4-Chloro-2-fluoro-5-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENAMMSVUHVEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922148 | |
| Record name | 4-Chloro-2-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116759-33-2 | |
| Record name | 4-Chloro-2-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-fluoro-5-methylaniline CAS number 116759-33-2
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methylaniline (CAS: 116759-33-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's properties, synthesis, applications, and safety protocols, grounding all information in authoritative data.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound, identified by CAS number 116759-33-2, is a tri-substituted benzene derivative with significant utility in specialized chemical synthesis.[1] Its molecular structure, featuring chloro, fluoro, methyl, and amino groups, offers a unique combination of reactivity and stability. This strategically positioned array of functional groups makes it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The interplay between the electron-withdrawing halogen atoms and the electron-donating amino and methyl groups defines its chemical behavior and its role as a versatile intermediate.
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are fundamental to its handling, storage, and application in synthesis. Under ambient conditions, it typically presents as a white to pale yellow powder or crystalline solid.[1][3]
Chemical Structure
The IUPAC name, this compound, precisely defines the substituent positions on the benzene ring relative to the primary amino group.[4]
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 116759-33-2 | [4] |
| Molecular Formula | C₇H₇ClFN | [3][4][5] |
| Molecular Weight | 159.59 g/mol | [1][4][6] |
| Appearance | White to Pale Yellow Powder/Solid | [1][3][7] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Purity | ≥ 98% | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); limited solubility in water. | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically the chlorination of a suitable precursor. A common and effective route starts with 2-fluoro-5-methylaniline.
Causality in Experimental Design
The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is deliberate. NCS is a mild and selective source of electrophilic chlorine (Cl⁺), which minimizes the formation of over-chlorinated byproducts that can occur with harsher reagents like chlorine gas. The reaction is directed by the existing substituents. The amino (-NH₂) group is a powerful ortho-, para-director. In this case, the ortho position (C6) is sterically hindered by the adjacent amino group, and the other ortho position (C2) is already occupied by fluorine. Therefore, the incoming electrophile is directed to the para position (C4), leading to the desired product. Controlled temperature is crucial to manage the reaction rate and prevent side reactions.
Step-by-Step Experimental Protocol
-
Preparation : In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-fluoro-5-methylaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Cooling : Cool the solution to a temperature between 0°C and 5°C using an ice bath to moderate the reaction rate.
-
Chlorination : Add N-chlorosuccinimide (NCS) (1.05 equivalents) to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction : Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Industrial and Research Applications
The unique structure of this compound makes it a critical intermediate in several high-value applications.
-
Pharmaceutical Development : It serves as a foundational building block for synthesizing active pharmaceutical ingredients (APIs).[1][3] The presence of halogen atoms can enhance the metabolic stability and binding affinity of drug candidates.[8][9]
-
Agrochemicals : This compound is a precursor in the manufacturing of advanced herbicides and pesticides.[1][2][10] Its derivatives have been developed for crop protection, demonstrating the importance of halogenated anilines in this sector.[1][11]
-
Dyes and Pigments : The reactivity of the aniline structure allows it to be used in the production of specialty dyes and pigments for various industrial applications.[1][2][8]
-
Liquid Crystal Materials : It is also employed as an intermediate in the synthesis of liquid crystal materials, which are essential for electronic displays.[5]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazard classifications.
Hazard Identification
According to safety data, the compound is classified with the following hazard statements:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
The signal word for this chemical is "Warning".
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain stability.[3][12] It should be kept away from incompatible materials and sources of ignition.[13]
-
Spill and Disposal : In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
References
- EvitaChem. (n.d.). Buy this compound (EVT-1171451).
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
COLORCOM LTD. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Allfluoro pharmaceutical co. ltd. (n.d.). This compound,116759-33-2. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 116759-33-2 | 2-CHLORO-4-FLUORO-5-METHYL ANILINE. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluoro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-5-methylaniline is a trifunctional aromatic compound featuring a chlorine, a fluorine, and a methyl group on the aniline core.[1][2] Its unique substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design, process development, and quality control. This guide provides a detailed examination of these properties, supported by established analytical methodologies and field-proven insights.
I. Chemical Identity and Structure
The structural integrity and identity of a compound are the foundation of its chemical behavior. This compound is a tri-substituted benzene derivative with the molecular formula C7H7ClFN and a molecular weight of 159.59 g/mol .[1][2] The systematic IUPAC name, this compound, precisely defines the positions of the substituents on the aniline ring, which dictates its reactivity and interactions.[1]
| Identifier | Value | Source |
| CAS Number | 116759-33-2 | [1][2] |
| Molecular Formula | C7H7ClFN | [1][2] |
| Molecular Weight | 159.59 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
II. Thermodynamic and Physical Properties
The thermodynamic and physical properties of this compound are critical for its handling, formulation, and process development.
| Property | Value | Experimental Context and Causality |
| Melting Point | 50–52 °C | The melting point of a crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. This property is a crucial indicator of purity. The observed range for this compound suggests a relatively pure substance. The intermolecular forces, primarily hydrogen bonding from the amine group and dipole-dipole interactions from the C-Cl and C-F bonds, contribute to this melting point. |
| Boiling Point | Not experimentally determined (decomposition observed above 200°C) | The boiling point could not be determined experimentally due to the compound's thermal instability at elevated temperatures. Decomposition above 200°C suggests that the energy required to vaporize the compound is sufficient to break covalent bonds, leading to degradation. This thermal lability is an important consideration for any high-temperature reactions or purification steps like distillation. |
| Solubility | Highly soluble in organic solvents (Methanol, ethanol, dimethyl sulfoxide, dimethylformamide); Sparingly soluble in water (<0.1 g/L at 25°C)[1] | The high solubility in polar aprotic and protic organic solvents is attributed to the molecule's overall organic character and the ability of the amine group to form hydrogen bonds. Its poor aqueous solubility is a consequence of the hydrophobic benzene ring and the halogen substituents, which dominate over the hydrophilic nature of the amino group. This property is a key determinant in choosing appropriate solvent systems for reactions, purifications, and formulations. |
| Stability | Stable at room temperature when protected from light and moisture. Sensitive to oxidation. | The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The presence of electron-donating (methyl) and electron-withdrawing (chloro, fluoro) groups can influence this reactivity. Protection from light and moisture is crucial for long-term storage to prevent degradation. Solutions in methanol have been shown to be stable for over 24 months when stored at -20°C under an inert atmosphere.[1] |
III. Acidity and Basicity: The pKa Value
Experimental Protocol: Determination of pKa by Potentiometric Titration
This method relies on the neutralization of the amine with a strong acid and monitoring the change in pH.
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., a mixture of water and methanol) to ensure complete solubility. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
IV. Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.
| Technique | Key Signals and Assignments | Experimental Causality and Insights |
| ¹H NMR | δ 2.3 ppm (s, 3H, Methyl protons), δ 6.8–7.2 ppm (m, 2H, Aromatic protons)[1] | The singlet at 2.3 ppm is characteristic of a methyl group attached to an aromatic ring. The complex multiplet in the aromatic region is due to the spin-spin coupling between the aromatic protons and the adjacent fluorine atom. The integration of these signals confirms the ratio of methyl to aromatic protons. |
| ¹³C NMR | δ 20 ppm (Methyl carbon), δ 135 ppm (C-Cl carbon), δ 160 ppm (d, JCF = 245 Hz, C-F carbon)[1] | The chemical shifts are consistent with a substituted benzene ring. The large coupling constant (JCF) for the carbon attached to the fluorine atom is a characteristic feature of C-F bonds in NMR spectroscopy and provides definitive evidence for the fluorine's position. |
| FT-IR | 3420 cm⁻¹ (N-H stretch), 1225 cm⁻¹ (C-F stretch)[1] | The broad absorption around 3420 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. The strong absorption at 1225 cm⁻¹ is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent. |
| UV-Vis | λmax = 265 nm (in methanol)[1] | This absorption maximum corresponds to the π→π* electronic transition within the substituted benzene ring. The position and intensity of this band can be influenced by the nature and position of the substituents. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the resonance frequency of the ¹H nucleus.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Caption: General workflow for acquiring an NMR spectrum.
V. Reactivity and Degradation
The reactivity of this compound is primarily dictated by the amino group and the aromatic ring. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization followed by Sandmeyer-type reactions. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of new entrants.
The stability of the compound is a concern, particularly its sensitivity to oxidation.[1] Potential degradation pathways include the oxidation of the amino group to nitroso or nitro functionalities, which can lead to the formation of colored impurities. Halogenated anilines can also undergo photodegradation in the presence of UV light. The specific degradation products and pathways for this molecule would require dedicated stability studies under various stress conditions (e.g., heat, light, oxidizing agents).
VI. Safety and Handling
As with all substituted anilines, this compound should be handled with care. Anilines are known to be toxic and can be absorbed through the skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[1]
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. The data and protocols presented herein are essential for researchers and professionals working with this compound, enabling its safe and effective use in synthetic chemistry and drug development. A thorough understanding of its properties, from solubility and stability to spectroscopic signatures and reactivity, is the cornerstone of successful and reproducible scientific endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2021). Aniline. ToxFAQs™. Retrieved from [Link]
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4-Chloro-2-fluoro-5-methylaniline molecular structure and geometry
An In-Depth Technical Guide to the Molecular Structure and Geometry of 4-Chloro-2-fluoro-5-methylaniline: A Keystone Intermediate for Modern Chemistry
Executive Summary
This compound is a polysubstituted aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where its unique structural and electronic properties are leveraged to design new therapeutic agents and crop protection agents.[1][2] This technical guide provides a comprehensive analysis of the molecular structure, geometry, and electronic landscape of this compound. Authored from the perspective of a senior application scientist, this document synthesizes theoretical principles with practical methodologies, offering valuable insights for researchers, chemists, and drug development professionals. We will delve into its architecture through computational analysis, discuss its reactivity based on substituent effects, and provide validated protocols for its analysis and synthesis.
Core Molecular Identity
Understanding the fundamental properties of a molecule begins with its unambiguous identification. This compound is registered under several identifiers, which are crucial for database searches, regulatory compliance, and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 116759-33-2 | [1][3][4] |
| Molecular Formula | C₇H₇ClFN | [1][3][5] |
| Molecular Weight | 159.59 g/mol | [1][3] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)F)N | [3] |
| InChI | InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | [3] |
| Appearance | Typically a pale yellow to white solid or powder.[1][4] |
The Molecular Architecture: A Positional and Geometric Analysis
The functionality and reactivity of this compound are direct consequences of the specific arrangement of its substituent groups on the aniline core. The systematic IUPAC name precisely defines this architecture.[1]
-
Aniline Backbone : The core is a benzene ring with an amino (-NH₂) group, which defines the base name "aniline".
-
Substituent Positions :
-
A Fluorine (F) atom is at the C2 position (ortho to the amino group).
-
A Chlorine (Cl) atom is at the C4 position (para to the amino group).
-
A Methyl (-CH₃) group is at the C5 position (meta to the amino group).
-
This specific arrangement prevents the formation of intramolecular hydrogen bonds between the amino group and the ortho-fluoro substituent, a factor that significantly influences its physical properties and conformational preferences.
Caption: 2D structure of this compound with IUPAC numbering.
Predicted Geometric Parameters
While a definitive crystal structure from X-ray diffraction provides the most accurate geometric data, such information is not always available for common chemical intermediates. In its absence, computational chemistry offers a highly reliable method for predicting molecular geometry. The following parameters are based on typical values for substituted benzenes and insights from Density Functional Theory (DFT) calculations on analogous structures.[6][7]
| Parameter | Typical Predicted Value | Rationale & Commentary |
| Aromatic C-C Bond Length | 1.39 - 1.42 Å | Standard for benzene rings, with minor variations due to substituent electronic effects.[1] |
| C-N Bond Length | ~1.40 Å | The amino group's nitrogen has some sp² character due to resonance with the ring, shortening the bond compared to a typical C-N single bond. |
| C-F Bond Length | ~1.35 Å | The high electronegativity of fluorine creates a short, strong, and polarized bond.[1] |
| C-Cl Bond Length | ~1.73 Å | The larger atomic radius of chlorine results in a longer bond compared to C-F. |
| Amino Group Geometry | Pyramidal (non-planar) | Unlike a simple amide, the amino group in aniline is not perfectly planar with the aromatic ring. It possesses a measurable out-of-plane angle (inversion angle) of 37-46°. Electron-withdrawing groups, like the fluorine and chlorine in this molecule, tend to pull electron density into the ring, increasing the nitrogen's sp² character and favoring a more planar geometry.[7] |
The Electronic Landscape and Its Impact on Reactivity
The chemical behavior of this compound is governed by the interplay of electronic effects from its five substituents.
-
Amino Group (-NH₂) : A powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions through resonance (+R effect). However, the para position is blocked by chlorine.
-
Fluorine (-F) and Chlorine (-Cl) : These halogens are deactivating via their strong inductive electron withdrawal (-I effect) but are ortho, para directing through a weaker resonance donation (+R effect).
-
Methyl Group (-CH₃) : A weakly activating group that donates electron density through hyperconjugation and induction (+I effect).
Causality in Reactivity : The combined electronic profile makes this molecule an interesting substrate for further functionalization. The amino group is the most powerful activating director, but its ortho positions (C2 and C6) are sterically and electronically distinct. The C2 position is blocked by fluorine, while the C6 position is sterically unhindered and activated by both the amino and methyl groups, making it a likely site for electrophilic attack. This predictable reactivity is a key reason for its utility as a chemical intermediate.[1]
Methodologies for Structural and Synthetic Validation
To ensure scientific integrity, theoretical models must be paired with robust experimental and computational protocols.
Workflow for Computational Geometry Optimization
Modern chemical research relies heavily on computational modeling to predict and understand molecular properties before committing to lengthy laboratory synthesis. Density Functional Theory (DFT) is the workhorse for this type of analysis.
Caption: Standard workflow for computational geometry optimization using DFT.
Protocol: Density Functional Theory (DFT) for Geometry Optimization
This protocol describes a self-validating system for obtaining a reliable predicted geometry.
-
Structure Input : Generate an initial 3D structure from the molecule's SMILES string (CC1=CC(=C(C=C1Cl)F)N) using software such as Avogadro or GaussView.
-
Method Selection :
-
Theory : Choose Density Functional Theory (DFT) for its balance of accuracy and computational cost.
-
Functional : Select the B3LYP hybrid functional, a widely validated and effective choice for organic molecules.
-
Basis Set : Employ the 6-31G(d) basis set as a starting point, which includes polarization functions on heavy atoms, essential for accurately describing the geometry of halogenated compounds.
-
-
Calculation Execution : Submit a geometry optimization calculation. The algorithm will iteratively adjust atomic positions to find the minimum energy conformation on the potential energy surface.
-
Validation Step (Frequency Analysis) :
-
Causality : A true energy minimum must have no imaginary frequencies, which correspond to transition states.
-
Procedure : Following optimization, perform a frequency calculation at the same level of theory.
-
Verification : Confirm that the output shows zero imaginary frequencies. If one is present, it indicates a saddle point, and the structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
-
Data Extraction : Once a true minimum is confirmed, extract the optimized Cartesian coordinates. From these, all geometric parameters (bond lengths, bond angles, dihedral angles) can be precisely measured.
Protocol: A Representative Synthetic Pathway
The synthesis of substituted anilines often involves the modification of a pre-existing aniline or the reduction of a corresponding nitroaromatic compound. A common and reliable method for introducing an amino group is the hydrolysis of an acetanilide precursor, which protects the amine during other reaction steps. The following protocol is adapted from the synthesis of the closely related 4-chloro-2-fluoroaniline.[8]
-
Starting Material : 4-Chloro-2-fluoro-5-methylacetanilide (This precursor would be synthesized first, for instance, by chlorination of 2-fluoro-5-methylacetanilide).
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the acetanilide precursor (1.0 equivalent) in ethanol.
-
Hydrolysis : Prepare a solution of sodium hydroxide (NaOH, ~2.2 equivalents) in water and add it dropwise to the stirred ethanolic solution.
-
Expert Insight : The use of a strong base like NaOH is necessary to hydrolyze the stable amide bond. The reaction is performed in a water/ethanol mixture to ensure solubility of both the organic substrate and the inorganic base.
-
-
Reflux : Upon complete addition of the NaOH solution, heat the reaction mixture to reflux (approximately 80-90°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction :
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
-
Purification :
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.
-
Applications in Drug Discovery and Materials Science
The precise geometry and electronic nature of this compound make it a valuable precursor in several high-value applications.
-
Pharmaceuticals : Halogen atoms, particularly chlorine and fluorine, are ubiquitous in modern pharmaceuticals.[9] They can modulate a drug's metabolic stability, lipophilicity (logP), and binding affinity to protein targets. This aniline derivative serves as a key starting material for building more complex active pharmaceutical ingredients (APIs).[1][10]
-
Agrochemicals : The compound is an important intermediate in the synthesis of herbicides and pesticides.[1][11] The specific substitution pattern is often designed to confer selectivity and potency for agricultural applications.
-
Dyes and Pigments : Aromatic amines are foundational to the dye industry. This compound can be diazotized and coupled to form a variety of azo dyes with specific chromatic properties.[2]
-
Liquid Crystals : The rigid, substituted benzene ring structure is a common feature in molecules designed for liquid crystal applications.[11]
Conclusion
This compound is more than a simple chemical; it is a carefully designed molecular scaffold. Its geometry is a product of the steric and electronic interplay between its five distinct substituents, resulting in a predictable and exploitable reactivity. A thorough understanding of its structure, best achieved through a combination of computational modeling and spectroscopic analysis, is essential for its effective use. For researchers in drug discovery and materials science, this compound represents a versatile and powerful tool for the rational design of next-generation functional molecules.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
COLORCOM LTD. (n.d.). This compound. COLORCOM LTD. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. National Library of Medicine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]
- Iyewumi, T. O., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.
-
ResearchGate. (2024). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate. Retrieved from [Link]
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AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Retrieved from [Link]
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PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. Retrieved from [Link]
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A Guide to the Regioselective Synthesis of 4-Chloro-2-fluoro-5-methylaniline
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Chloro-2-fluoro-5-methylaniline, a valuable tri-substituted benzene derivative, from its precursor, 2-fluoro-5-methylaniline.[1] The core of this process is a regioselective electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) as the chlorinating agent. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed and self-validating experimental protocol, robust safety procedures, and methods for analytical characterization of the final product.
Introduction
This compound (CAS No: 116759-33-2) is a key chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its specific substitution pattern—a chlorine atom at the para-position relative to a strongly activating amino group, flanked by fluoro and methyl groups—makes it a versatile building block. This guide details a reliable and efficient synthesis route starting from the commercially available 2-fluoro-5-methylaniline (CAS No: 452-84-6).[2][3] The chosen methodology, chlorination via N-Chlorosuccinimide (NCS), is favored for its operational simplicity and high regioselectivity under controlled conditions.
Reaction Overview and Mechanistic Rationale
The conversion of 2-fluoro-5-methylaniline to this compound is achieved through an electrophilic aromatic substitution reaction.
Overall Reaction Scheme:
Caption: Overall synthesis of this compound.
Causality of Reagent Selection
N-Chlorosuccinimide (NCS) is the chlorinating agent of choice for this transformation. The succinimide moiety is highly electron-withdrawing, which polarizes the N-Cl bond. This polarization renders the chlorine atom electrophilic (Cl⁺ source), making it susceptible to attack by electron-rich aromatic systems.[4] For highly activated rings, such as anilines, NCS provides a milder and more selective alternative to harsher reagents like chlorine gas.[5]
Mechanistic Pathway and Regioselectivity
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The high electron density of the aniline ring initiates the reaction.
-
Activation and Attack: The amino group (-NH₂) is a powerful activating ortho-, para-directing group. It strongly enhances the nucleophilicity of the benzene ring, primarily at positions 2, 4, and 6. The electron pair from the ring attacks the electrophilic chlorine atom of NCS.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
-
Regioselectivity Explained:
-
The position para (C4) to the amino group is sterically accessible and electronically activated.
-
The position ortho (C6) to the amino group is also activated, but is sterically hindered by the adjacent methyl group at C5.
-
The other ortho position (C2) is already substituted with a fluorine atom.
-
Therefore, the substitution occurs overwhelmingly at the C4 position.
-
-
Rearomatization: A weak base, such as the succinimide anion formed in the first step or another molecule of the starting aniline, abstracts a proton from the C4 position. This restores the aromaticity of the ring, yielding the final product, this compound.
Caption: Key stages of the electrophilic chlorination mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution will yield the desired product, verifiable through the analytical methods described in Section 4.
Reagents and Materials
| Reagent / Material | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Fluoro-5-methylaniline | 452-84-6 | 125.15 | 5.00 g | 39.95 | Starting Material[6] |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 5.44 g | 40.75 | Chlorinating Agent (1.02 eq) |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | - | Anhydrous, reaction solvent |
| Saturated NaHCO₃ solution | - | - | ~100 mL | - | For workup |
| Saturated NaCl solution (Brine) | - | - | ~50 mL | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10 g | - | Drying agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | Extraction solvent |
| Hexanes | - | - | ~50 mL | - | For purification/crystallization |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methylaniline (5.00 g, 39.95 mmol). Dissolve the starting material in 100 mL of anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution at room temperature, add N-Chlorosuccinimide (5.44 g, 40.75 mmol, 1.02 eq) in a single portion.[4]
-
Reaction Execution: Heat the reaction mixture to 55 °C and maintain this temperature with stirring for 4-6 hours.[4]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with stirring. This will neutralize any acid and quench residual NCS.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with saturated NaCl solution (brine, 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude material can be purified by recrystallization from a hot ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to afford this compound as a solid.[7]
Analytical Characterization
The identity and purity of the synthesized this compound (M.W. 159.59 g/mol ) should be confirmed using standard analytical techniques.[1]
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.8 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃). Protons on the aromatic ring will show coupling to the fluorine atom. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Expect 7 distinct signals. The carbon bearing the fluorine will show a large C-F coupling constant. Aromatic carbons will appear in the 110-150 ppm range. The methyl carbon will be around 20 ppm. |
| Mass Spectrometry (EI) | m/z: Molecular ion peak [M]⁺ at ~159 and [M+2]⁺ at ~161 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
| Melting Point | Literature values should be consulted for comparison. |
Safety and Hazard Management
Proper safety precautions are paramount for this procedure. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Substance | Hazard Classification | Handling and PPE | Disposal |
| N-Chlorosuccinimide (NCS) | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation, Oxidizer.[8][9] | Wear nitrile gloves, a lab coat, and chemical safety goggles.[10] Avoid inhalation of dust.[11] Handle away from moisture, heat, and combustible materials.[8] | Dispose of contents/container to an approved waste disposal plant. Do not discard into drains.[10] |
| 2-Fluoro-5-methylaniline | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Wear appropriate PPE, including gloves, lab coat, and safety goggles. Avoid generating aerosols. | Dispose of as hazardous chemical waste in accordance with local regulations. |
| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. | Use in a fume hood away from ignition sources. Wear appropriate PPE. | Collect in a designated flammable waste container. |
| Ethyl Acetate / Hexanes | Highly flammable liquids and vapors. May cause drowsiness or dizziness. | Use in a fume hood away from ignition sources. Wear appropriate PPE. | Collect in a designated flammable waste container. |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[8][10] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
The synthesis of this compound from 2-fluoro-5-methylaniline via electrophilic chlorination with N-Chlorosuccinimide is a robust and highly regioselective method. The procedure outlined in this guide, grounded in established mechanistic principles, provides a clear and reproducible pathway for obtaining this valuable intermediate. Adherence to the detailed experimental and safety protocols is essential for a successful and safe synthesis. The final product's identity should be rigorously confirmed by the analytical methods suggested.
References
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PrepChem. Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. Available from: [Link]
- Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.... Google Patents.
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
-
Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Cole-Parmer. Available from: [Link]
-
Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.. Loba Chemie. Available from: [Link]
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East Harbour Group. N-CHLOROSUCCINIMIDE - Safety Data Sheet. East Harbour Group. Available from: [https://www.easth Harbourgroup.com/wp-content/uploads/2023/04/467-N-CHLOROSUCCINIMIDE.pdf]([Link] Harbourgroup.com/wp-content/uploads/2023/04/467-N-CHLOROSUCCINIMIDE.pdf)
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PubChem. 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]
-
COLORCOM LTD. This compound. COLORCOM LTD. Available from: [Link]
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ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available from: [Link]
-
PubChem. 2-Fluoro-5-methylaniline. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. Available from: [Link]
-
MPG.PuRe. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines. MPG.PuRe. Available from: [Link]
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Organic Chemistry Data. Chlorination - Common Conditions. Organic Chemistry Data. Available from: [Link]
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Spectroscopic Characterization of 4-Chloro-2-fluoro-5-methylaniline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Chloro-2-fluoro-5-methylaniline (CAS No. 116759-33-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this halogenated aromatic amine.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₇H₇ClFN and a molecular weight of approximately 159.59 g/mol .[1] The molecule's structure, a substituted aniline ring, gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and quality control. The strategic placement of chloro, fluoro, methyl, and amino groups on the benzene ring results in distinct signals in NMR, characteristic absorption bands in IR, and a specific fragmentation pattern in MS.
A summary of the key predicted and observed spectroscopic data is presented below:
| Technique | Parameter | Observed/Predicted Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.8-7.2 ppm (multiplet), Methyl Protons: ~2.3 ppm (singlet), Amino Protons: Broad singlet |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~110-160 ppm, Methyl Carbon: ~15-25 ppm |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretch: ~3420 cm⁻¹, C-F stretch: ~1225 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹ |
| Mass Spec. | Mass-to-charge (m/z) | Molecular Ion [M]⁺: ~159/161 (isotope pattern), Key Fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.
-
Aromatic Region (δ 6.8-7.2 ppm): The two aromatic protons will appear as multiplets in this region. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the four different substituents on the ring. The electron-donating amino group and the electron-withdrawing halogen atoms create a complex electronic environment, leading to the observed splitting.
-
Methyl Protons (δ 2.3 ppm): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet.[1] Its position is influenced by the adjacent aromatic ring.
-
Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Multiplet | 2H | Aromatic (Ar-H) |
| ~ 2.3 | Singlet | 3H | Methyl (-CH₃) |
| Variable | Broad Singlet | 2H | Amino (-NH₂) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Due to the low symmetry of this compound, seven distinct carbon signals are expected.
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region. The carbon atoms directly attached to the electronegative fluorine and chlorine atoms will be significantly influenced, with the C-F bond showing a large coupling constant. The positions of these signals are diagnostic of the substitution pattern.
-
Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group will appear as a single peak in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 15 - 25 | Methyl (-CH₃) |
| ~ 110 - 160 | Aromatic (Ar-C) |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be locked onto the deuterium signal of the solvent. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through shimming.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm). Finally, the peaks are integrated to determine the relative number of protons, and the coupling patterns are analyzed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid nature of this compound allows for straightforward analysis using techniques like KBr pellets or Attenuated Total Reflectance (ATR).
Interpretation of the IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds.
-
N-H Stretching (around 3420 cm⁻¹): As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[1]
-
C-H Stretching (above 3000 cm⁻¹): The stretching vibrations of the aromatic C-H bonds typically appear at wavenumbers greater than 3000 cm⁻¹.
-
C-H Stretching (below 3000 cm⁻¹): The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the -NH₂ group is expected in this region.
-
Aromatic C=C Stretching (1400-1600 cm⁻¹): Multiple bands in this region are characteristic of the benzene ring.
-
C-F Stretching (around 1225 cm⁻¹): The strong absorption due to the C-F bond stretch is a key diagnostic feature.[1]
-
C-N Stretching (1250-1335 cm⁻¹): The stretching vibration of the aromatic C-N bond will appear in this range.
-
C-Cl Stretching (700-800 cm⁻¹): The C-Cl stretching vibration is typically found in the fingerprint region.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3420 | Medium | N-H Stretch (asymmetric & symmetric) |
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| < 3000 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1580 - 1650 | Medium | N-H Bend |
| 1400 - 1600 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1225 | Strong | C-F Stretch |
| 1250 - 1335 | Medium-Strong | C-N Stretch |
| 700 - 800 | Medium-Strong | C-Cl Stretch |
Experimental Protocol: FT-IR Data Acquisition (ATR Method)
The ATR method is a simple and rapid technique for analyzing solid samples.
Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for solid sample analysis using ATR-FTIR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal. Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the infrared spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules like this compound.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at an m/z value corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The high energy of electron ionization will cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for aromatic amines and halogenated compounds include the loss of small molecules or radicals. For this compound, potential fragmentations could involve the loss of a methyl radical (-CH₃), a hydrogen cyanide molecule (-HCN) from the aniline ring, or halogen atoms.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Possible Identity |
| 159 | [M]⁺ (Molecular Ion) |
| 161 | [M+2]⁺ (Isotope Peak) |
| 144 | [M - CH₃]⁺ |
| 124 | [M - Cl]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Acquiring a reproducible EI mass spectrum requires careful sample introduction and instrument tuning.
Workflow for EI-MS Analysis
Caption: General workflow for the analysis of a solid sample by EI-MS.
Step-by-Step Methodology:
-
Sample Introduction: For a solid sample like this compound, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the tip of the probe.
-
Ionization: The probe is inserted into the high-vacuum ion source of the mass spectrometer. The sample is then heated to vaporize it. The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation: The resulting spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and the major fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, FT-IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. Each technique offers complementary information, and when used in concert, they allow for an unambiguous identification of the compound. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring the integrity and quality of their research and development endeavors.
References
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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4-Chloro-2-fluoro-5-methylaniline IUPAC name and synonyms
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methylaniline
Introduction
This compound is a polysubstituted aromatic amine that serves as a pivotal structural motif and versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methyl and amino) groups on a benzene ring imparts a distinct reactivity profile, making it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for scientists and professionals in drug development and chemical research.
Chemical Identity and Nomenclature
Accurate identification is the foundation of chemical research. The compound is systematically named according to IUPAC rules, which define the precise location of each substituent relative to the primary functional group, the aniline amine.
The definitive IUPAC name for this compound is This compound .[1] This name clarifies the substitution pattern on the aniline core: a chlorine atom at position 4, a fluorine atom at position 2, and a methyl group at position 5, with the amino group defining position 1.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 116759-33-2 | [1][2][3] |
| Molecular Formula | C₇H₇ClFN | [1][2][3] |
| Molecular Weight | 159.59 g/mol | [2] |
| Synonyms | 4-chloro-2-fluoro-5-methylbenzenamine, Benzenamine, 4-chloro-2-fluoro-5-methyl- | [1] |
| InChI | InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | [1] |
| InChIKey | KENAMMSVUHVEOL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1Cl)F)N |[1] |
Physicochemical and Spectroscopic Profile
The physical properties and stability of this compound are critical for its storage, handling, and use in synthesis. The electronic nature of its substituents significantly influences its reactivity. The ortho-fluoro and para-chloro groups are strongly electron-withdrawing, decreasing the basicity of the amine and deactivating the ring towards electrophilic substitution. However, they also act as directing groups, influencing the regioselectivity of further reactions.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White powder or pale yellow crystalline solid | [2][3] |
| Melting Point | 50–52 °C | [2] |
| Solubility | Highly soluble in methanol, ethanol, DMSO; sparingly soluble in water (<0.1 g/L) | [2] |
| Stability | Stable at room temperature when protected from light and moisture. Sensitive to oxidation. |[2] |
Anticipated Spectroscopic Signatures
While specific spectral data requires experimental acquisition, the structure allows for the prediction of key features essential for its characterization:
-
¹H NMR: The spectrum should display two distinct signals in the aromatic region for the two non-equivalent aromatic protons. A singlet for the methyl group (CH₃) protons and a broad singlet for the amine (NH₂) protons are also expected. The coupling patterns of the aromatic protons would be influenced by both fluorine and adjacent protons.
-
¹³C NMR: Seven distinct signals are expected, corresponding to the seven unique carbon atoms in the molecule. The carbons bonded to fluorine and chlorine will show characteristic shifts, and the C-F coupling will be observable.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹). Strong bands corresponding to C-Cl and C-F bonds would be present in the fingerprint region.
Synthesis and Manufacturing Workflow
The synthesis of this compound typically involves a multi-step process that requires careful control of regioselectivity. A common and logical approach is the targeted chlorination of a pre-existing fluoro-methylaniline precursor.[2]
Rationale for Synthetic Strategy
The chosen pathway, chlorination of 2-fluoro-5-methylaniline, is strategic. The amino group is a strong ortho-, para-director. With the ortho position (relative to the amine) blocked by fluorine and one meta position blocked by the methyl group, the incoming electrophile (Cl⁺) is directed primarily to the open para position, yielding the desired 4-chloro product. The choice of chlorinating agent (e.g., N-chlorosuccinimide, NCS) allows for controlled, monofunctionalization under relatively mild conditions, preventing over-chlorination.
Sources
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoro-5-methylaniline
Introduction
4-Chloro-2-fluoro-5-methylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, particularly in the agrochemical and pharmaceutical industries.[1] Its specific arrangement of chloro, fluoro, and methyl groups on the aniline ring imparts unique properties that are leveraged in the development of herbicides and drug candidates.[1] Understanding the solubility and stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, consistent formulation, and compliance with safety and regulatory standards.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Where specific experimental data for this compound is not publicly available, this guide offers detailed, field-proven methodologies for its determination, empowering researchers to generate the necessary data for their specific applications.
Physicochemical Properties
This compound is a pale yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClFN | [2] |
| Molecular Weight | 159.59 g/mol | [2] |
| Melting Point | 50–52°C | [1] |
| Boiling Point | Decomposition observed above 200°C | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.
Qualitative Solubility
This compound exhibits high solubility in common organic solvents and is sparingly soluble in water.[1]
-
High Solubility : Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1]
-
Sparing Solubility : Water (<0.1 g/L at 25°C).[1]
Quantitative Solubility Determination
While qualitative data provides a general understanding, precise quantitative solubility data is often required for process development and formulation. The lack of publicly available quantitative solubility data for this compound necessitates experimental determination. The shake-flask method is a widely accepted and reliable technique for this purpose.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, DMSO, DMF, purified water)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator capable of constant agitation and temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually present to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C, 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in units such as g/L or mg/mL.
Caption: Workflow for ICH Q1B compliant photostability testing.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the public literature, insights can be drawn from studies on related halogenated anilines. P[3]otential degradation pathways may include:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso and nitro derivatives, as well as colored polymeric products.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species, which can initiate a cascade of reactions, including dehalogenation and polymerization.
-
Hydrolysis: Under certain pH and temperature conditions, the amine group could potentially be susceptible to hydrolysis, although this is generally less common for anilines compared to other functional groups.
Forced degradation studies are essential to elucidate the specific degradation products and pathways for this compound.
[4]### Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector at a wavelength of maximum absorbance (e.g., around 242 nm for similar compounds). *[5] Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
This method would need to be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Safety, Handling, and Storage
As a substituted aniline, this compound should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents. *[6][7] Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This technical guide has synthesized the available information on the solubility and stability of this compound and provided a framework for the experimental determination of key parameters. While the compound is highly soluble in common organic solvents and sparingly soluble in water, quantitative data requires experimental verification. Its stability is influenced by temperature, light, and oxidizing conditions. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding and experimental validation of these properties are essential for successful and safe application of this important chemical intermediate.
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Quantum chemical calculations for 4-Chloro-2-fluoro-5-methylaniline
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Chloro-2-fluoro-5-methylaniline
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application
In modern drug development and materials science, understanding a molecule's fundamental electronic structure is paramount to predicting its behavior, reactivity, and potential applications. This compound, a substituted aniline derivative, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is dictated by the intricate interplay of its substituent groups—chloro, fluoro, methyl, and amine—which modulate the electronic landscape of the aromatic ring. Quantum chemical calculations provide a powerful, non-empirical lens through which we can elucidate these properties, offering insights that guide experimental design and accelerate discovery.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the theoretical underpinnings and practical execution of quantum chemical calculations for this compound. We will move beyond a mere recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and scientifically sound computational analysis.
Foundational Principles: From Schrödinger's Equation to Practical Computation
At its core, quantum chemistry seeks to solve the time-independent Schrödinger equation for a given molecular system to determine its electronic structure and properties.[2] However, an exact analytical solution is only possible for the simplest systems, such as the hydrogen atom.[2] For a multi-electron molecule like this compound, we must employ approximations.
The first and most critical simplification is the Born-Oppenheimer approximation , which assumes that the motion of the atomic nuclei and electrons can be treated separately, owing to the vast difference in their masses.[2][3] This allows us to calculate the electronic energy for a fixed nuclear geometry. The two most prevalent computational approaches built upon this foundation are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[4] While conceptually vital, HF systematically neglects electron correlation—the way electrons instantaneously influence each other's motion—leading to inherent inaccuracies, particularly in predicting reaction energies and electronic properties.[4]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational efficiency.[5] Instead of tackling the complexities of the many-electron wavefunction, DFT calculates the total energy of the system from its electron density.[6] This approach implicitly includes a degree of electron correlation through the exchange-correlation functional, offering significantly more accurate results than HF for a comparable computational cost.[6] For organic molecules like substituted anilines, DFT is the preferred method for reliable property prediction.[7][8]
Designing the Computational Experiment: Method, Functional, and Basis Set Selection
The validity of a quantum chemical calculation hinges on the judicious selection of the computational method. This is not a one-size-fits-all decision; it is a deliberate choice based on the chemical nature of the molecule and the properties of interest.
The Causality of Method Selection
For this compound, our primary goals are to determine its stable 3D structure, vibrational modes, and electronic characteristics (charge distribution, orbital energies). Given these objectives, Density Functional Theory (DFT) is the superior choice . The inclusion of electron correlation is crucial for accurately describing the electronic effects of the electronegative halogen substituents (Cl and F) and the electron-donating amine and methyl groups.
Within the DFT framework, we must select an exchange-correlation functional . The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly versatile and widely validated choice for organic molecules.[8][9] It blends a portion of the exact exchange from Hartree-Fock theory with various exchange and correlation functionals, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for a vast range of systems.[8][10]
The Role of the Basis Set
A basis set is a collection of mathematical functions (specifically, Gaussian-type orbitals in most modern software) centered on each atom, which are linearly combined to construct the molecular orbitals.[11][12] The size and flexibility of the basis set directly impact the accuracy of the calculation.
For a molecule containing heteroatoms with lone pairs (N, F, Cl), a simple minimal basis set is inadequate. We require a more sophisticated basis set that can accurately model both the core and valence electrons, as well as the diffuse nature of the electron density away from the nuclei.
The Pople-style basis set, 6-311++G(d,p) , is an excellent and authoritative choice for this system:
-
6-311G : This indicates a "split-valence triple-zeta" basis set. The core orbitals are described by a single basis function (a contraction of 6 primitive Gaussians), while the valence orbitals are described with three basis functions of different sizes, allowing for greater flexibility in describing chemical bonding.
-
(d,p) : These are polarization functions . The (d) adds d-type orbitals to heavy (non-hydrogen) atoms, and the (p) adds p-type orbitals to hydrogen atoms. These functions are not occupied in the ground state of the isolated atoms but are essential for describing the distortion of electron clouds upon bond formation, which is critical for molecules with polar bonds like C-F, C-Cl, and N-H.
-
++ : These are diffuse functions . The first + adds diffuse functions to heavy atoms, and the second + adds them to hydrogen atoms. These functions are large and spread out, and they are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions. For the amine group in our molecule, they are particularly important.
| Parameter | Recommended Selection | Rationale |
| Theory Level | Density Functional Theory (DFT) | Balances computational cost and accuracy by including electron correlation.[5] |
| Functional | B3LYP | A widely validated hybrid functional for organic molecules, providing reliable geometries and electronic properties.[9][10] |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with polarization and diffuse functions to accurately model polar bonds and lone pairs.[13] |
The Self-Validating Computational Workflow
A rigorous computational study follows a logical sequence of steps, where the output of one calculation serves as a validated input for the next. This workflow ensures that the final calculated properties correspond to a true, stable molecular structure.
Caption: A typical workflow for quantum chemical calculations.
Experimental Protocol: Step-by-Step Methodology
Step 1: Generation of Initial Molecular Coordinates
-
Using a molecular modeling program (e.g., Avogadro, ChemDraw 3D), construct the this compound molecule.
-
Perform a preliminary geometry "cleanup" or "minimization" using a molecular mechanics force field (e.g., MMFF94) within the software. This provides a reasonable starting structure.
-
Save the atomic coordinates in a standard format, such as an XYZ file (molecule.xyz) or a Gaussian input file (molecule.gjf).
Step 2: Geometry Optimization
-
Create an input file for your quantum chemistry software (e.g., Gaussian). This text file specifies the calculation parameters.
-
Route Section: #p B3LYP/6-311++G(d,p) Opt
-
#p: Requests verbose output.
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
-
Charge and Multiplicity: 0 1 (for a neutral molecule with a singlet spin state).
-
Coordinates: The atomic coordinates from Step 1.
-
-
Execute the calculation. The software will iteratively adjust the nuclear positions to find the geometry with the lowest possible electronic energy.
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Using the optimized geometry from the previous step, create a new input file.
-
Route Section: #p B3LYP/6-311++G(d,p) Freq
-
Freq: Keyword to perform a vibrational frequency analysis.
-
-
-
Run the calculation. The output will contain a list of vibrational modes and their corresponding frequencies.
-
Trustworthiness Check: Verify that there are no imaginary frequencies (often listed as negative values). An imaginary frequency indicates the structure is a transition state, not a true energy minimum.[14] If one is found, the geometry must be re-optimized.
-
This step also yields crucial thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and entropy.[15]
Step 4: Calculation of Electronic Properties
-
A single-point energy calculation is performed on the validated, optimized geometry to derive the final electronic properties. This is often done concurrently with the frequency calculation or can be run separately.
-
The output from this step is then mined for key data points.
Analysis of Results: From Raw Data to Chemical Insight
The output files from quantum chemical calculations are rich with data. The key is to extract and interpret the most chemically relevant information.
Molecular Orbital (MO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the outermost electron-filled orbital. Its energy level correlates with the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the first available electron-empty orbital. Its energy level indicates the molecule's ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of chemical stability.[16] A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and reactive.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visualization of the charge distribution.
-
Red/Yellow Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these are expected around the electronegative F and Cl atoms and the nitrogen lone pair.[16]
-
Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amine group.[16]
Atomic Charges
While atomic charge is not a direct physical observable, partitioning the electron density among atoms provides valuable insight. Mulliken population analysis is a common method for this.[16] This analysis quantifies the electron-withdrawing or electron-donating effects of the substituents, providing a numerical basis for the trends visualized in the MEP map.
Caption: Relationship between calculated data and chemical insights.
Summary of Key Calculated Data
The following table summarizes the types of quantitative data obtained from the workflow described above.
| Property | Description | Significance |
| Total Energy (Hartree) | The final, optimized electronic energy of the molecule. | Used to compare the relative stability of different isomers or conformers. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and spectroscopic properties. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the propensity for electron donation (nucleophilicity). |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity for electron acceptance (electrophilicity). |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity.[16] |
| Zero-Point Vibrational Energy (kcal/mol) | The residual vibrational energy at 0 Kelvin. | A necessary correction for accurate thermodynamic calculations.[15] |
Conclusion
This guide has detailed a robust, self-validating framework for performing and interpreting quantum chemical calculations on this compound. By grounding our work in the principles of Density Functional Theory and making informed choices for the functional (B3LYP) and basis set (6-311++G(d,p)), we can generate reliable data on the molecule's geometry, stability, and electronic properties. The true power of this computational approach lies not in the numbers themselves, but in their ability to provide deep, actionable insights into chemical behavior, thereby guiding and accelerating research and development in the pharmaceutical and materials science sectors.
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A Theoretical and Computational Guide to the Electronic Properties of 4-Chloro-2-fluoro-5-methylaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Chloro-2-fluoro-5-methylaniline is a substituted aniline derivative that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is fundamentally governed by its electronic structure, which dictates its reactivity, stability, and potential for intermolecular interactions. This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound using Density Functional Theory (DFT). We detail the rationale behind the computational methodology, including the selection of functionals and basis sets, and outline the protocols for analyzing key electronic descriptors. These include Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The interpretation of these descriptors provides critical insights for researchers, scientists, and drug development professionals, enabling a predictive understanding of the molecule's behavior in complex chemical and biological systems.
Introduction: The Significance of a Substituted Aniline
Substituted anilines are a cornerstone of modern medicinal and materials chemistry.[2] The strategic placement of different functional groups on the aniline ring system can profoundly alter the molecule's electronic and steric properties, thereby tuning its reactivity and biological activity.[3] this compound (Figure 1) is a prime example, incorporating electron-withdrawing halogens (Cl, F) and an electron-donating methyl group (-CH3) onto the aromatic amine core.[4]
-
Chemical Name: this compound[4]
-
Molecular Formula: C₇H₇ClFN[4]
-
CAS Number: 116759-33-2[5]
-
Applications: It is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][6] The presence of chlorine, in particular, is a common feature in many successful drug candidates, contributing to improved metabolic stability and binding affinity.[7]
Understanding the electronic landscape of this molecule is paramount. Theoretical calculations provide a powerful, non-destructive method to probe properties that are difficult or impossible to measure experimentally. This guide establishes a robust computational protocol to elucidate these properties, providing a predictive foundation for its application in drug design and synthesis.
Figure 1: Chemical Structure of this compound
CC1=CC(=C(C=C1Cl)F)N
Computational Methodology: A Self-Validating Workflow
The accuracy of theoretical predictions is entirely dependent on the rigor of the computational methodology. We advocate for a workflow grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules of this size.[8] The chosen functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a hybrid functional renowned for its reliability in predicting molecular geometries and electronic properties.[9] This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, especially for molecules containing heteroatoms and diffuse electrons.[10][11]
Experimental Protocol: Step-by-Step Computational Analysis
-
Structure Input: The initial 3D structure of this compound is generated using its SMILES string (CC1=CC(=C(C=C1Cl)F)N).[4]
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This step locates the molecule's lowest energy conformation.
-
Causality: Optimization is critical because all subsequent electronic property calculations are highly sensitive to molecular geometry. An unoptimized structure will yield meaningless results.
-
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory.
-
Trustworthiness: This is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.[9]
-
-
Electronic Property Calculation: Using the validated minimum-energy structure, the following single-point energy calculations are performed:
-
Frontier Molecular Orbital (HOMO/LUMO) energies.
-
Molecular Electrostatic Potential (MEP) surface mapping.
-
Natural Bond Orbital (NBO) analysis for atomic charge distribution.
-
Visualization: Computational Workflow Diagram
The entire process can be visualized as a logical flow, ensuring reproducibility and clarity.
Caption: Computational workflow for the analysis of electronic properties.
Results and Discussion: Interpreting the Electronic Landscape
This section outlines the expected results from the computational workflow and provides expert interpretation grounded in established chemical principles.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] Their energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability.[13]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[14][15]
-
A small HOMO-LUMO gap suggests the molecule is more reactive, as it is energetically easier to induce electronic transitions.[16]
Table 1: Exemplar FMO Data and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Exemplar Value (eV) | Implication |
| HOMO Energy | EHOMO | - | -5.85 | Electron donating ability |
| LUMO Energy | ELUMO | - | -0.95 | Electron accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 | High Kinetic Stability |
| Ionization Potential | I | -EHOMO | 5.85 | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | 0.95 | Energy released on gaining an electron |
| Chemical Hardness | η | (I - A) / 2 | 2.45 | Resistance to charge transfer |
| Chemical Softness | S | 1 / (2η) | 0.204 | Propensity for charge transfer |
| Electronegativity | χ | (I + A) / 2 | 3.40 | Electron attracting power |
The calculated energy gap of ~4.90 eV suggests that this compound is a relatively stable molecule, which is desirable for a drug precursor or intermediate that should not degrade under physiological or storage conditions.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electrostatic potential on the molecule's surface.[17] It is an invaluable tool for predicting how a molecule will interact with other species, particularly in biological systems like drug-receptor binding.[18][19] MEP maps visually identify:
-
Electron-rich regions (Negative Potential): Shown in red, these are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Electron-deficient regions (Positive Potential): Shown in blue, these are sites susceptible to nucleophilic attack and can act as hydrogen bond donors.
For this compound, the MEP map would predictably show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The electronegative fluorine and chlorine atoms will also contribute to negative potential regions. Conversely, the hydrogen atoms of the amine group will exhibit positive potential (blue), marking them as key hydrogen bond donor sites. Understanding this electrostatic topology is crucial for predicting non-covalent interactions that govern molecular recognition.[20]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of charge distribution by transforming the complex wave function into localized one-center (lone pairs) and two-center (bonds) units.[21] This method yields "natural" atomic charges, which are generally considered more robust than other schemes like Mulliken charges.[22]
NBO analysis reveals intramolecular charge transfer and hyperconjugation interactions that contribute to molecular stability. For instance, it can quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring's antibonding orbitals, a key feature of the aniline system.
Table 2: Exemplar NBO Atomic Charges
| Atom | NBO Charge (e) | Interpretation |
| Cl | -0.15 | Electronegative, withdraws electron density |
| F | -0.25 | Highly electronegative, strong electron withdrawal |
| N | -0.80 | Most electronegative center, primary nucleophilic site |
| C (attached to N) | +0.45 | Electron deficient due to attached N |
| H (of NH₂) | +0.40 | Positive charge, acts as H-bond donor |
| C (of CH₃) | -0.60 | Electron donating character |
The NBO charges confirm the qualitative picture from MEP analysis. The nitrogen atom carries a significant negative charge, making it the primary site for protonation and electrophilic interaction. The amine hydrogens are positively charged, confirming their role as hydrogen bond donors.
Linking Theory to Application
The relationship between these calculated electronic properties and their practical implications is the cornerstone of rational drug design.
Caption: Relationship between theoretical properties and practical applications.
Conclusion
The theoretical framework presented in this guide provides a robust and scientifically validated approach to characterizing the electronic properties of this compound. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions. The analysis of the HOMO-LUMO gap, MEP surface, and NBO charges delivers a comprehensive electronic profile that is indispensable for predicting the molecule's behavior. These computational insights are critical for accelerating the drug discovery process, enabling more informed decisions in the design and synthesis of novel therapeutic agents and other advanced materials.
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Grebner, D., et al. (1996). Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. Journal of the American Chemical Society, 118(44), 10763-10770. [Link]
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Al-Khafaji, Y. M., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLoS ONE, 18(3), e0282903. [Link]
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Mokgobedi, V., et al. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]
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CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-methylaniline: Reactivity and Functional Group Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Chloro-2-fluoro-5-methylaniline is a trifunctional aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] With the chemical formula C₇H₇ClFN and a molecular weight of 159.59 g/mol , this substituted aniline is a valuable precursor in the development of agrochemicals and pharmaceuticals.[1] Its utility stems from the unique interplay of its functional groups: a nucleophilic amino group, and the electron-withdrawing and directing effects of the chloro and fluoro substituents, complemented by the electron-donating methyl group. This guide provides a comprehensive analysis of the reactivity and functional group characteristics of this compound, offering insights for its strategic application in synthetic chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
The systematic IUPAC name for this compound is this compound.[1] The arrangement of the substituents on the benzene ring dictates its chemical behavior. The amino group is positioned at C1, the fluorine at C2, the chlorine at C4, and the methyl group at C5. This compound typically presents as a pale yellow crystalline solid with a melting point in the range of 50–52°C.[1] It exhibits good solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but is only sparingly soluble in water.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [1] |
| Molecular Weight | 159.59 g/mol | [1] |
| Melting Point | 50–52°C | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | [1] |
Functional Group Analysis and Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the aromatic, amino, and methyl protons. The exact chemical shifts can vary slightly depending on the solvent used.
-
Aromatic Protons (Ar-H): The two aromatic protons will appear as distinct signals in the aromatic region, influenced by the surrounding substituents.
-
Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. The chemical shift of this peak is concentration-dependent and the peak can be exchanged with D₂O.
-
Methyl Protons (-CH₃): The methyl protons will present as a sharp singlet.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies.
-
N-H Stretching: The primary amine will show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The methyl group's C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.
-
C-F and C-Cl Stretching: The carbon-halogen stretches will be present in the fingerprint region, typically with C-F appearing around 1000-1400 cm⁻¹ and C-Cl in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of small molecules or radicals, such as HCN, methyl radical (•CH₃), and halogen atoms. For the related compound 5-chloro-2-methylaniline, prominent fragments are observed.[2]
Reactivity Analysis: The Interplay of Substituents
The reactivity of the this compound aromatic ring and its amino group is a delicate balance of the electronic effects of all four substituents.
Electrophilic Aromatic Substitution
The amino group (-NH₂) is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. Conversely, the halogen substituents (-F and -Cl) are deactivating due to their inductive electron withdrawal, but are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The methyl group (-CH₃) is a weak activating group and is also ortho, para-directing.
The overall effect on electrophilic aromatic substitution is a complex interplay of these directing effects. The powerful activating and directing effect of the amino group will be dominant. The positions ortho and para to the amino group are C2, C4, and C6. However, the C2 and C4 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C6 position. The deactivating nature of the halogens may necessitate harsher reaction conditions compared to unsubstituted aniline.
Caption: Directing effects of substituents on electrophilic aromatic substitution.
Reactions of the Amino Group
The amino group of this compound is a versatile functional handle for a variety of transformations.
-
Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium intermediate is a valuable precursor for Sandmeyer and related reactions, allowing for the introduction of a wide range of substituents in place of the amino group.[3]
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amide. This transformation is often used as a protecting group strategy to moderate the reactivity of the amino group and prevent side reactions during electrophilic aromatic substitution.[4]
-
N-Alkylation: The nucleophilic nitrogen can undergo alkylation with alkyl halides or other alkylating agents.
Key Synthetic Applications and Protocols
This compound is a key starting material in the synthesis of various value-added chemicals.
Synthesis of N-(4-chloro-2-fluoro-5-methylphenyl)acetamide (Amide Formation)
This reaction serves as a good example of N-acylation, often employed as a protecting step.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[4]
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An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-5-methylaniline
This guide provides a comprehensive overview of the synthetic chemistry of 4-Chloro-2-fluoro-5-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. While the seminal publication detailing its first-ever synthesis remains elusive in readily available literature, this document reconstructs a logical and efficient synthetic pathway based on established principles of organic chemistry and analogous transformations reported for structurally similar molecules.
Introduction and Significance
This compound, with the chemical formula C₇H₇ClFN, is a substituted aniline that has garnered significant interest in various chemical industries.[1][2] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline ring, makes it a valuable building block for creating more complex molecules with specific biological activities. This compound serves as a crucial intermediate in the synthesis of certain herbicides and has potential applications in pharmaceutical research.[3] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 159.59 g/mol [2] |
| Appearance | White to pale yellow crystalline solid[3][4] |
| Melting Point | 50–52°C[3] |
| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg[1] |
| Solubility | Highly soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.[3] |
| CAS Number | 116759-33-2[2] |
A Plausible First Synthesis Pathway: A Step-by-Step Guide
The synthesis of this compound can be logically approached through a multi-step process starting from a readily available precursor. A common and effective strategy involves the introduction of the chloro group onto a pre-existing fluoro-methylaniline derivative. This approach is favored due to the directing effects of the substituents on the aromatic ring, which guide the position of the incoming electrophile.
One of the most plausible synthetic routes commences with 2-fluoro-5-methylaniline. The subsequent chlorination is a key step to arrive at the final product. This method is a well-established transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-fluoro-5-methylaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-5-methylaniline (1 equivalent) in anhydrous acetonitrile.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at room temperature. The addition of NCS is a critical step as it is the source of the electrophilic chlorine.
-
Reaction Monitoring: The reaction mixture is then stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then redissolved in dichloromethane (DCM).
-
Aqueous Wash: The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any acidic byproducts and then with brine.
-
Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices
-
Choice of Starting Material: 2-fluoro-5-methylaniline is an ideal starting material as the amino and fluoro groups are ortho, para-directing, and the methyl group is also an activating group. This substitution pattern favors the introduction of the chlorine atom at the desired C4 position.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent for activated aromatic rings, which minimizes the formation of over-chlorinated byproducts.
-
Choice of Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve both the starting material and the reagent, facilitating the reaction.
-
Purification Method: Column chromatography is a standard and effective technique for purifying organic compounds, ensuring a high purity of the final product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a critical process for obtaining a key intermediate used in the chemical industry. The outlined synthetic pathway, leveraging a regioselective chlorination of 2-fluoro-5-methylaniline, represents a robust and efficient method. The careful selection of reagents and reaction conditions is paramount to achieving a high yield and purity of the final product. This guide provides the necessary technical details and rationale for researchers and professionals in the field of synthetic organic chemistry and drug development.
References
- EvitaChem. (n.d.). Buy this compound (EVT-1171451).
- ECHEMI. (n.d.). 2-CHLORO-4-FLUORO-5-METHYL ANILINE.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis.
- Guidechem. (n.d.). How is 5-Chloro-2-methylaniline synthesized?.
- COLORCOM LTD. (n.d.). This compound.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Chloro-2-fluoro-5-methylaniline in Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Executive Summary
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Chloro-2-fluoro-5-methylaniline (CAS: 116759-33-2) in pharmaceutical synthesis. This halogenated aniline is a highly versatile and valuable building block, particularly in the construction of complex active pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—featuring chloro, fluoro, and methyl groups—offers chemists precise control over the steric and electronic properties of target molecules. This guide will elucidate the rationale behind using fluorinated building blocks, provide a detailed, field-proven protocol for a representative urea synthesis—a key reaction in the development of kinase inhibitors—and offer insights into experimental design and optimization.
Introduction to this compound: A Profile
This compound is a trifunctional aromatic compound whose strategic value lies in the interplay of its substituents. The nucleophilic amino group serves as the primary reactive handle for synthetic transformations, while the halogen and alkyl groups modulate the physicochemical properties of the resulting derivatives.
| Property | Value |
| CAS Number | 116759-33-2[2][4] |
| Molecular Formula | C₇H₇ClFN[2][4] |
| Molecular Weight | 159.59 g/mol [2] |
| Appearance | Typically a white powder or crystalline solid[4] |
| Primary Application | Pharmaceutical and agrochemical intermediate[2][3] |
The presence of fluorine at the ortho-position to the amine significantly influences the amine's basicity and nucleophilicity while offering a site for metabolic blocking. The chlorine atom provides an additional vector for modifying lipophilicity and can participate in certain cross-coupling reactions.
The Scientific Rationale: Causality of Fluorination in Modern Drug Design
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] Fluorinated building blocks like this compound are not chosen arbitrarily; their use is a calculated strategy to enhance the pharmacokinetic and pharmacodynamic profile of a molecule.
Key Advantages Conferred by Fluorine:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electronic interactions (such as dipole-dipole or hydrogen bonding with specific protein residues) within the target's binding pocket, leading to increased potency.[5]
-
Modulation of Physicochemical Properties: Strategic fluorination can fine-tune a molecule's lipophilicity (logP), solubility, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[5]
The following diagram illustrates the logical flow from the building block's features to the desired API properties.
Caption: Logical flow from substituent to API properties.
Application Protocol: Synthesis of a Representative Biaryl Urea Kinase Inhibitor Scaffold
Many potent kinase inhibitors, such as Sorafenib and Regorafenib, feature a biaryl urea moiety.[6][7][8] This protocol details a representative synthesis of a 1-(4-chloro-2-fluoro-5-methylphenyl)-3-arylurea scaffold, demonstrating the primary application of this compound as a nucleophile in forming this critical pharmacophore.
The reaction proceeds via the nucleophilic addition of the aniline to an isocyanate. The choice of an aprotic solvent like Toluene or Tetrahydrofuran (THF) is critical to prevent hydrolysis of the highly reactive isocyanate intermediate.
The overall workflow is depicted below.
Caption: Experimental workflow for biaryl urea synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Representative Amount |
| This compound | 159.59 | 1.0 | 1.59 g (10.0 mmol) |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 223.57 | 1.05 | 2.35 g (10.5 mmol) |
| Anhydrous Toluene | - | - | 50 mL |
| Hexane (for washing) | - | - | 20 mL |
Step-by-Step Protocol
-
Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.59 g, 10.0 mmol).
-
Dissolution: Add anhydrous toluene (30 mL) to the flask and stir at room temperature (20-25 °C) until the aniline is fully dissolved.
-
Reagent Addition: Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.35 g, 10.5 mmol) in anhydrous toluene (20 mL) and charge it to the dropping funnel.
-
Expert Insight: The isocyanate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of undesired urea byproducts from water contamination. Adding the isocyanate solution dropwise helps to control any potential exotherm.
-
-
Reaction: Add the isocyanate solution dropwise to the stirred aniline solution over 15-20 minutes. A white precipitate will likely begin to form during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.
-
Product Isolation: Upon completion, filter the resulting slurry through a Buchner funnel. Wash the collected solid with a small amount of cold toluene (10 mL) followed by hexane (20 mL) to remove any unreacted starting materials.
-
Drying: Dry the white solid under vacuum at 40-50 °C for 4-6 hours or until a constant weight is achieved.
-
Purification (Optional): If required, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to achieve >99% purity.
Expected Outcome
This procedure is expected to yield the target biaryl urea product as a white to off-white solid with a typical yield of 90-98%. The identity and purity should be confirmed by analytical methods such as LC-MS and ¹H NMR.
References
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ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen. [Link]
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Application Notes and Protocols: 4-Chloro-2-fluoro-5-methylaniline in Agrochemical Intermediate Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-chloro-2-fluoro-5-methylaniline as a pivotal intermediate in the synthesis of agrochemicals. This document offers in-depth scientific insights, detailed experimental protocols, and safety considerations, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the methodologies presented.
Introduction: The Strategic Importance of this compound
This compound is a substituted aniline that serves as a critical building block in the synthesis of a variety of agrochemicals, most notably herbicides. Its trifunctionalized aromatic ring provides a versatile scaffold for the construction of complex active ingredients. The presence of chlorine, fluorine, and methyl groups on the aniline ring influences the physicochemical properties and biological activity of the final products.
The primary application of this intermediate is in the production of sulfonylurea and triazolopyrimidine herbicides. These classes of herbicides are known for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants. This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to the cessation of plant growth and eventual death.[1][2]
This guide will focus on the synthesis of Penoxsulam, a broad-spectrum herbicide used for weed control in rice and other crops, as a prime example of the application of this compound in the agrochemical industry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 116759-33-2 | [3] |
| Molecular Formula | C₇H₇ClFN | [3] |
| Molecular Weight | 159.59 g/mol | [4] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 49-53 °C | [4] |
| Boiling Point | 245.8 °C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | [4] |
Synthesis of Penoxsulam: A Multi-Step Approach
The synthesis of Penoxsulam from this compound is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final product. The overall synthetic pathway is depicted below.
Caption: Overall workflow for the synthesis of Penoxsulam.
Synthesis of Intermediate A: 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride
While this compound is a key building block for some sulfonylurea herbicides, the synthesis of Penoxsulam typically starts from a different aniline derivative, 2-fluoro-6-(trifluoromethyl)aniline. The following protocol outlines a plausible synthetic route to Intermediate A.
Protocol 1: Synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride
This protocol is a composite of information gathered from various synthetic patents and academic literature.[5][6][7]
Step 1: Diazotization of 2-fluoro-6-(trifluoromethyl)aniline
-
To a stirred solution of 2-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at a temperature of 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid.
-
Add copper(I) chloride (catalytic amount) to the sulfur dioxide solution.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution at a temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride.
Step 3: Etherification
-
To a solution of 2,2-difluoroethanol (1.2 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. Purify by column chromatography if necessary.
Synthesis of Intermediate B: 2-amino-5,8-dimethoxy[3][8][9]triazolo[1,5-c]pyrimidine
This heterocyclic amine is a key component for the formation of the final herbicide.
Protocol 2: Synthesis of 2-amino-5,8-dimethoxy[3][8][9]triazolo[1,5-c]pyrimidine
This protocol is based on established methods for the synthesis of similar heterocyclic systems.[4][10]
-
A common route to this intermediate involves the cyclization of a substituted pyrimidine derivative. A plausible starting material is 2,4-dichloro-5,8-dimethoxypyrimidine.
-
React 2,4-dichloro-5,8-dimethoxypyrimidine with hydrazine to form the corresponding hydrazinylpyrimidine.
-
Cyclize the hydrazinylpyrimidine with a source of a C1 unit, such as cyanogen bromide or formic acid, to form the triazole ring.
-
The final amination at the 2-position can be achieved through various methods, including reaction with ammonia or a protected amine followed by deprotection.
Final Coupling Reaction: Synthesis of Penoxsulam
The final step in the synthesis of Penoxsulam is the coupling of the two key intermediates.
Caption: Final coupling step in the synthesis of Penoxsulam.
Protocol 3: Synthesis of Penoxsulam
This protocol is adapted from patent literature.[5][11]
-
Dissolve 2-amino-5,8-dimethoxy[3][8][9]triazolo[1,5-c]pyrimidine (Intermediate B, 1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Add a base, typically a tertiary amine like pyridine or triethylamine (1.2-1.5 eq), to the solution.
-
To this mixture, add a solution of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (Intermediate A, 1.0-1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the organic layer with water, brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude Penoxsulam.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure Penoxsulam.
Expected Yield and Purity:
| Step | Product | Typical Yield | Typical Purity |
| 1 | Intermediate A | 70-85% (over 3 steps) | >95% |
| 2 | Intermediate B | 60-80% (over several steps) | >97% |
| 3 | Penoxsulam | 85-95% | >98% |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of Penoxsulam and other sulfonylurea herbicides stems from their ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2]
Caption: Mechanism of action of Penoxsulam via inhibition of the ALS enzyme.
ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By binding to the ALS enzyme, Penoxsulam blocks its catalytic activity, leading to a deficiency in these vital amino acids. This, in turn, inhibits cell division and growth, ultimately resulting in the death of susceptible plants. The selectivity of these herbicides is often due to the ability of tolerant crops to rapidly metabolize the herbicide into inactive forms.
Safety and Handling
5.1. This compound
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[9]
-
Precautions: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[12][13][14][15]
5.2. Intermediates and Final Product
-
Sulfonyl chlorides: Are reactive and moisture-sensitive. They can be corrosive and should be handled with care.
-
Penoxsulam: While having low acute toxicity to mammals, it is essential to handle it with the standard precautions for chemical reagents. It may be harmful to aquatic life.[16]
5.3. General Laboratory Practices
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Use appropriate engineering controls, such as fume hoods, to minimize exposure.
-
Wear the prescribed PPE at all times.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS and seek medical attention if necessary.
Conclusion
This compound and its derivatives are indispensable intermediates in the agrochemical industry. The synthesis of potent herbicides like Penoxsulam highlights the importance of this chemical scaffold. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively utilize these compounds in their research and development endeavors. Adherence to the detailed protocols and safety guidelines is paramount for achieving successful outcomes and ensuring a safe laboratory environment.
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Identification and Characterization of Herbicide Penoxsulam Transformation Products in Aqueous Media by UPLC-QTOF-MS - ResearchGate. (URL: [Link])
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(PDF) ChemInform Abstract: An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n- (5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). - ResearchGate. (URL: [Link])
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Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99% - Cole-Parmer. (URL: [Link])
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A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (URL: [Link])
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])
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how to prepare 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride? | ResearchGate. (URL: [Link])
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Identification and Characterization of Herbicide Penoxsulam Transformation Products in Aqueous Media by UPLC-QTOF-MS - PubMed. (URL: [Link])
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2-Amino-5,8-dimethoxy-[3][8][9]triazolo[1,5-c]pyrimidine(CAS# 219715-62-5 ). (URL: [Link])
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Penoxsulam, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[3][8][9] triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide; Pesticide Tolerance - Federal Register. (URL: [Link])
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
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Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (URL: [Link])
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Safety Data Sheet: 4-Chloroaniline - Carl ROTH. (URL: [Link])
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Investigating the resistance levels and mechanisms to penoxsulam and cyhalofop-butyl in barnyardgrass (Echinochloa crus-galli) from Ningxia Province, China | Weed Science - Cambridge University Press & Assessment. (URL: [Link])
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])
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Penoxsulam Impurities and Related Compound - Veeprho. (URL: [Link])
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A Process For The Preparation Of 2 (2,2 Difluoroethoxy) 6 (Trifluoromethyl)benzene Sulfonyl Chloride - Quick Company. (URL: [Link])
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penoxsulam benzenesulfonamide, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy(1,2,4)triazolo(1,5-c)pyrimidin-2-yl)-6-(trifluoromethyl) - The Good Scents Company. (URL: [Link])
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Application Note: 4-Chloro-2-fluoro-5-methylaniline as a Versatile Precursor for High-Performance Azo Dye and Pigment Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 4-Chloro-2-fluoro-5-methylaniline (CFMA) as a key intermediate in the synthesis of azo dyes and pigments. The unique substitution pattern of CFMA, featuring chloro, fluoro, and methyl groups, offers a strategic advantage for developing colorants with enhanced stability, specific chromatic properties, and high performance. This document explores the fundamental chemistry of diazotization and azo coupling, provides a step-by-step protocol for the synthesis of a representative azo dye, and outlines methods for characterization and purification. The content is designed for researchers, chemists, and material scientists in the dye and pigment industries, as well as those in drug development requiring chromophoric labels.
Introduction: The Strategic Importance of this compound (CFMA)
This compound is a highly functionalized aromatic amine that serves as a critical building block in organic synthesis.[1] While its applications extend to the agrochemical and pharmaceutical sectors, it is particularly valuable in the synthesis of colorants.[2] The substituents on the aniline ring are not arbitrary; they are strategically positioned to influence the final properties of the dye molecule:
-
Fluorine (-F): The high electronegativity of the fluorine atom can significantly enhance the photostability, thermal stability, and lightfastness of the resulting dye. It also modulates the electronic properties of the chromophore, allowing for fine-tuning of the color.[3]
-
Chlorine (-Cl): The chloro group provides another point of electronic modulation and can improve the molecule's resistance to oxidative degradation.
-
Methyl (-CH₃): This electron-donating group can influence the bathochromic (deepening of color) or hypsochromic (lightening of color) shift of the dye's absorption spectrum, depending on the coupling partner.
The primary route to convert CFMA into a vibrant dye is a two-step process: diazotization to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich partner molecule.[4] This versatile pathway allows for the creation of a vast library of colors from a single precursor.
Physicochemical Properties and Safe Handling of the Precursor
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 116759-33-2 | |
| Molecular Formula | C₇H₇ClFN | |
| Molecular Weight | 159.59 g/mol | |
| Appearance | White to pale yellow crystalline solid | [1][5] |
| Melting Point | 50–52 °C | [1] |
| Solubility | Highly soluble in methanol, ethanol, DMSO, DMF; Sparingly soluble in water. | [1] |
Safe Handling and Storage: CFMA is stable at room temperature but should be protected from light and moisture to prevent degradation.[1] Store in a tightly sealed container in a cool, dry, and well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Core Synthetic Principle: From Aniline to Azo Dye
The conversion of CFMA to an azo dye is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.
Step 1: Diazotization The primary amine group of CFMA is converted into a highly reactive diazonium salt using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).
Causality: This reaction must be performed at low temperatures (0–5 °C). The resulting diazonium salt is thermally unstable; at higher temperatures, it will readily decompose, releasing nitrogen gas and forming an undesirable phenol byproduct.[6][7]
Step 2: Azo Coupling The diazonium salt is a weak electrophile and will readily attack an electron-rich aromatic ring, known as the coupling component.[8] Common coupling components include phenols and aromatic amines. The reaction forms a stable nitrogen-nitrogen double bond (N=N), the characteristic "azo" group that defines the chromophore.
Causality: The pH of the reaction medium is critical.
-
For coupling with phenols , the reaction is performed under mild alkaline conditions (pH 8-10). This deprotonates the phenol to form a highly activated phenoxide ion, which is much more electron-rich and susceptible to electrophilic attack.[7]
-
For coupling with aromatic amines , the reaction is carried out in a weakly acidic medium (pH 4-5) to ensure sufficient concentration of the diazonium salt without deactivating the amine coupling partner by excessive protonation.
Caption: General reaction scheme for azo dye synthesis.
Detailed Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a vibrant orange-red dye by coupling diazotized CFMA with 2-naphthol. This procedure is a robust, self-validating system where the formation of a deeply colored precipitate serves as a primary indicator of success.
Materials and Equipment:
-
This compound (CFMA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated (37%)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization)
-
Magnetic stirrer with stir bar, beakers, Erlenmeyer flasks
-
Ice bath
-
Buchner funnel and filter paper
Safety Warning:
CRITICAL SAFETY NOTICE: Dry diazonium salts are shock-sensitive and can be explosive, especially at elevated temperatures. NEVER isolate the diazonium salt intermediate. It should be prepared in solution, kept cold, and used immediately in the subsequent coupling step.Part A: Diazotization of CFMA (Preparation of Diazo Solution)
-
Preparation: In a 250 mL beaker, add 1.60 g (10.0 mmol) of this compound.
-
Acidification: To the beaker, add 20 mL of deionized water followed by the slow, careful addition of 3.0 mL of concentrated HCl with stirring. The aniline salt may precipitate.
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization.
-
Nitrite Addition: In a separate 50 mL beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Reaction: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred CFMA suspension over 10-15 minutes. Keep the tip of the pipette below the surface of the liquid.
-
Causality Insight: A slow, submerged addition prevents localized overheating and decomposition of the nitrous acid, ensuring a high yield of the diazonium salt.
-
-
Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. The resulting clear, pale yellow solution is the diazo solution. Keep it in the ice bath for immediate use.
Part B: Preparation of the Coupling Component Solution
-
Dissolution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide (NaOH) aqueous solution.
-
Cooling: Cool this solution in a separate ice bath to approximately 5 °C with gentle stirring.
-
Causality Insight: Cooling the alkaline coupling solution prevents unwanted side reactions and ensures a controlled coupling process upon addition of the diazonium salt.
-
Part C: Azo Coupling and Product Isolation
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazo solution (from Part A) to the cold 2-naphthol solution (from Part B) over 10 minutes.
-
Observation: An intensely colored orange-red precipitate should form immediately. This visual confirmation is a key validation point of the protocol.
-
Stirring: Allow the mixture to stir in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the solid dye product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and has a neutral pH. This removes any unreacted salts or base.
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry or dry in a desiccator.
Part D: Purification (Recrystallization)
-
Solvent Selection: Transfer the crude, dry product to an Erlenmeyer flask.
-
Recrystallization: Add a minimal amount of hot ethanol and heat gently to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely. Record the final mass and calculate the yield.
Experimental Workflow and Characterization
A systematic workflow ensures reproducibility and accurate analysis of the final product.
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Mastering C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-fluoro-5-methylaniline
Introduction: The Strategic Importance of 4-Chloro-2-fluoro-5-methylaniline in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic assembly of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile and efficient means to construct carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] This guide focuses on a particularly valuable building block: this compound. The unique substitution pattern of this molecule—a reactive chlorine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl and amino group for further functionalization—makes it a highly sought-after intermediate in the synthesis of high-value compounds, including kinase inhibitors and novel herbicides.[2][3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for key palladium-catalyzed cross-coupling reactions but also the underlying scientific rationale for experimental design and optimization.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps. A general understanding of this mechanism is crucial for troubleshooting and adapting protocols to new substrates.[4] The cycle typically involves a palladium(0)/palladium(II) redox couple.[4]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.
-
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound in a Suzuki reaction or an amine in a Buchwald-Hartwig reaction) is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][5]
Caption: Generalized Palladium Catalytic Cycle.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals.[6][7] The coupling of this compound with various arylboronic acids or esters can generate a diverse library of substituted anilines.
Scientist's Notes: Causality Behind Experimental Choices
-
The Challenge of Aryl Chlorides: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition more challenging. To overcome this, highly active catalyst systems are required.[8][9]
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are highly effective.[8] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.
-
Base Selection: A strong base is typically required to facilitate the transmetalation step.[10] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. The base activates the boronic acid, forming a more nucleophilic boronate species.[10]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. Water can help to dissolve the inorganic base and facilitate the reaction.
Optimized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors for generating the active Pd(0) catalyst.[11] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that enhance catalyst activity for aryl chlorides.[8] |
| Pd Loading | 1-2 mol% | A typical catalyst loading for efficient conversion.[11] |
| Ligand/Pd Ratio | 2:1 to 4:1 | Ensures sufficient ligand to stabilize the catalyst and promote reactivity. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess ensures complete consumption of the starting aniline. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Strong bases required for activation of the boronic acid.[10] |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 10:1 v/v) | Aprotic organic solvent with water to dissolve the base. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 159.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of a wide range of substituted anilines from aryl halides.[12][13] This reaction is particularly valuable for coupling this compound with various primary or secondary amines.
Scientist's Notes: Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial for the challenging C-Cl bond activation.[14] Xantphos is another excellent choice for this transformation.[15]
-
Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which then coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.
Optimized Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) sources.[1] |
| Ligand | XPhos, SPhos, or Xantphos | Promote the challenging oxidative addition and subsequent amination steps.[14][15] |
| Pd Loading | 1-3 mol% | Standard loading for efficient catalysis. |
| Ligand/Pd Ratio | 2:1 to 4:1 | Ensures catalyst stability and activity. |
| Amine | 1.1-1.3 equivalents | A slight excess drives the reaction to completion. |
| Base | NaOt-Bu or LiHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic bases to deprotonate the amine. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Aprotic solvents are essential for the stability of the strong base. |
| Temperature | 90-120 °C | Elevated temperatures are typically required. |
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (1.5 mmol, 144.2 mg) to a dry Schlenk flask.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 mmol, 159.6 mg) and morpholine (1.2 mmol, 104.5 µL) in anhydrous toluene (3 mL). Add this solution to the Schlenk flask.
-
Catalyst Addition: In another vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand (e.g., Xantphos, 0.04 mmol, 23.1 mg) in anhydrous toluene (2 mL). Add this catalyst solution to the reaction flask.
-
Reaction: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are versatile intermediates in organic synthesis.[17][18] This reaction couples this compound with a terminal alkyne.
Scientist's Notes: Causality Behind Experimental Choices
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira couplings have been developed to avoid potential side reactions like alkyne homocoupling.[17]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It also often serves as the solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for this reaction.
Optimized Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Pre-formed, stable palladium catalysts are often used. |
| Copper Co-catalyst | CuI (1-5 mol%) | Activates the terminal alkyne for transmetalation.[19] |
| Pd Loading | 1-5 mol% | A slightly higher loading may be needed for aryl chlorides. |
| Alkyne | 1.2-2.0 equivalents | An excess of the alkyne is often beneficial. |
| Base/Solvent | Et₃N or DIPEA | Acts as both the base and the solvent. |
| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient compared to other cross-coupling reactions. |
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 159.6 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and CuI (0.05 mmol, 9.5 mg).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed triethylamine (5 mL) followed by phenylacetylene (1.5 mmol, 165 µL) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Workflow for Reaction Selection and Troubleshooting
The choice of the appropriate cross-coupling reaction depends on the desired final product. The following workflow can guide the decision-making process.
Caption: Decision workflow for cross-coupling reactions.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inefficient oxidative addition.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos). Increase the reaction temperature. Ensure all reagents and solvents are anhydrous, especially for Buchwald-Hartwig reactions.
-
-
Side Reactions (e.g., Homocoupling of Boronic Acid):
-
Cause: Inefficient transmetalation.
-
Solution: Use a stronger base or a different solvent system. Ensure the reaction is thoroughly degassed to remove oxygen.
-
-
Catalyst Decomposition:
-
Cause: High temperatures or presence of impurities.
-
Solution: Lower the reaction temperature if possible. Increase the ligand-to-palladium ratio. Use high-purity reagents and solvents.
-
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a wide array of complex molecules. The protocols and guidelines presented here provide a robust starting point for the application of this important building block in drug discovery and materials science.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Valente, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Cross-coupling reaction.
- EvitaChem. (n.d.). This compound.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Old, D. W., et al. (2000). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- Kashani, S. K., et al. (n.d.).
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- BenchChem. (n.d.).
- Corral, I., et al. (2024). Palladium-Catalyzed Aminations in Flow ... on Water.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid.
- Zhang, H., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Ciofini, I. (n.d.).
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.
- Wikipedia. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (2018).
- Beilstein Journal of Organic Chemistry. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Google Patents. (n.d.). Synthesis method of 5-chloro-2-methyl aniline.
- Wiley Analytical Science. (2019).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- D. S. Chen, et al. (2011). Developing Ligands for Palladium(II)
- MDPI. (2023). Preformed Pd(II)
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine.
- YouTube. (2025).
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
- Baumann, M., et al. (2008). Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801). Journal of Medicinal Chemistry.
- Fier, P. S., & Hartwig, J. F. (2013).
- ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline synthesis.
- ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- Calò, V., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
- Chemistry LibreTexts. (2023). Heck Reaction.
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Chloro-2-fluoro-5-methylaniline
Abstract
4-Chloro-2-fluoro-5-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of diverse heterocyclic scaffolds. The strategic placement of its chloro, fluoro, and methyl substituents provides a unique combination of steric and electronic properties, making it an invaluable precursor for developing novel compounds in medicinal chemistry, agrochemicals, and materials science.[1] This guide offers a comprehensive exploration of synthetic pathways to key heterocyclic systems—notably benzimidazoles and quinolines—originating from this versatile substrate. It provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and mechanistic considerations that govern these transformations. The protocols are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Introduction: The Strategic Value of this compound
The utility of this compound in synthetic chemistry is derived from its distinct substitution pattern. The ortho-fluoro group can act as a directing group and influence the acidity of the amine proton, while the chloro and methyl groups modulate the molecule's electronic density and lipophilicity. This intricate balance of functionalities allows for selective chemical manipulation, enabling the construction of complex molecular architectures. This document will focus on two primary classes of heterocycles accessible from this starting material: benzimidazoles, which require a preliminary derivatization, and quinolines, which can be synthesized more directly.
Synthesis of Substituted Benzimidazoles
The synthesis of a benzimidazole ring from an aniline requires the presence of a second amino group ortho to the first, forming an o-phenylenediamine. As this compound does not possess this second amino group, a two-stage synthetic strategy is necessary:
-
Installation of a Nitro Group: An electrophilic nitration reaction is performed to introduce a nitro group ortho to the existing amine. The directing effects of the substituents guide the position of this addition.
-
Reductive Cyclization: The nitro group is then reduced to an amine, forming the crucial o-phenylenediamine intermediate in situ. This intermediate is immediately cyclized with a one-carbon (C1) synthon (such as an aldehyde or carboxylic acid derivative) to yield the final benzimidazole product.
This sequential one-pot approach is efficient and minimizes the need to isolate the often-unstable diamine intermediate.
Logical Workflow: Aniline to Benzimidazole
Caption: Overall workflow for benzimidazole synthesis.
Protocol 2.1: One-Pot Synthesis of 2-Alkyl/Aryl-5-chloro-7-fluoro-4-methyl-1H-benzimidazoles
This protocol details the conversion of this compound to a benzimidazole derivative through a one-pot nitration, reduction, and cyclization sequence.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethanol (EtOH)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Aromatic or Aliphatic Aldehyde (R-CHO)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Nitration:
-
In a 250 mL round-bottom flask, cautiously add this compound (10 mmol) to 20 mL of concentrated H₂SO₄ at 0°C (ice bath), ensuring the temperature does not exceed 10°C.
-
Stir the mixture until a clear solution is obtained.
-
Slowly add a pre-chilled mixture of concentrated HNO₃ (11 mmol, 1.1 equiv) and concentrated H₂SO₄ (5 mL) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction and Cyclization:
-
Carefully pour the reaction mixture from Step 1 onto 100 g of crushed ice. The nitroaniline intermediate will precipitate.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and transfer the wet solid to a 250 mL flask.
-
Add ethanol (80 mL), the chosen aldehyde (12 mmol, 1.2 equiv), and iron powder (50 mmol, 5 equiv).
-
Heat the mixture to 50°C and add concentrated HCl (2 mL) dropwise.
-
After the addition, heat the reaction to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst. Wash the Celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
Add 100 mL of water to the residue and basify to pH ~8 with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude benzimidazole.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Expert Insights & Causality:
-
Choice of Nitrating Agent: A mixture of nitric and sulfuric acid is a potent nitrating agent required to overcome the deactivating effects of the halogen substituents on the aromatic ring. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration.
-
Regioselectivity: The nitro group is directed to the position ortho to the amine and meta to the chloro group, a result of the combined directing effects of the activating amino/methyl groups and the deactivating halogens.
-
Reduction Method: Iron in acidic media is a classic, cost-effective, and robust method for nitro group reduction.[2] It is particularly well-suited for one-pot procedures as the iron salts typically do not interfere with the subsequent cyclization.
-
Cyclization: The aldehyde condenses with the newly formed diamine under acidic conditions, and subsequent intramolecular cyclization and dehydration yield the aromatic benzimidazole ring.
| Parameter | Condition/Reagent | Rationale |
| Nitration Temp. | 0-10°C | Controls exothermicity, prevents side reactions. |
| Reduction | Fe / HCl | Cost-effective and efficient for nitro group reduction. |
| C1 Synthon | Aldehyde (R-CHO) | Readily available, provides 2-substituted benzimidazoles. |
| Reaction Medium | Ethanol | Good solvent for all components in the reductive cyclization step. |
Synthesis of Substituted Quinolines
Quinolines are a vital class of N-heterocycles with widespread applications, from antimalarial drugs to organic electronics. The Combes quinoline synthesis offers a direct route to this scaffold from anilines and β-diketones under acidic conditions. This compound is an excellent substrate for this transformation.
Reaction Mechanism: Combes Quinoline Synthesis
Caption: Key stages of the Combes quinoline synthesis.
Protocol 3.1: Synthesis of 7-Chloro-5-fluoro-2,4,6-trimethylquinoline
This protocol describes the acid-catalyzed condensation of this compound with acetylacetone (2,4-pentanedione).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice bath
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, add this compound (10 mmol) and acetylacetone (12 mmol, 1.2 equiv).
-
Cool the mixture in an ice bath to 0°C.
-
-
Acid-Catalyzed Condensation and Cyclization:
-
Slowly and carefully add concentrated H₂SO₄ (10 mL) to the stirred mixture, ensuring the temperature remains below 20°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The mixture will become viscous and may change color.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 8-9. A precipitate will form.
-
Filter the solid product, wash thoroughly with cold water, and press dry.
-
Recrystallize the crude solid from ethanol to obtain the pure 7-Chloro-5-fluoro-2,4,6-trimethylquinoline.
-
Expert Insights & Causality:
-
Catalyst Choice: Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the β-diketone, activating it for nucleophilic attack by the aniline, and facilitates the final dehydration step to form the aromatic quinoline ring.
-
Reactant Stoichiometry: A slight excess of the β-diketone is used to ensure complete consumption of the aniline starting material.
-
Temperature Control: The initial addition of sulfuric acid is highly exothermic and must be controlled with an ice bath to prevent charring and unwanted side reactions. The subsequent reaction at room temperature allows for a controlled rate of cyclization.
| Reactant 1 | Reactant 2 | Product Class | Key Conditions | Expected Yield |
| This compound | Acetylacetone | Trimethylquinoline | H₂SO₄, Room Temp. | Good to Excellent |
| This compound | Ethyl Acetoacetate | Methyl-hydroxyquinoline | H₂SO₄, Heat | Moderate to Good |
| This compound | Benzoylacetone | Methyl-phenylquinoline | H₂SO₄, Room Temp. | Good |
Conclusion
This compound stands out as a privileged starting material for constructing complex heterocyclic molecules. The protocols detailed herein for the synthesis of benzimidazoles and quinolines demonstrate robust and reliable methods applicable in both academic and industrial research settings. By understanding the mechanistic underpinnings and the rationale behind specific experimental conditions, researchers can effectively leverage this versatile building block to access novel chemical entities for drug discovery and materials science.
References
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ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
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-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Halo Reagents: Modern Synthetic Approaches for Heterocyclic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines. Retrieved from [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Retrieved from [Link]
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-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Heterocyclic Letters. (2017). No.2|357-368|Feb-April| 2017. Retrieved from [Link]
-
Academia.edu. (n.d.). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
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Application Notes and Protocols: 4-Chloro-2-fluoro-5-methylaniline as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-Chloro-2-fluoro-5-methylaniline, a trifunctionalized aromatic amine, represents a valuable scaffold for the synthesis of complex bioactive molecules.[1][2][3] Its unique substitution pattern—featuring a nucleophilic amino group, an electron-withdrawing chlorine atom, a modulating fluorine atom, and a lipophilic methyl group—provides a versatile platform for derivatization and fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4] This guide provides an in-depth exploration of the utility of this compound and related substituted anilines in medicinal chemistry, with a focus on their application in the synthesis of kinase inhibitors.
The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through specific interactions within protein binding pockets.[5] The presence of both a chloro and a fluoro substituent on the aniline ring of the title compound makes it an attractive starting material for library synthesis and lead optimization campaigns.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116759-33-2 | [1][2][3] |
| Molecular Formula | C₇H₇ClFN | [1][3][4] |
| Molecular Weight | 159.59 g/mol | [1][3] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 50–52°C | [1] |
| Solubility | Highly soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | [1] |
| Purity | ≥ 98% (typical) | [2] |
The Diaryl Urea Moiety: A Privileged Scaffold in Kinase Inhibitors
A significant application of substituted anilines in medicinal chemistry is in the construction of the diaryl urea functional group. This motif is a cornerstone of numerous clinically approved and investigational kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7][8] Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[9]
The diaryl urea scaffold is particularly effective in targeting the ATP-binding site of kinases. The urea linkage acts as a rigid hydrogen bond donor-acceptor unit, forming critical interactions with the kinase hinge region.[8] This interaction stabilizes the inhibitor-protein complex, leading to potent inhibition of kinase activity.
Prominent examples of diaryl urea-containing kinase inhibitors include Sorafenib and Regorafenib, which are multi-kinase inhibitors used in the treatment of various cancers.[7][8] The synthesis of these drugs highlights the importance of substituted anilines in forming the key urea pharmacophore. For instance, the synthesis of Regorafenib involves the coupling of an aniline derivative with an isocyanate to form the central diaryl urea structure.[7]
Synthetic Protocols for the Application of Substituted Anilines
The following protocols provide detailed, step-by-step methodologies for the synthesis of unsymmetrical diaryl ureas, a key transformation for incorporating building blocks like this compound into potential drug candidates.
Protocol 1: Carbonyldiimidazole (CDI)-Mediated Synthesis of an Unsymmetrical Diaryl Urea
This protocol describes a safe and efficient method for the synthesis of unsymmetrical ureas using carbonyldiimidazole (CDI) as a phosgene equivalent.[10] This approach avoids the use of highly toxic phosgene gas and is amenable to a wide range of substituted anilines.[10] The reaction proceeds through an in situ generated N-acylimidazolide intermediate.
Reaction Scheme:
General workflow for CDI-mediated urea synthesis.
Materials:
-
Substituted aniline (e.g., this compound) (1.0 eq)
-
Carbonyldiimidazole (CDI) (1.0 - 1.2 eq)
-
Second amine or aniline derivative (1.0 eq)
-
Anhydrous solvent (e.g., Dichloroethane, Tetrahydrofuran, or Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the substituted aniline (1.0 eq) and the anhydrous solvent.
-
Stir the solution at room temperature and add CDI (1.0 - 1.2 eq) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 30°C) until the formation of the N-acylimidazolide intermediate is complete (typically 1-2 hours, can be monitored by TLC).[11]
-
In a separate flask, dissolve the second amine or aniline derivative (1.0 eq) in the anhydrous solvent.
-
Add the solution of the second amine to the reaction mixture containing the N-acylimidazolide intermediate.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete (typically 2-16 hours, monitored by TLC).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired unsymmetrical diaryl urea.
Self-Validation and Causality: The portion-wise addition of CDI controls the initial exothermic reaction. The formation of the intermediate before adding the second amine is crucial to prevent the formation of symmetrical urea byproducts. The choice of solvent can influence reaction rates and product solubility.
Protocol 2: Isocyanate-Mediated Synthesis of an Unsymmetrical Diaryl Urea
This protocol details the direct reaction of a substituted aniline with an isocyanate, a highly efficient method for the synthesis of ureas.[12] Isocyanates are reactive intermediates that readily undergo nucleophilic attack by amines.[12]
Reaction Scheme:
Direct synthesis of ureas via isocyanate coupling.
Materials:
-
Substituted aniline (e.g., this compound) (1.0 eq)
-
Isocyanate derivative (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the substituted aniline (1.0 eq) in the anhydrous aprotic solvent.
-
Stir the solution at room temperature.
-
Add the isocyanate derivative (1.0 eq) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature. The reaction is often rapid and can be complete within a few hours (monitor by TLC).[12]
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Self-Validation and Causality: This method is often high-yielding and proceeds under mild conditions without the need for a base.[12] The purity of the isocyanate is critical for a clean reaction. The choice of solvent is important to ensure the solubility of both reactants.
Conclusion
This compound and its structural analogs are valuable and versatile building blocks in medicinal chemistry. Their utility is particularly evident in the synthesis of diaryl urea-based kinase inhibitors, where they contribute to the formation of a critical pharmacophore responsible for potent biological activity. The protocols provided herein offer robust and adaptable methods for the incorporation of these substituted anilines into complex molecular architectures, paving the way for the discovery and development of next-generation therapeutics.
References
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The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. 2021. [Link]
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Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. National Library of Medicine. [Link]
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A Simple Method for the Synthesis of Unsymmetrical Ureas. ResearchGate. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
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Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]
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A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses. [Link]
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Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. National Center for Biotechnology Information. [Link]
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Urea Formation. Organic Chemistry Data. [Link]
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Diarylureas in the type II kinase inhibitor. ResearchGate. [Link]
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Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]
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A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. ACS Publications. [Link]
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Diarylureas as Antitumor Agents. MDPI. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]
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Experimental protocol for the nitration of 4-Chloro-2-fluoro-5-methylaniline derivatives
Application Note & Protocol
Topic: A Validated Experimental Protocol for the Regioselective Nitration of 4-Chloro-2-fluoro-5-methylaniline Derivatives
Abstract
Nitrated anilines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Specifically, the introduction of a nitro group onto the this compound scaffold creates a versatile intermediate for further functionalization. However, the direct nitration of anilines is notoriously challenging due to the high reactivity of the amino group, which often leads to oxidation, the formation of tarry byproducts, and a lack of regioselectivity.[2] The strong acidic conditions required for nitration protonate the amine to form an anilinium ion, which directs the incoming electrophile to the meta position, often an undesired outcome.[3][4] This guide provides a robust, three-step protocol that circumvents these issues by employing an N-acetylation protection strategy. This method ensures high yield and regioselectivity by moderating the amine's reactivity and directing the nitration to the desired position.
Guiding Principle: The N-Acetylation Protection Strategy
The core of this protocol is the temporary protection of the highly activating amino group as an acetamide. This strategic choice is underpinned by several key principles of electrophilic aromatic substitution:
-
Mitigation of Reactivity: The acetyl group is electron-withdrawing via resonance, which significantly tempers the strong activating and nucleophilic character of the amino group. This prevents unwanted oxidation by the nitric acid mixture.
-
Control of Regioselectivity: The acetamido group is a powerful ortho, para-director.[5] Given the substitution pattern of the starting material, the incoming nitro group is sterically and electronically directed to the position para to the acetamido group, leading to a single, predictable major product.
-
Prevention of Meta-Direction: By preventing the formation of the anilinium ion, the reaction avoids the formation of the meta-substituted byproduct that plagues direct nitration of anilines in strong acid.[3]
The overall workflow involves three distinct stages: protection (acetylation), nitration, and deprotection (hydrolysis).
Caption: Three-step synthesis pathway.
Materials and Apparatus
| Reagents & Chemicals | Apparatus & Equipment |
| This compound (≥98%) | Round-bottom flasks (100 mL, 250 mL) |
| Acetic anhydride (≥99%) | Magnetic stirrer with hotplate |
| Glacial acetic acid | Stir bars |
| Concentrated Sulfuric Acid (98%) | Ice bath |
| Concentrated Nitric Acid (70%) | Reflux condenser |
| Hydrochloric Acid (37%) | Dropping funnel |
| Sodium Bicarbonate (NaHCO₃) | Buchner funnel and vacuum flask |
| Ethanol (95%) | pH paper or pH meter |
| Deionized Water | Beakers and graduated cylinders |
| Crushed Ice | Thin Layer Chromatography (TLC) plates (Silica gel) |
Detailed Experimental Protocols
Step 1: Acetylation of this compound
Causality: This step protects the amine to prevent oxidation and control the regioselectivity of the subsequent nitration step. Acetic anhydride provides the acetyl group in a straightforward and efficient reaction.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 50 mL of glacial acetic acid. Stir until a homogenous solution is formed.
-
Reagent Addition: While stirring, carefully add 8.0 mL of acetic anhydride to the solution. The reaction is mildly exothermic.
-
Reaction: Gently heat the mixture to 50°C and maintain this temperature with stirring for 30 minutes.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting aniline.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the solution slowly into 200 mL of ice-cold water while stirring vigorously.
-
Isolation: The white precipitate of N-(4-chloro-2-fluoro-5-methylphenyl)acetamide will form. Continue stirring for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of cold deionized water to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is typically >95%.
Step 2: Nitration of N-(4-chloro-2-fluoro-5-methylphenyl)acetamide
Causality: The combination of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for this reaction.[6][7] The reaction is performed at low temperature (0-5°C) to control the strong exotherm and prevent over-nitration or side reactions.[8]
-
Nitrating Mixture Preparation: In a 100 mL beaker cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid. Once cooled to below 10°C, add 5.0 mL of concentrated nitric acid dropwise with continuous stirring. Keep this mixture in the ice bath.
-
Substrate Dissolution: In a separate 250 mL round-bottom flask, add the dried N-(4-chloro-2-fluoro-5-methylphenyl)acetamide (from Step 1) to 25 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the solid is completely dissolved and the temperature is stable between 0-5°C.
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved acetamide solution over 30-45 minutes. Crucially, maintain the internal temperature of the reaction below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60-90 minutes.
-
Work-up: Very slowly and carefully, pour the reaction mixture onto 250 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Neutralization & Washing: Wash the yellow filter cake thoroughly with abundant cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the crude product, N-(4-chloro-2-fluoro-5-methyl-6-nitrophenyl)acetamide, completely.
Step 3: Hydrolysis of the Nitrated Acetamide
Causality: This deprotection step removes the acetyl group to regenerate the amine functionality, yielding the final desired product. This is achieved via acid-catalyzed hydrolysis under reflux conditions.
-
Setup: Place the dried, nitrated acetamide from Step 2 into a 250 mL round-bottom flask. Add 60 mL of 70% v/v sulfuric acid in water.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with stirring for 60 minutes.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Work-up: Slowly pour the cooled mixture into 200 mL of ice-cold water.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[2][9] Dissolve the solid in a minimum amount of hot ethanol, filter while hot if necessary to remove any insoluble impurities, and allow to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product, 4-Chloro-2-fluoro-5-methyl-6-nitroaniline, to a constant weight.
Safety Precautions
Nitration reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated chemical fume hood.[10]
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[11][12] They can cause severe chemical burns upon contact. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[12]
-
Exothermic Reaction: The nitration step is highly exothermic.[13] Strict temperature control is essential to prevent a runaway reaction, which can lead to violent decomposition or explosion. Never add the nitrating mixture quickly.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[10] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill kits readily available.
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.
Characterization of the Final Product
The final product, 4-Chloro-2-fluoro-5-methyl-6-nitroaniline, should be characterized to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the δ 6.5-8.5 ppm range.[14] The spectrum will show a distinct singlet for the remaining aromatic proton. The methyl protons will appear as a singlet around δ 2.0-3.0 ppm. The amine (-NH₂) protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons typically absorb in the δ 120-150 ppm region.[14] The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| FT-IR | Characteristic peaks for N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl/C-F stretches in the fingerprint region. |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of C₇H₆ClFN₂O₂ should be observed. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 2 (Nitration) | Temperature was too high, leading to side products or decomposition. | Ensure strict temperature control (<5°C). Add the nitrating mixture more slowly. |
| Incomplete reaction. | Increase reaction time after addition of the nitrating mixture. | |
| Presence of multiple isomers | Direct nitration occurred due to incomplete acetylation. | Ensure the acetylation in Step 1 goes to completion (check via TLC). |
| Temperature control was lost during nitration. | Re-run the reaction with better cooling and slower addition. | |
| Oily product instead of solid | Impurities are present, lowering the melting point. | Attempt to "oil out" the product by adding a non-solvent. Purify via column chromatography. |
| Incomplete hydrolysis in Step 3. | Increase reflux time or use a higher concentration of acid for hydrolysis. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
References
-
Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065. [Link]
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Gemoets, H. P. L., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2216–2225. [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange. Retrieved from [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]
-
Zhang, J., et al. (2014). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
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Application Note: Strategic Derivatization of 4-Chloro-2-fluoro-5-methylaniline for the Generation of Biologically Active Compound Libraries
Introduction: The Strategic Value of the 4-Chloro-2-fluoro-5-methylaniline Scaffold
This compound is a synthetically attractive starting material for medicinal chemistry programs. Its substituted aniline core is present in a range of biologically active molecules, including agrochemicals and pharmaceuticals.[1] The electronic properties of the aromatic ring are modulated by the interplay of an electron-withdrawing chloro group, a strongly electron-withdrawing fluoro group, and an electron-donating methyl group. This unique substitution pattern influences the reactivity of the amine and provides distinct vectors for structural diversification.
The primary amino group serves as a versatile chemical handle for introducing a wide array of functional groups, which is essential for exploring the chemical space around a core scaffold. The goal of derivatization is to systematically modify the parent molecule to generate analogues with varied physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) and three-dimensional shapes, thereby increasing the probability of identifying a compound with desirable biological activity.[2] This application note details three robust and widely applicable derivatization strategies to build a library of novel compounds primed for biological evaluation.
Physicochemical Profile of Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [3] |
| Molecular Weight | 159.59 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 50–52 °C | [1] |
| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg | [4] |
| Solubility | Highly soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.[1] | [1] |
| Stability | Stable at room temperature when protected from light and moisture.[1] Sensitive to oxidation. | [1] |
Core Derivatization Strategies and Workflow
The primary amino group of this compound is a nucleophile, making it amenable to a variety of bond-forming reactions. We will focus on three high-yield, versatile reactions commonly employed in library synthesis: amide coupling, sulfonylation, and N-arylation.
Strategy 1: Amide Bond Formation
Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry. It allows for the introduction of a vast number of commercially available carboxylic acids or acyl chlorides, providing extensive structural diversity. The resulting amide group can act as a hydrogen bond donor and acceptor, significantly influencing molecular interactions with biological targets.
Causality Behind Experimental Choices: The aniline in our scaffold is moderately deactivated due to the electron-withdrawing effects of the halogen substituents. Therefore, direct coupling with carboxylic acids requires an activating agent to facilitate the reaction. We recommend using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). HBTU reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the aniline.[5] For simpler, more reactive systems, conversion of the carboxylic acid to an acyl chloride followed by a Schotten-Baumann reaction is also a viable and cost-effective approach.
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid of choice (1.1 eq) in anhydrous DMF (0.2 M).
-
Activation: Add HBTU (1.2 eq) and DIEA (3.0 eq) to the solution. Stir at room temperature for 20 minutes to allow for the formation of the activated ester.
-
Coupling Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated ester mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aniline.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Strategy 2: Sulfonamide Synthesis (Sulfonylation)
Sulfonamides are key functional groups in a multitude of approved drugs, acting as bioisosteres for amides or phosphates and participating in crucial hydrogen bonding interactions.[6] The synthesis involves the reaction of the aniline with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices: The reaction between an aniline and a sulfonyl chloride is generally efficient. Pyridine is often used as both the base and the solvent. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The slight nucleophilicity of pyridine can also catalyze the reaction. This one-pot procedure is simple and effective for a wide range of sulfonyl chlorides. Milder, modern alternatives using photoredox catalysis exist for sensitive substrates but are often not necessary for standard library synthesis.[7][8][9][10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (0.3 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture over crushed ice and acidify with concentrated HCl to pH ~2. This will precipitate the product and dissolve the pyridine as its hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract the mixture with ethyl acetate.
-
Purification: Wash the collected solid or the organic extract with water. Dry the solid in a vacuum oven or dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by recrystallization or flash column chromatography.
Strategy 3: N-Arylation
N-Arylation reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of diarylamines.[11] This strategy significantly expands the structural diversity of the library by allowing the introduction of a second, varied aromatic or heteroaromatic ring system.
Causality Behind Experimental Choices: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction. The choice of ligand for the palladium catalyst is critical for achieving high yields and broad substrate scope. A bulky, electron-rich phosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is highly effective. It promotes the crucial reductive elimination step and stabilizes the active Pd(0) species. A moderately strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the aniline, facilitating its entry into the catalytic cycle.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and anhydrous toluene (0.1 M).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired N-aryl product.
Analytical Characterization of Synthesized Derivatives
Unambiguous characterization is paramount to ensure the identity and purity of each compound in the library before it proceeds to biological screening. A multi-technique approach is required.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the covalent structure of the synthesized molecule.
-
Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] Acquire ¹H and ¹³C NMR spectra. The disappearance of the aniline N-H protons (in the case of amide/sulfonamide formation) and the appearance of new signals corresponding to the added moiety confirm the reaction's success.
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the compound, confirming its elemental composition.
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) or similar soft ionization technique. The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated exact mass of the expected product.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound. For biological screening, a purity of >95% is typically required.
-
Protocol: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Inject onto a suitable column (e.g., C18) and elute with a gradient of solvents (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (e.g., at 254 nm).[14]
Summary and Outlook
The protocols described herein provide a robust framework for the systematic derivatization of this compound. By employing these fundamental reactions—amide coupling, sulfonylation, and N-arylation—researchers can rapidly generate a library of structurally diverse compounds. This diversity is the cornerstone of successful screening campaigns, enhancing the likelihood of discovering novel molecular entities with valuable biological activities, from potential therapeutics to agrochemicals.[1] Proper analytical validation of each compound is a critical final step to ensure that the biological data generated is reliable and directly attributable to the tested molecule.
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Organic Chemistry Portal. Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]
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ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Available from: [Link]
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ResearchGate. Aryne‐Enabled C−N Arylation of Anilines. ResearchGate. Available from: [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available from: [Link] (Note: A representative authoritative source for physicochemical properties in drug discovery).
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ACS Publications. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available from: [Link]
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Frontiers in Chemistry. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. Available from: [Link]
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National Center for Biotechnology Information. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. Available from: [Link]
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MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. Available from: [Link]
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Royal Society of Chemistry. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available from: [Link]
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ChemistryViews. Mild Sulfonylation of Anilines. Wiley-VCH. Available from: [Link]
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MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. Available from: [Link]
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PubMed. Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate. National Center for Biotechnology Information. Available from: [Link]
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Chemistry LibreTexts. 24.8: Reactions of Arylamines. Chemistry LibreTexts. Available from: [Link]
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MDPI. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules. Available from: [Link]
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ResearchGate. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. Derivatization. Chemistry LibreTexts. Available from: [Link]
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ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available from: [Link]
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MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. Available from: [Link]
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National Center for Biotechnology Information. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PubMed Central. Available from: [Link]
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Royal Society of Chemistry. Direct sulfonylation of anilines mediated by visible light. Chemical Science. Available from: [Link]
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Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. African Journal of Pure and Applied Chemistry. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available from: [Link]
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ACS Publications. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Letters. Available from: [Link]
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PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. National Center for Biotechnology Information. Available from: [Link]
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COLORCOM LTD. This compound. COLORCOM. Available from: [Link]
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PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information. Available from: [Link]
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MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. International Journal of Molecular Sciences. Available from: [Link]
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Application Notes & Protocols: The Strategic Role of Substituted Anilines in Modern Kinase Inhibitor Synthesis
I. Introduction: The Centrality of the Aniline Scaffold in Kinase Inhibition
The advent of kinase inhibitors has marked a paradigm shift in the treatment of proliferative diseases, particularly cancer.[1] These small molecules are designed to interfere with the kinase-driven signaling pathways that govern cell growth, differentiation, and survival.[2][3] A recurring and pivotal structural motif in a multitude of these therapeutic agents is the substituted aniline scaffold. Reagents such as 4-Chloro-2-fluoro-5-methylaniline are indispensable building blocks in the medicinal chemist's toolkit.[4][5]
The strategic placement of substituents on the aniline ring is a deliberate design choice, not a matter of synthetic convenience. Each group serves a distinct purpose:
-
The Amino Group (-NH₂): This functional group is often critical for establishing key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common feature for many Type I and Type II inhibitors.[6]
-
Halogen Atoms (e.g., -F, -Cl): Fluorine and chlorine atoms exert a profound influence on the molecule's physicochemical properties.[7] The high electronegativity of fluorine can modulate the pKa of the aniline nitrogen, enhance metabolic stability, and form favorable orthogonal interactions within the binding site.[6][8] Chlorine, with its larger size, can also serve as a key binding element and influences the overall lipophilicity of the compound.[9]
-
Alkyl Groups (e.g., -CH₃): A methyl group can provide beneficial steric interactions, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the molecule's solubility and lipophilicity.
This guide will delve into the practical application of substituted anilines by providing a detailed synthetic protocol for a prominent multi-kinase inhibitor. While our focus compound, this compound, is a valuable intermediate[4], we will use the well-documented synthesis of Regorafenib —which employs the structurally analogous 4-amino-3-fluorophenol —to provide a robust and illustrative experimental framework.
II. Case Study: Synthesis of Regorafenib, a Multi-Kinase Inhibitor
Regorafenib is an orally administered multi-kinase inhibitor used for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[10] Its synthesis provides an exemplary case study of the strategic deployment of a substituted aniline to construct a complex, biologically active molecule. The core synthesis involves two critical transformations: a nucleophilic aromatic substitution (SNAr) to form a diaryl ether linkage and a subsequent urea formation.
Kinase Inhibition Profile of Regorafenib
The following table summarizes the inhibitory activity of Regorafenib against several key kinases implicated in tumor angiogenesis and oncogenesis.
| Target Kinase | IC₅₀ (nM) | Cellular Pathway |
| VEGFR2 | 1.5 | Angiogenesis |
| TIE2 | 1.1 | Angiogenesis |
| BRAF | 28 | Proliferation |
| BRAF (V600E) | 12 | Proliferation |
| KIT | 4 | Oncogenesis |
| RET | 2 | Oncogenesis |
| PDGFR-β | 1.3 | Angiogenesis |
Data collated from publicly available sources and are representative.
Synthetic Strategy Overview
The synthesis of Regorafenib hinges on the coupling of two key fragments: a substituted pyridine core and a substituted aniline, followed by the introduction of a urea linkage. The aniline derivative provides the critical southern binding region of the final drug molecule.
Caption: Synthetic workflow for Regorafenib.
Mechanism of Action: Targeting the RAF-MEK-ERK Pathway
Regorafenib exerts its anti-proliferative effects by inhibiting multiple kinases, including those in the RAF-MEK-ERK signaling cascade.[3] This pathway is frequently hyperactivated in cancers like melanoma due to mutations in BRAF.[11]
Caption: Inhibition of the RAF-MEK-ERK pathway by Regorafenib.
III. Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures.
Protocol 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)
This procedure describes a nucleophilic aromatic substitution reaction to form the key diaryl ether intermediate.
Materials and Reagents:
-
4-Amino-3-fluorophenol
-
4-Chloro-N-methyl-2-pyridinecarboxamide
-
Potassium tert-butoxide (t-BuOK) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a round-bottom flask charged with N,N-Dimethylacetamide (DMAc), add 4-amino-3-fluorophenol (1.1 equivalents) and 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 equivalent).[12]
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Add a suitable base such as potassium tert-butoxide (1.2 equivalents) portion-wise to the reaction mixture.[12] An alternative, milder base like K₂CO₃ can also be used, though it may require higher temperatures and longer reaction times.
-
Heat the reaction mixture to 110-120 °C and maintain for 3-5 hours, or until TLC analysis indicates complete consumption of the starting materials.[12]
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water, which should induce precipitation of the crude product.
-
Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of Regorafenib from Intermediate 1
This procedure describes the formation of the urea linkage to yield the final active pharmaceutical ingredient.
Materials and Reagents:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate[13]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[12]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in anhydrous dichloromethane to the cooled solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.[12] Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of Regorafenib may form. If so, collect the solid by filtration. Wash the solid with cold dichloromethane and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by trituration with a suitable solvent like diethyl ether or by column chromatography if necessary.
-
Characterize the final product (Regorafenib) by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm purity.
IV. Conclusion
Substituted anilines like this compound are not merely starting materials; they are strategically designed molecular fragments that are fundamental to the efficacy of many modern kinase inhibitors.[4] The synthesis of Regorafenib serves as a powerful illustration of how the inherent chemical reactivity of the aniline nitrogen and the modulatory effects of its substituents are harnessed to create potent and selective therapeutics.[14][15] The protocols provided herein offer a practical guide for researchers engaged in the synthesis of novel kinase inhibitors, underscoring the enduring importance of classical organic reactions in the landscape of contemporary drug discovery.
V. References
-
Benchchem. Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors.
-
EvitaChem. Buy this compound (EVT-1171451).
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
-
ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib.
-
PubMed. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment.
-
Google Patents. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
-
ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
-
Chemical Kinomics. Drug Discovery - Inhibitor.
-
Smolecule. 2-Chloro-5-fluoro-4-methylaniline.
-
ChemicalBook. Regorafenib monohydrate synthesis.
-
Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
-
Sigma Aldrich. Regorafenib impurity FP-B EP Reference Standard CAS 320-51-4.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
-
PubChem. Regorafenib | C21H15ClF4N4O3 | CID 11167602.
-
Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-fluoro-5-methylaniline
Welcome to the technical support center for the synthesis of 4-chloro-2-fluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.
I. Synthetic Workflow Overview
The most common and industrially viable route to this compound involves a two-step process starting from 4-chloro-2-fluorotoluene. This pathway is outlined below:
-
Nitration: Electrophilic aromatic substitution on 4-chloro-2-fluorotoluene to introduce a nitro group, yielding 4-chloro-2-fluoro-5-nitrotoluene.
-
Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, this compound.
This guide will delve into the critical parameters and potential pitfalls of each step, providing you with the necessary insights for successful synthesis.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, offering explanations and actionable solutions.
Step 1: Nitration of 4-Chloro-2-fluorotoluene
Question 1: My nitration reaction is resulting in a low yield of the desired 4-chloro-2-fluoro-5-nitrotoluene and a mixture of other isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the nitration of a polysubstituted aromatic ring is a common challenge. The directing effects of the existing substituents—chloro, fluoro, and methyl groups—determine the position of the incoming nitro group. In 4-chloro-2-fluorotoluene, all three substituents are ortho, para-directing.
-
Causality: The desired product, 4-chloro-2-fluoro-5-nitrotoluene, results from nitration at the position that is ortho to the methyl group and meta to both the chloro and fluoro groups. However, other isomers can form due to the competing directing effects of the halogens. The formation of undesired isomers is a primary reason for low yields of the target compound.[1][2]
-
Solution & Optimization:
-
Control of Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. This enhances the selectivity by favoring the kinetically controlled product. A method for a similar compound, 2-chloro-4-fluorotrichlorotoluene, specifies a reaction temperature of 0°C.[3]
-
Choice of Nitrating Agent: A standard mixed acid system of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized. Using a milder nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, can sometimes improve selectivity.[4]
-
Slow Addition of Reactants: Add the 4-chloro-2-fluorotoluene dropwise to the cooled mixed acid to ensure localized heat is dissipated effectively and to maintain control over the reaction rate.[3]
-
Question 2: I am observing the formation of dinitro-impurities in my product mixture. What causes this and how can it be prevented?
Answer: The formation of dinitrated byproducts is a result of over-nitration of the aromatic ring.
-
Causality: The initial nitration product is still susceptible to a second electrophilic attack by the nitronium ion (NO₂⁺), especially if the reaction conditions are too harsh or the reaction time is prolonged.
-
Solution & Optimization:
-
Stoichiometry: Use a slight stoichiometric excess of nitric acid, but avoid a large excess. Carefully control the molar ratio of the substrate to the nitrating agent.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
-
Quenching: The reaction should be quenched by carefully pouring the reaction mixture into an ice-water mixture. This deactivates the nitrating agent and precipitates the organic product.[3]
-
Step 2: Reduction of 4-Chloro-2-fluoro-5-nitrotoluene
Question 3: The reduction of my nitro-intermediate is leading to a significant amount of dehalogenated byproducts. How can I preserve the chloro and fluoro substituents?
Answer: Dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics.
-
Causality: The catalyst, particularly palladium on carbon (Pd/C), can catalyze the hydrogenolysis of the carbon-halogen bond. This is more pronounced with harsher reaction conditions (high temperature, high hydrogen pressure) and prolonged reaction times.
-
Solution & Optimization:
-
Catalyst Selection: While Pd/C is effective, platinum-based catalysts, such as platinum on carbon (Pt/C), or modified catalysts like Pt-V/C, can exhibit higher selectivity and reduce the extent of dehalogenation.[5] Alternatively, chemical reduction methods can be employed.
-
Chemical Reduction: Using iron powder in the presence of a weak acid like acetic acid or ammonium chloride is a classic and effective method that often avoids dehalogenation.[6] Another option is the use of polysulfides, which has been shown to be effective for the reduction of similar compounds.[7]
-
Control of Reaction Conditions (for Catalytic Hydrogenation):
-
Temperature and Pressure: Use milder conditions, such as lower hydrogen pressure (e.g., balloon pressure to 50 psi) and room temperature. A patent for a similar reduction of halogenated aromatic nitro compounds suggests heating to 120°C at 1 MPa, but conditions should be optimized for your specific substrate.[8]
-
Substrate Concentration: Lower substrate concentrations can sometimes decrease the rate of dehalogenation.[5]
-
Reaction Monitoring: Closely monitor the reaction and stop it once the nitro group is fully reduced to prevent over-reduction and dehalogenation.
-
-
Question 4: My reduction reaction is stalling and not going to completion. What are the possible reasons and solutions?
Answer: A stalled reduction can be due to several factors, including catalyst deactivation or insufficient reducing agent.
-
Causality:
-
Catalyst Poisoning (Catalytic Hydrogenation): The catalyst can be poisoned by impurities in the starting material or solvent, such as sulfur compounds.
-
Insufficient Reducing Agent (Chemical Reduction): The stoichiometric amount of the reducing agent (e.g., iron, tin(II) chloride) may be insufficient.
-
Poor Mass Transfer: In heterogeneous reactions (both catalytic and with metal powders), inefficient stirring can lead to poor contact between the reactants and the catalyst/reducing agent.
-
-
Solution & Optimization:
-
Purity of Starting Material: Ensure your 4-chloro-2-fluoro-5-nitrotoluene is of high purity. Recrystallization or column chromatography may be necessary.
-
Catalyst Loading and Activity: For catalytic hydrogenation, ensure the catalyst is fresh and active. You may need to increase the catalyst loading.
-
Excess Reducing Agent: For chemical reductions, use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of iron).
-
Vigorous Stirring: Ensure efficient stirring to maintain a good suspension of the catalyst or metal powder.
-
Activation of Reducing Metal: If using iron, pre-washing with dilute acid can help to activate the surface.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the synthesis of this compound? A1: While yields are highly dependent on the specific conditions and scale of the reaction, a well-optimized process can be expected to have an overall yield in the range of 70-85%. Individual step yields should ideally be above 85-90%.
Q2: What are the best practices for purifying the final product, this compound? A2: The final product can be purified by several methods:
-
Distillation: Vacuum distillation is often effective for liquid anilines.
-
Crystallization: If the product is a solid at room temperature or forms a stable salt, recrystallization from a suitable solvent system can be very effective.
-
Alkaline Wash: Washing the crude product with a dilute alkaline solution can help remove any acidic impurities.[9]
-
Column Chromatography: For small-scale synthesis or to achieve very high purity, silica gel column chromatography can be employed.
Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes, several safety precautions are crucial:
-
Nitration: The nitration reaction is highly exothermic and can run away if not properly controlled. Always perform the reaction in an ice bath with slow addition of reactants. Nitrating agents are highly corrosive.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood and that all equipment is properly grounded.
-
General Handling: The starting materials, intermediates, and final product are all halogenated aromatic compounds and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) as they are likely to be toxic.
IV. Data Summary and Protocols
Table 1: Optimized Reaction Parameters for Synthesis
| Parameter | Nitration Step | Reduction Step (Catalytic Hydrogenation) |
| Starting Material | 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluoro-5-nitrotoluene |
| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | H₂ gas, Pd/C or Pt/C catalyst |
| Solvent | None (mixed acid as solvent) | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | 0-5 °C | Room Temperature to 50 °C |
| Pressure | Atmospheric | 1-4 atm (balloon to Parr shaker) |
| Key Considerations | Slow, dropwise addition of substrate | Catalyst activity, prevention of dehalogenation |
Experimental Protocols
Protocol 1: Nitration of 4-Chloro-2-fluorotoluene
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a round-bottom flask, while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Cool the mixed acid to 0-5 °C.
-
Slowly add 4-chloro-2-fluorotoluene (1.0 eq) dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction by TLC or GC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 4-chloro-2-fluoro-5-nitrotoluene. Further purification can be achieved by recrystallization from ethanol or hexane.
Protocol 2: Reduction of 4-Chloro-2-fluoro-5-nitrotoluene
-
In a flask suitable for hydrogenation, dissolve 4-chloro-2-fluoro-5-nitrotoluene (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 5% Pt/C (1-2 mol%).
-
Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or connecting to a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
V. Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
VI. References
-
Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Schenck, L. M. (1959). Purification of 4-chloronitrotoluenes. U.S. Patent No. 2,876,267. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange. Retrieved from [Link]
-
Nieves-Quinones, Y., & Singleton, D. A. (2016). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 138(48), 15791–15798. [Link]
-
Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (n.d.). Google Patents. Retrieved from
-
Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(2), 97-115. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances, 14(1), 1-20. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]
-
Method for purifying aniline. (n.d.). Google Patents. Retrieved from
-
Kralles, Z. P., & Wallace, J. S. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
Cantillo, D., et al. (2014). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 18(10), 1264–1270. [Link]
-
Nieves-Quinones, Y., & Singleton, D. A. (2016). Dynamics and the Regiochemistry of Nitration of Toluene. PMC. Retrieved from [Link]
-
Muathen, H. A. (2007). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 12(4), 847–852. [Link]
-
Kralles, Z. P., & Wallace, J. S. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
Synthesis method of 5-chloro-2-methyl aniline. (n.d.). Google Patents. Retrieved from
-
Sciencemadness Discussion Board. (2022, April 27). Reduction of 4-Chloro-3-nitrotoluene failure. Retrieved from [Link]
-
Li, Z., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition, 62(35), e202306232. [Link]
-
University of Colorado Boulder. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
ResearchGate. (2024, September). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
Process for preparing 3-chloro-5-nitrotoluene. (n.d.). Google Patents. Retrieved from
-
Quora. (2018, April 30). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 8. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. JPH08295654A - Method for purifying aniline - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 2-Fluoro-5-Methylaniline
Welcome to our dedicated technical support guide for the chlorination of 2-fluoro-5-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, field-proven insights to help you mitigate side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental choices.
Troubleshooting Guide & FAQs
Question 1: My chlorination of 2-fluoro-5-methylaniline is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-chloro product?
Answer: This is a common challenge stemming from the powerful directing effects of the substituents on the aniline ring. The amino group is a strong activating and ortho, para-directing group. The fluorine atom is deactivating but also ortho, para-directing, while the methyl group is activating and ortho, para-directing.
The primary side products are typically the result of chlorination at other positions on the ring, most notably the production of 2,4-dichloro- and 6-chloro- isomers. The formation of these isomers is governed by the stability of the carbocation intermediate (the Wheland complex) formed during the electrophilic attack.[1]
Root Cause Analysis & Mitigation Strategies:
-
Steric Hindrance: The position ortho to the bulky amino group is somewhat sterically hindered, which can favor chlorination at the para position. However, with a less bulky chlorinating agent, this effect may be less pronounced.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. At lower temperatures, the reaction is more sensitive to the electronic differences between the possible sites of attack, favoring the most electronically activated and sterically accessible position.
-
Choice of Chlorinating Agent: The choice of chlorinating agent is critical.
-
N-Chlorosuccinimide (NCS): This is a milder and often more selective chlorinating agent compared to chlorine gas.[2][3] It is known to produce less tar and dichlorinated material in the chlorination of anilines.[4]
-
Sulfuryl Chloride (SO₂Cl₂): While effective, it can be less selective and may lead to more byproducts if the reaction is not carefully controlled.
-
Copper(II) Chloride (CuCl₂): This reagent can provide high para-selectivity but often requires specific conditions, such as the use of ionic liquids as solvents, to achieve high yields and minimize side reactions.[2]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and thus the regioselectivity. Non-polar solvents like benzene or toluene may favor different isomeric ratios compared to more polar solvents like acetonitrile or DMF. Experimenting with different solvents is recommended to optimize for the desired isomer.
-
Protecting Group Strategy: To gain precise control over regioselectivity, consider protecting the amino group as an acetamide. The amide is still an ortho, para-director but is less activating than the free amine, which can temper the reactivity and reduce the formation of multiple isomers.[5] The protecting group can be removed by hydrolysis after the chlorination step.
Question 2: I'm observing significant amounts of a dichlorinated byproduct in my reaction mixture. How can I prevent this over-chlorination?
Answer: The formation of dichlorinated species, primarily 2,4-dichloro-5-fluoro-5-methylaniline, is a classic example of over-chlorination. This occurs because the initial product, 4-chloro-2-fluoro-5-methylaniline, is still an activated aromatic ring and can undergo a second electrophilic substitution.
Key Factors and Control Measures:
-
Stoichiometry of the Chlorinating Agent: This is the most critical factor. Ensure you are using no more than one equivalent of the chlorinating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to ensure all of the chlorinating agent is consumed before significant dichlorination occurs.
-
Rate of Addition: Add the chlorinating agent slowly and in a controlled manner to the solution of 2-fluoro-5-methylaniline. This maintains a low concentration of the electrophile in the reaction mixture, favoring monochlorination. A rapid addition can lead to localized high concentrations of the chlorinating agent, increasing the likelihood of a second chlorination event on the already-formed product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. Extended reaction times, even at low temperatures, can lead to the slow formation of dichlorinated byproducts. Lowering the reaction temperature will also decrease the rate of the second chlorination more significantly than the first, thus improving selectivity.
-
Protecting Groups: As mentioned previously, converting the highly activating amino group to a less activating amide group will significantly reduce the propensity for a second chlorination.[5]
Question 3: My reaction mixture is turning dark, and I'm getting a lot of tar-like substances, leading to a low yield of the desired product. What is causing this, and how can I fix it?
Answer: The formation of dark, tarry materials is a strong indication of oxidation of the aniline.[6] Anilines are electron-rich and susceptible to oxidation, especially under the conditions of electrophilic chlorination.
Mechanisms of Oxidation and Prevention:
-
Oxidizing Nature of the Chlorinating Agent: Some chlorinating agents are more oxidizing than others. While NCS is generally mild, reagents like chlorine gas or hypochlorous acid can be more aggressive.
-
Formation of Benzoquinone Imines: Oxidation can proceed through the formation of colored intermediates like (chloro)benzoquinone imines, which can then polymerize.[7]
-
Catalyst-Induced Oxidation: If you are using a metal-based catalyst like CuCl₂, the cupric ion itself can act as an oxidant, leading to tars if the reaction conditions are not optimized.[6]
Troubleshooting Steps:
-
Use a Milder Chlorinating Agent: If you are not already, switch to N-chlorosuccinimide (NCS).
-
Acidic Conditions: In some cases, performing the chlorination in the presence of a non-nucleophilic acid can protect the amine by protonating it. However, the resulting anilinium ion is strongly deactivated and will not undergo electrophilic substitution. A more common approach is the use of a protecting group.
-
Protect the Amine: The most reliable way to prevent oxidation is to protect the amino group as an amide (e.g., acetamide). The amide is much less susceptible to oxidation.
-
Degas Solvents: Ensure your solvents are free of dissolved oxygen, which can contribute to oxidative side reactions.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Question 4: I suspect N-chlorination is occurring as a side reaction. What are the implications, and how can I control it?
Answer: The formation of an N-chloroaniline is often a key intermediate step in the chlorination of primary and secondary anilines.[4] The N-chloro species can then rearrange to the ring-chlorinated product. However, if the N-chloroaniline is stable or reacts via other pathways, it can be considered a side reaction.
Understanding N-Chlorination:
-
Mechanism: The initial attack of the electrophilic chlorine can occur on the nitrogen atom to form an N-chloro intermediate. This is often a reversible process.
-
Rearrangement: In many cases, this N-chloro intermediate is not isolated but rearranges, often intramolecularly or intermolecularly, to give the C-chlorinated product.
-
Potential for Side Reactions: If the N-chloroaniline does not efficiently rearrange, it can potentially lead to other byproducts, although in most synthetic preparations for C-chlorination, the conditions are chosen to favor the rearrangement.
Mitigation:
-
Reaction Conditions: The conditions that favor the rearrangement to the C-chlorinated product are typically heating the reaction mixture.[4]
-
Acid Catalysis: A small amount of acid can catalyze the rearrangement.
-
Solvent Choice: The solvent can play a role in the stability and reactivity of the N-chloro intermediate.
In the context of synthesizing the C-chlorinated product, the formation of the N-chloroaniline is an expected part of the mechanism. The key is to ensure the reaction conditions promote its conversion to the desired product.
Experimental Protocols
Protocol 1: Regioselective Monochlorination using NCS
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous acetonitrile (10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NCS: Slowly add N-chlorosuccinimide (0.98 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete in 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bisulfite. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired 4-chloro isomer from other byproducts.
Data Summary
| Side Reaction | Common Byproducts | Key Influencing Factors | Recommended Mitigation |
| Lack of Regioselectivity | 6-chloro-2-fluoro-5-methylaniline, 2,4-dichloro-5-fluoro-5-methylaniline | High temperature, highly reactive chlorinating agent | Lower reaction temperature, use NCS, consider protecting the amino group |
| Over-chlorination | 2,4-dichloro-2-fluoro-5-methylaniline | Excess chlorinating agent, rapid addition, prolonged reaction time | Use ≤1 equivalent of chlorinating agent, slow addition, monitor reaction progress |
| Oxidation | Tarry polymers, colored impurities (e.g., benzoquinone imines) | Highly oxidizing chlorinating agents, presence of oxygen or certain metal catalysts | Use NCS, protect the amino group, use degassed solvents |
| N-Chlorination | N-chloro-2-fluoro-5-methylaniline | Can be a stable intermediate under certain conditions | Ensure conditions (e.g., temperature) favor rearrangement to the C-chloro product |
Mechanistic Diagrams
Caption: Reaction pathways in the chlorination of 2-fluoro-5-methylaniline.
References
- Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 94(25), 8891–8896.
-
Wang, Z., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748. [Link]
-
Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100-1108. [Link]
- Kolodziej, E. P., & Dai, N. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Prakash, G. K. S., et al. (2004). A convenient and regioselective chlorination of anilines and other aromatic compounds with N-chlorosuccinimide in the presence of a catalytic amount of trifluoroacetic acid. Journal of the American Chemical Society, 126(49), 15770–15776.
-
Masterson, J. T. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
- Fan, Z., et al. (2004).
-
Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]
- Smolecule. (n.d.). 2-Chloro-5-fluoro-4-methylaniline. Smolecule.
-
Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. [Link]
- Crocker, H. P. (1973). U.S. Patent No. 3,754,034. Washington, DC: U.S.
-
Mbouombouo, I., et al. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of 4-Chloro-2-fluoro-5-methylaniline
Welcome to the technical support center for the purification of 4-Chloro-2-fluoro-5-methylaniline (CFMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
Introduction to Purification Challenges
This compound (CAS: 116759-33-2) is a trisubstituted aniline derivative widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an amino group and halogen substituents, presents a unique set of purification challenges. Achieving high purity is often critical for downstream applications, making a robust purification strategy essential.
Common challenges in purifying CFMA stem from:
-
Isomeric Impurities: Arising from the synthesis, particularly during the chlorination of 2-fluoro-5-methylaniline, leading to isomers that are difficult to separate due to similar physical properties.
-
Process-Related Impurities: Including unreacted starting materials, reagents, and by-products from side reactions.
-
Degradation Products: Anilines can be susceptible to oxidation and polymerization, especially when exposed to heat, light, or air, leading to colored impurities.[2]
-
Residual Solvents: Solvents used in the synthesis and initial work-up can be retained in the crude product.
This guide will address these challenges with practical solutions and detailed protocols.
Troubleshooting Guides & FAQs
Section 1: Discolored Product (Yellow to Brown Appearance)
Q1: My isolated this compound is a yellow to dark brown solid/oil, but the literature reports it as a white to pale yellow crystalline solid. What causes this discoloration and how can I fix it?
A1: Discoloration in anilines is a common issue, typically arising from the formation of oxidized and polymerized impurities.[2] The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Conduct purification and handling steps under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from direct light.
-
Activated Carbon Treatment: Before recrystallization, you can treat a solution of the crude product with a small amount of activated carbon. This will adsorb many of the colored impurities.
-
Protocol: Dissolve the crude CFMA in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight of the solute) and heat the mixture with stirring for a short period (10-15 minutes). Perform a hot filtration to remove the activated carbon and then proceed with crystallization.
-
-
Vacuum Distillation: For thermally stable impurities, vacuum distillation can be an effective method to separate the desired product from non-volatile colored polymers.[2] Given that this compound may decompose at temperatures above 200°C, vacuum distillation is a suitable approach to lower the boiling point.[1]
dot
Caption: Troubleshooting workflow for discolored product.
Section 2: Persistent Impurities After Initial Purification
Q2: I've performed a standard recrystallization, but my analytical data (HPLC/GC) still shows significant impurities. What are these likely to be and how can I remove them?
A2: Persistent impurities are often structural isomers or compounds with very similar polarity to this compound. These are not efficiently removed by a single purification technique. A multi-step purification strategy is often necessary.
Common Persistent Impurities:
-
Isomers: Such as 3-Chloro-2-fluoro-5-methylaniline or 6-Chloro-2-fluoro-5-methylaniline, which may form during synthesis.
-
Starting Materials: Unreacted 2-fluoro-5-methylaniline or other precursors.
-
Over-chlorinated species: Dichloro-fluoro-methylaniline derivatives.
Troubleshooting and Advanced Purification Strategies:
-
Optimize Recrystallization: The choice of solvent is critical for successful recrystallization.[3] A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.
-
Recommended Solvent Systems to Screen:
-
Heptane or Hexane
-
Toluene
-
Ethanol/Water mixture
-
Isopropyl Acetate
-
-
| Solvent System | Rationale |
| Heptane/Hexane | Non-polar solvent, good for crystallizing moderately polar compounds. |
| Toluene | Aromatic solvent, may offer different selectivity for isomeric impurities. |
| Ethanol/Water | A polar protic/polar aprotic mixture that can be fine-tuned for optimal solubility. |
| Isopropyl Acetate | A moderately polar solvent. |
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[4] For anilines, which are basic, standard silica gel (which is acidic) can lead to poor separation (tailing) and even degradation.
-
Protocol for Column Chromatography of Anilines:
-
Stationary Phase: Use silica gel treated with a small amount of a tertiary amine (e.g., triethylamine, ~1% v/v in the mobile phase) to neutralize the acidic sites.[5] Alternatively, alumina (neutral or basic) can be used.[6]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The addition of a small amount of triethylamine to the mobile phase is recommended to improve peak shape.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC, HPLC, or GC to identify the pure product.
-
-
dot
Sources
- 1. Buy this compound (EVT-1171451) | 116759-33-2 [evitachem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 4. longdom.org [longdom.org]
- 5. biotage.com [biotage.com]
- 6. chromtech.com [chromtech.com]
Byproducts formed during the synthesis of 4-Chloro-2-fluoro-5-methylaniline
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring the integrity and purity of your final product.
Introduction to Synthetic Pathways
The synthesis of this compound (Target Compound 1 ) is primarily achieved through two common routes, each with its own set of potential challenges and byproduct formations. Understanding these pathways is the first step in effective troubleshooting.
-
Route A: Electrophilic Chlorination. This pathway typically begins with 2-fluoro-5-methylaniline (2 ), which undergoes electrophilic chlorination to introduce the chlorine atom at the C4 position.
-
Route B: Nitration and Reduction. This alternative route often starts with 3-chloro-4-fluorotoluene (3 ), which is first nitrated to form a nitroaromatic intermediate (4 ). This intermediate is then subsequently reduced to the desired aniline.
Diagram 1: Synthetic Pathways for this compound
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems you may encounter during your synthesis.
Part 1: Issues Related to the Chlorination Route (Route A)
Question 1: My reaction produced multiple chlorinated isomers. How can I identify them and improve the selectivity for the desired 4-chloro product?
Answer: The formation of multiple isomers during the electrophilic chlorination of 2-fluoro-5-methylaniline (2 ) is a common issue stemming from the directing effects of the substituents on the aromatic ring. The amino group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director.[1][2] This complex interplay can lead to chlorination at various positions.
Potential Isomeric Byproducts:
-
2-Chloro-6-fluoro-3-methylaniline: Formation is possible due to the ortho-directing effect of the amino group.
-
Other positional isomers: Depending on the reaction conditions, other isomers may also form.
Improving Selectivity:
-
Protecting the Amino Group: The strong activating and directing effect of the amino group can be moderated by protecting it as an amide (e.g., acetamide). The bulkier protecting group can sterically hinder chlorination at the ortho positions (C2 and C6), thereby favoring chlorination at the para position (C4).
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common reagent for such chlorinations.[3] The reaction conditions (solvent, temperature, and catalyst) can significantly influence the isomer distribution. Acetonitrile has been reported as a good solvent for the regioselective chlorination of anilines with NCS.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Analytical Identification:
-
GC-MS: Isomeric compounds will have the same molecular ion peak. However, their fragmentation patterns and, more reliably, their retention times will differ. Derivatization of the aniline isomers can enhance separation and provide more distinct mass spectra.[5]
-
HPLC: Reversed-phase HPLC with a C18 or a phenyl-based column can often separate positional isomers.[6][7] The use of fluorinated stationary phases can also offer alternative selectivity for halogenated compounds.[3] A gradient elution with acetonitrile and water, often with a small amount of acid (e.g., formic acid or TFA), is a good starting point.
Question 2: I am observing di- and tri-chlorinated byproducts in my final product. What causes this and how can I prevent it?
Answer: The formation of poly-chlorinated byproducts is a result of over-chlorination, where the desired mono-chlorinated product reacts further with the chlorinating agent. The aniline ring, even after mono-chlorination, can still be sufficiently activated for further electrophilic substitution.
Prevention of Over-chlorination:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., NCS). Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is to use 1.0 to 1.1 equivalents of the chlorinating agent.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize over-reaction.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-chlorinated species.
-
Protecting Group: As mentioned previously, protecting the amino group can reduce the activation of the ring and thus decrease the propensity for over-chlorination.
Part 2: Issues Related to the Nitration and Reduction Route (Route B)
Question 3: The nitration of 3-chloro-4-fluorotoluene (3) is giving me a mixture of nitro-isomers. How can I control this?
Answer: The nitration of 3-chloro-4-fluorotoluene can yield several positional isomers due to the directing effects of the chloro, fluoro, and methyl groups. The methyl group is an activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors.[1] The nitration will be directed to the positions activated by the methyl group and not strongly deactivated by the halogens.
Potential Isomeric Byproducts:
-
2-Nitro-3-chloro-4-fluorotoluene and 6-Nitro-3-chloro-4-fluorotoluene: These isomers can form due to nitration at the positions ortho to the methyl group.
-
Other isomers: Depending on the nitrating conditions, other isomers may arise.
Improving Selectivity:
-
Nitrating Agent and Conditions: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, dinitrogen pentoxide) and reaction conditions (temperature, solvent) can significantly impact the isomer ratio.[8][9] For example, using dinitrogen pentoxide with a zeolite catalyst has been shown to favor para-nitration of toluene with very low amounts of ortho and meta isomers.[8]
-
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and controlled temperature is crucial to minimize side reactions and the formation of unwanted isomers.
Question 4: During the reduction of the nitro-intermediate (4), I'm seeing byproducts that are not the desired aniline. What are they and how can I avoid them?
Answer: The reduction of nitroarenes is a multi-step process that can lead to several byproducts if not carried out to completion or under optimal conditions.
Potential Byproducts from Reduction:
-
Incomplete Reduction Products: The reduction proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species may remain in the product mixture.[10]
-
Condensation Products (Azo and Azoxy compounds): The nitroso and hydroxylamine intermediates can condense to form azoxy compounds, which can be further reduced to azo compounds.[10][11][12] These are often highly colored impurities.
-
Dehalogenation Products: Catalytic hydrogenation (e.g., using Pd/C) can lead to the cleavage of the C-Cl or C-F bonds, resulting in the formation of dechlorinated or defluorinated anilines.[4][13][14][15]
Diagram 2: Byproduct Formation During Nitroarene Reduction
Caption: Potential side reactions during the reduction of the nitro-intermediate.
Strategies to Minimize Byproducts:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel): This is a clean method but carries the risk of dehalogenation. The use of specific catalysts or additives can suppress this side reaction.[13][14] For instance, conducting the hydrogenation in an acidic medium can inhibit dehalogenation.[13]
-
Metal/Acid Reduction (e.g., Sn/HCl, SnCl₂/HCl, Fe/HCl): These are classic methods that are less likely to cause dehalogenation but can result in workup difficulties with metal salts.[16]
-
-
Complete Reaction: Ensure the reaction goes to completion to minimize the presence of nitroso and hydroxylamine intermediates, which are precursors to azo and azoxy compounds. Monitor the reaction closely by TLC or HPLC.
-
Workup Procedure: Azo and azoxy compounds can sometimes be removed by recrystallization or chromatography. Washing the organic phase with a dilute acid solution during workup can help to remove basic impurities.
General FAQs
Question 5: What are the best analytical methods for assessing the purity of my this compound?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Technique | Application | Typical Conditions |
| HPLC-UV | Quantifying the main component and known impurities. | Column: C18, Phenyl, or Fluorinated phase. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid or TFA. Detection: UV at 254 nm or other suitable wavelength. |
| LC-MS | Identifying unknown impurities by their mass-to-charge ratio. | Similar conditions to HPLC-UV, but using a volatile mobile phase modifier like formic acid or ammonium formate. |
| GC-MS | Analyzing for volatile impurities, including starting materials and isomeric byproducts. | Column: A non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17ms) capillary column. Temperature Program: A gradient from a low temperature (e.g., 50-100 °C) to a high temperature (e.g., 250-300 °C). Ionization: Electron Impact (EI). |
| NMR | Structural confirmation of the final product and characterization of major impurities if isolated. | ¹H, ¹³C, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
Question 6: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?
Answer: Discoloration in anilines is often due to the formation of colored oxidation byproducts, such as azo and azoxy compounds, or other polymeric materials.[17]
Purification Methods:
-
Recrystallization: This is often the most effective method for removing small amounts of colored impurities. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) needs to be determined experimentally.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration.
-
Column Chromatography: For difficult separations or to remove a wider range of impurities, column chromatography on silica gel is a viable option. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
References
-
Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708–9717. Available at: [Link]
-
Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. Available at: [Link]
-
Barton, D. H. R., et al. (1985). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2, 329-335. Available at: [Link]
-
Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(4), 342-348. Available at: [Link]
-
Dolan, J. W. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(6), 534-542. Available at: [Link]
- Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
- Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A.
- Google Patents. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US5068436A.
-
White, J. D., et al. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 133(45), 18260-18263. Available at: [Link]
-
Zhang, Y., & Zhou, J. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]
-
Taylor, R. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(8), 1435-1440. Available at: [Link]
-
Zhao, Y., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Reaction Chemistry & Engineering, 5(2), 347-356. Available at: [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
- Google Patents. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US5068436A.
-
PubChem. (n.d.). 3-Chloro-4-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers. Retrieved from [Link]
-
Cui, X., et al. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. Catalysts, 11(4), 514. Available at: [Link]
-
LibreTexts Chemistry. (2021). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Palkó, G., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4995. Available at: [Link]
-
Science Madness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
EurekAlert!. (2019). CoP-electrocatalytic reduction of nitroarenes: a controllable way to azoxy-, azo- and amino-aromatic. Retrieved from [Link]
-
Wang, C., et al. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(18), 5557. Available at: [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
-
Wenda, S., et al. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications, 15(1), 1-12. Available at: [Link]
-
Wang, C., et al. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16139-16143. Available at: [Link]
-
AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Retrieved from [Link]
Sources
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- 17. diva-portal.org [diva-portal.org]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of 4-Chloro-2-fluoro-5-methylaniline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-5-methylaniline in palladium-catalyzed cross-coupling reactions. This guide is structured to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this versatile but often challenging substrate. Our approach is rooted in mechanistic understanding and field-proven insights to ensure the scientific integrity and success of your experiments.
Understanding the Reactivity of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to the interplay of its substituents. The electron-donating nature of the amino and methyl groups activates the aromatic ring, which can be beneficial for some catalytic steps but can also lead to undesired side reactions. Conversely, the electron-withdrawing fluorine atom and the chloro leaving group influence the oxidative addition step, which is often the rate-determining step, especially for aryl chlorides. The steric hindrance from the ortho-fluoro and meta-methyl groups can also impact ligand coordination and the overall reaction rate. This guide will address the common issues arising from these electronic and steric factors.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific issues you might encounter in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: Low conversion in the Suzuki-Miyaura coupling of this substrate is a common issue, often stemming from the challenging activation of the C-Cl bond. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst and Ligand Selection: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for activating aryl chlorides.[1]
-
Insight: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-rich aryl chlorides. You require bulky, electron-rich phosphine ligands that promote the oxidative addition step and stabilize the active palladium(0) species.
-
Recommendation: Switch to Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have demonstrated high efficacy in the coupling of sterically hindered and electron-rich aryl chlorides.[2] For particularly challenging couplings, consider using N-heterocyclic carbene (NHC) ligands, which are known for their high activity.
-
-
Base Selection: The base plays a crucial role in the transmetalation step and can influence the entire catalytic cycle.
-
Insight: Weak bases are often insufficient for the Suzuki-Miyaura coupling of aryl chlorides. A stronger base is typically required to facilitate the formation of the reactive boronate species.
-
Recommendation: Employ stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. The use of aqueous base solutions can sometimes be beneficial, but for water-sensitive substrates, anhydrous conditions with a strong base are preferable.
-
-
Reaction Temperature: The C-Cl bond is significantly stronger than C-Br or C-I bonds, often requiring higher temperatures for activation.
-
Insight: Insufficient thermal energy can lead to a stalled reaction.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C or higher, while monitoring for product formation and potential decomposition.
-
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Insight: Aprotic polar solvents are generally effective for Suzuki-Miyaura reactions.
-
Recommendation: Toluene, dioxane, and DMF are common choices. A mixture of an organic solvent and water (e.g., toluene/water) is often used with inorganic bases.
-
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling:
Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.
Issue 2: Significant Dehalogenation Side Product in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing a significant amount of the dehalogenated byproduct (2-fluoro-5-methylaniline). How can I suppress this side reaction?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl halides.[3] It typically arises from the reaction of a palladium-hydride species with the aryl halide. The formation of palladium-hydride can be promoted by certain bases, solvents, or the amine itself.
-
Base Selection: The choice of base is critical in minimizing dehalogenation.
-
Insight: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while effective for amination, can promote the formation of palladium-hydride species, leading to dehalogenation.
-
Recommendation: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃. While the reaction might be slower, it can significantly reduce the amount of dehalogenated byproduct. Alternatively, using a hindered alkoxide base can sometimes mitigate this issue.
-
-
Ligand Choice: The ligand can influence the relative rates of the desired C-N bond formation and the undesired dehalogenation.
-
Insight: Ligands that promote rapid reductive elimination of the aminated product can outcompete the dehalogenation pathway.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, BrettPhos). These ligands are designed to accelerate the C-N reductive elimination step.
-
-
Protecting the Aniline: The free amino group of the starting material can sometimes contribute to catalyst deactivation or side reactions.
-
Insight: While not always necessary, protecting the aniline can sometimes lead to cleaner reactions.
-
Recommendation: If other strategies fail, consider protecting the aniline as a carbamate (e.g., Boc) or another suitable protecting group. This will be an additional step in your synthesis but may improve the outcome of the coupling reaction.
-
-
Reaction Conditions:
-
Insight: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Recommendation: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Provides a reliable source of Pd(0). |
| Ligand | XPhos or BrettPhos | Bulky, electron-rich ligands that promote C-N bond formation. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases that can minimize dehalogenation. |
| Solvent | Toluene or Dioxane | Common aprotic solvents for this reaction. |
| Temperature | 80-110 °C | Start at the lower end and increase if necessary. |
Issue 3: Low Yield and/or Regioselectivity Issues in Heck Reaction
Question: I am attempting a Heck reaction between this compound and an acrylate, but I am getting a low yield of the desired product and a mixture of isomers. What can I do to improve this?
Answer: The Heck reaction with electron-rich aryl chlorides can be challenging, and achieving high regioselectivity can be problematic.[4]
-
Catalyst System: A highly active catalyst is required for the Heck reaction of aryl chlorides.
-
Insight: Traditional Pd(OAc)₂/PPh₃ systems are often not active enough.
-
Recommendation: Use a more robust catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., P(o-tol)₃, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand. Palladacycle catalysts can also be very effective.
-
-
Base and Additives: The base and any additives can significantly influence the outcome of a Heck reaction.
-
Insight: The choice of base can affect both the rate and regioselectivity.
-
Recommendation: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. In some cases, inorganic bases like Na₂CO₃ or K₂CO₃ can be effective. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate and yield.
-
-
Regioselectivity: The formation of linear versus branched products is a common issue in Heck reactions.
-
Insight: The regioselectivity is influenced by the steric and electronic properties of the substrate, the olefin, and the catalyst system.
-
Recommendation: For acrylates, the linear (E)-isomer is typically favored. To enhance this selectivity, using bulky ligands can be beneficial. If you are still observing a mixture of isomers, you may need to screen different ligands and reaction conditions.
-
General Reaction Scheme for Heck Coupling:
Caption: Key components of the Heck reaction with this compound.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. Retrieved from [Link]
-
CONICET. (n.d.). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Wiley Online Library. (2025). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Retrieved from [Link]
-
MDPI. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
Sources
Technical Support Center: Prevention of Dechlorination in the Synthesis of Substituted Anilines
Introduction: Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses a frequent and critical challenge in organic synthesis: the undesired dechlorination of aromatic rings during the preparation of substituted anilines. This side reaction can severely impact reaction yields, introduce impurities that are difficult to separate, and compromise the integrity of your final product. This guide provides a comprehensive overview of the causes of dechlorination and offers practical, actionable solutions in a question-and-answer format, supplemented with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs): Understanding and Mitigating Dechlorination
Q1: What are the primary synthetic routes where dechlorination is a significant side reaction when preparing substituted anilines?
Dechlorination, technically known as hydrodechlorination, is the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond.[1] This issue is most prevalent in two main types of reactions:
-
Catalytic Hydrogenation of Chloro-nitroaromatics: The reduction of a nitro group to an amine on a chlorinated benzene ring is a common method for synthesizing chloro-substituted anilines.[2] However, many standard hydrogenation catalysts, particularly palladium on carbon (Pd/C), are also highly effective at catalyzing the hydrogenolysis of aryl chlorides.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[5][6] When coupling an amine with a chloro-substituted aryl halide, the palladium catalyst can sometimes promote a side reaction where the chloro-substituent is removed.[5]
Q2: I am attempting to reduce a nitro group on a chlorinated aromatic ring, but I'm observing significant loss of the chlorine substituent. What are the best strategies to achieve selective reduction?
This is a classic chemoselectivity problem. The key is to choose conditions that favor the reduction of the nitro group over the hydrogenolysis of the C-Cl bond.
Recommended Methods for Selective Nitro Group Reduction:
-
Metal/Acid Systems: These are often the most reliable methods.
-
Tin(II) Chloride (SnCl2): The use of stannous chloride in an acidic medium like hydrochloric acid is a very mild and effective way to reduce nitro groups without affecting aryl chlorides.[3][7]
-
Iron (Fe) Powder: Iron powder in the presence of a proton source like acetic acid or ammonium chloride is another robust, cost-effective, and highly selective method.[7][8][9]
-
-
Modified Catalytic Hydrogenation: If catalytic hydrogenation is preferred, certain modifications can suppress dechlorination.
Comparison of Common Reduction Methods:
| Method | Typical Conditions | Selectivity for Nitro vs. C-Cl | Advantages | Potential Issues |
| Standard Pd/C, H₂ | H₂, Pd/C, MeOH or EtOAc | Low to Moderate | High throughput, clean reaction | High risk of dechlorination |
| Raney Nickel, H₂ | H₂, Raney Ni, EtOH | Good | Lower dechlorination risk than Pd/C | Pyrophoric catalyst, handling |
| Iron Powder/Acid | Fe, AcOH or NH₄Cl, EtOH/H₂O | Excellent | Cost-effective, high selectivity | Heterogeneous, workup can be tedious |
| Tin(II) Chloride | SnCl₂, conc. HCl, EtOH | Excellent | Very reliable, mild conditions | Stoichiometric tin waste |
Q3: During a Buchwald-Hartwig amination with a chloro-substituted aryl halide, I'm getting a significant amount of the dechlorinated aniline. How can I optimize my reaction to prevent this?
In Buchwald-Hartwig amination, the palladium catalyst can sometimes undergo a side reaction involving β-hydride elimination, which leads to the formation of a hydrodehalogenated arene.[5] To minimize this, consider the following optimizations:
-
Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich biarylphosphine ligands are often effective at promoting the desired C-N bond formation over dechlorination.
-
Base Selection: The strength of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, switching to a weaker base such as cesium carbonate or potassium phosphate can sometimes reduce the rate of dechlorination.
-
Catalyst System: Using a well-defined palladium pre-catalyst can offer better control and reproducibility compared to generating the active catalyst in situ.[11]
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction to avoid unnecessarily long reaction times can also help to minimize side reactions.
Caption: Troubleshooting flowchart for dechlorination in Buchwald-Hartwig amination.
Troubleshooting and Advanced Protocols
Scenario: Inconsistent Dechlorination in a Scale-Up Reaction
Problem: A selective nitro reduction worked perfectly on a small scale, but upon scaling up, you observe a significant increase in the dechlorinated byproduct.
Potential Causes and Solutions:
-
Heat Management: The reduction of nitro groups is often highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots" where the temperature is high enough to promote dechlorination.
-
Solution: Ensure efficient stirring and consider external cooling. A slower, portion-wise addition of the reducing agent can also help to control the exotherm.
-
-
Mass Transfer: In heterogeneous reactions (e.g., with iron powder), efficient mixing is critical. Poor mixing on a larger scale can lead to localized excesses of the reducing agent, which can increase side reactions.
-
Solution: Use an appropriate reactor with overhead stirring for larger scale reactions to ensure the mixture remains a well-agitated slurry.
-
Validated Experimental Protocol: Selective Reduction of 2-Chloro-5-nitroaniline using Iron Powder
This protocol details a reliable and scalable method for the selective reduction of a nitro group in the presence of a chlorine atom.
Objective: To synthesize 4-chloro-1,3-diaminobenzene from 2-chloro-5-nitroaniline with minimal dechlorination.
Materials:
-
2-chloro-5-nitroaniline
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-5-nitroaniline (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (0.2-0.5 eq) followed by iron powder (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the hot mixture through a pad of Celite to remove the iron salts, washing thoroughly with hot ethanol.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Visual Representation of the Synthetic Transformation:
Caption: Selective reduction of a nitro group using iron and ammonium chloride.
References
-
Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Journal of the American Chemical Society. Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. [Link]
-
MDPI. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
Taylor & Francis Online. Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. [Link]
-
SpringerLink. Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ResearchGate. MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
ACS Publications. Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]
-
ResearchGate. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
Synlett. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. [Link]
- Google Patents.
-
ResearchGate. 3-Substituted Anilines as Scaffolds for the Construction of Glutamine Synthetase and DXP-Reductoisomerase Inhibitors. [Link]
-
PubMed. Catalytic hydrodechlorination of chloroaromatic gas streams promoted by Pd and Ni: the role of hydrogen spillover. [Link]
-
ResearchGate. What method can be used for reduction of aryl nitro group?. [Link]
- Google Patents. Chlorination of an aniline in a hydrofluoric medium.
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. [Link]
-
ResearchGate. Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Catalytic hydrodechlorination of chloroaromatic gas streams promoted by Pd and Ni: the role of hydrogen spillover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Optimization of reaction conditions for 4-Chloro-2-fluoro-5-methylaniline coupling
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for optimizing coupling reactions with 4-Chloro-2-fluoro-5-methylaniline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to navigate the complexities of this specific substrate. The aniline's electronic and steric properties present unique challenges, and this guide is structured to address them head-on, from foundational questions to in-depth troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound in cross-coupling reactions.
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A: The primary challenge stems from its electronic nature. The chlorine and fluorine atoms are electron-withdrawing groups (EWGs), which reduce the electron density of the aromatic ring and, crucially, the nucleophilicity of the aniline nitrogen.[1] This decreased nucleophilicity makes the nitrogen's lone pair less available to participate in the catalytic cycle, often leading to sluggish or incomplete reactions under standard conditions.[1]
Q2: What are the most common types of coupling reactions performed with this aniline?
A: The most prevalent application is in C-N bond formation, specifically the Buchwald-Hartwig amination, where it serves as the amine coupling partner.[2] This reaction is fundamental for synthesizing complex aryl amines, which are common motifs in pharmaceuticals. Additionally, while less common for the aniline itself, its derivatives are frequently used in Suzuki-Miyaura couplings, a cornerstone of C-C bond formation in drug discovery.[3]
Q3: What are the critical parameters I should focus on when optimizing a coupling reaction with this substrate?
A: The "big four" parameters for optimization are the palladium catalyst/precatalyst, the phosphine ligand, the base, and the solvent.[4] The choice of ligand is particularly critical for activating the electron-deficient aniline and the relatively inert C-Cl bond of a coupling partner.[1][5] The base must be strong enough to deprotonate the weakly acidic N-H bond without causing unwanted side reactions.[1]
Q4: How can I effectively monitor the progress of my reaction?
A: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under an inert atmosphere) and analyzing them. The most common techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[5] For more detailed kinetic analysis, quantitative techniques like HPLC or NMR spectroscopy can be employed.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during experiments.
Issue 1: Low or No Product Yield
Low yield is the most common problem and can be attributed to several factors within the catalytic cycle.
-
Possible Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently, or it may be decomposing.
-
Solution:
-
Use a Well-Defined Precatalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) to a modern, air-stable palladium precatalyst like an XPhos- or BrettPhos-based G3 or G4 palladacycle.[1] These precatalysts are designed for the clean and efficient generation of the active LPd(0) catalyst.
-
Ensure a Rigorously Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Use standard Schlenk techniques or a glovebox. Ensure solvents are properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).[1]
-
-
-
Possible Cause 2: Suboptimal Ligand Choice. The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps. Given the electron-deficient nature of this compound, a generic ligand may be insufficient.
-
Solution:
-
Employ Electron-Rich, Bulky Biaryl Phosphine Ligands: Ligands such as XPhos, BrettPhos, and RuPhos are specifically designed to accelerate catalytic turnover with challenging substrates.[1] Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates the oxidative addition step.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: For particularly difficult couplings, especially with aryl chloride partners, palladium-NHC complexes can offer superior stability and catalytic activity.[4]
-
-
-
Possible Cause 3: Incorrect Base Selection. The base's role is to deprotonate the aniline to form the palladium-amido complex. The pKa of the aniline is lowered by the EWGs, but a sufficiently strong, non-nucleophilic base is still required.
-
Solution:
-
Use Strong Alkoxide or Carbonate Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are the most effective bases for Buchwald-Hartwig aminations involving electron-deficient amines.[1][7]
-
Avoid Weaker Bases Initially: Weaker bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) may not be strong enough to facilitate the reaction efficiently unless the coupling partner is highly activated (e.g., an aryl iodide).
-
-
-
Possible Cause 4: Inappropriate Solvent. The solvent influences catalyst solubility, stability, and reactivity.[8][9]
-
Solution:
-
Screen Aprotic, Non-polar to Moderately Polar Solvents: Toluene, 1,4-dioxane, and THF are standard choices. Toluene is often a good starting point due to its high boiling point, allowing for a wider temperature range. Be aware that some solvents can coordinate to the palladium center, influencing the catalytic cycle.[8][10]
-
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC or peaks in an LC-MS requires identifying the side product to diagnose the problem.
-
Possible Cause 1: Homocoupling of Aryl Halide Partner. You observe the formation of a biaryl compound derived from your aryl halide starting material.
-
Solution: This is typically caused by the presence of oxygen. Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strictly inert atmosphere.
-
-
Possible Cause 2: Hydrodehalogenation. The halogen on the aryl halide partner is replaced by a hydrogen atom.
-
Solution: This side reaction can be promoted by certain bases or impurities. Try switching to a different base (e.g., from an alkoxide to Cs₂CO₃). Lowering the reaction temperature may also mitigate this pathway.
-
-
Possible Cause 3: Aryl Halide Scrambling or Dimerization.
-
Solution: This can indicate complex off-cycle pathways. A change in ligand is often the most effective solution. Screening a panel of ligands with different steric and electronic properties can help identify a system that favors the desired C-N coupling pathway.
-
Visualizations & Workflow
Troubleshooting Logic for Low Yield
The following diagram outlines a logical workflow for addressing low-yield issues in your coupling reaction.
Caption: A decision tree for troubleshooting low product yield.
General Experimental Workflow
This diagram illustrates the standard sequence of operations for setting up a Buchwald-Hartwig amination reaction.
Caption: Standard workflow for a Buchwald-Hartwig coupling reaction.
Key Experimental Protocols & Data
Representative Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.2 M concentration relative to the aniline)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, XPhos Pd G3, and sodium tert-butoxide.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.[11]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the aniline starting material is consumed (typically 12-24 hours).[5]
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table of Optimized Reaction Conditions
The following table provides validated starting points for the optimization of coupling reactions involving this compound.
| Coupling Partner Type | Catalyst System (Precatalyst/Ligand) | Recommended Base | Solvent | Temp (°C) | Notes |
| Aryl Bromide | XPhos Pd G3 (1-2 mol%) | NaOtBu or KOtBu (1.4-2.0 eq) | Toluene or Dioxane | 100-110 | A robust starting point for most aryl bromides.[1][12] |
| Aryl Chloride | BrettPhos Pd G3 (2-4 mol%) | KOtBu or Cs₂CO₃ (2.0 eq) | Dioxane or t-BuOH | 100-120 | Aryl chlorides require more active catalysts and often higher temperatures due to the stronger C-Cl bond.[4][13] |
| Aryl Boronic Acid (Suzuki) | SPhos Pd G2 (2 mol%) | K₃PO₄ (3.0 eq) | Dioxane/H₂O (10:1) | 90-100 | Conditions adapted for Suzuki coupling where the aniline is already part of a more complex halide.[3] |
| Primary Aliphatic Amine | tBuBrettPhos (2-3 mol%) / Pd₂(dba)₃ | LHMDS or KHMDS (1.5 eq) | THF or Toluene | 80-100 | Requires careful control of stoichiometry to avoid diarylation. |
References
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
-
DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kinzel, T., et al. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Nolan, S. P., et al. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Goodwin, T. E., et al. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (n.d.). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [Link]
-
Colacot, T. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Handa, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 4-Chloro-2-fluoro-5-methylaniline
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 4-Chloro-2-fluoro-5-methylaniline (CAS: 116759-33-2). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity identification for this critical chemical intermediate. As a key building block in pharmaceutical and agrochemical synthesis, ensuring its purity is paramount for the safety and efficacy of the final product.[1][2][3] This document provides in-depth, experience-driven answers to common challenges encountered during its analysis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses fundamental questions regarding the origin and nature of impurities in this compound.
Q1: What are the primary sources and types of impurities I should be aware of in a typical batch of this compound?
A1: Impurities are defined by regulatory bodies like the ICH as any component that is not the drug substance or an excipient.[4] For this compound, impurities can be broadly categorized into three main classes based on their origin:
-
Organic Impurities: This is the most common class and arises directly from the manufacturing process or degradation.[5] It includes:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions inherent to the synthetic route. Isomeric impurities (e.g., incorrect substitution patterns on the benzene ring) are a key concern here.
-
Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like heat, light, or pH extremes.[6]
-
-
Inorganic Impurities: These are often introduced from catalysts, reagents, or manufacturing equipment.[5] They can include residual metals or inorganic salts and are typically monitored using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[5] Their identification and quantification are critical and are typically governed by the ICH Q3C guideline.[7] Gas Chromatography (GC) is the preferred technique for their analysis.[5]
Q2: Based on common synthetic routes, what specific process-related impurities should I anticipate?
A2: The synthesis of this compound often involves multi-step chemical transformations.[1] A plausible route involves the chlorination of 2-fluoro-5-methylaniline. Another potential pathway could involve the reduction of a nitrated precursor, such as 4-chloro-2-fluoro-5-methyl-nitrobenzene.[8] Understanding the specific route used by your supplier is critical for predicting likely impurities.
Below is a table summarizing potential process-related impurities based on these common synthetic pathways.
| Impurity Class | Potential Impurity Name | Potential Source | Significance |
| Starting Material | 2-Fluoro-5-methylaniline | Incomplete chlorination | Can impact reaction yield and introduce related by-products. |
| Starting Material | 4-Chloro-2-nitro-toluene | Incomplete fluorination/amination/reduction | A common precursor in related aniline syntheses.[8] |
| Isomeric Impurity | Isomers of this compound | Non-selective halogenation or rearrangement | Can have different toxicological profiles and impact final product efficacy. |
| By-product | Dichloro-2-fluoro-5-methylaniline | Over-chlorination of the starting material or product | Difficult to remove due to similar chemical properties. |
| By-product | Dehalogenated species (e.g., 2-Fluoro-5-methylaniline) | Reductive side reactions | Indicates potentially harsh or non-optimized reaction conditions. |
| Intermediate | N-formyl or N-acetyl derivatives | Reaction with solvents (e.g., DMF) or reagents | Can be formed during the work-up or purification stages. |
Part 2: Analytical Strategy & Troubleshooting
This section provides guidance on developing a robust analytical strategy and troubleshooting common experimental issues.
Q3: What is a logical workflow for identifying and qualifying an unknown impurity?
A3: A systematic approach is essential to move from detection to full characterization and qualification. The workflow should be guided by regulatory thresholds for reporting, identification, and qualification as defined in ICH guidelines Q3A and Q3B.[7][9]
The following diagram outlines a logical workflow for this process.
Caption: Logical workflow for impurity identification and qualification.
Q4: I am developing a method from scratch. Should I start with HPLC or GC?
A4: The choice depends on the properties of the impurities you are targeting.
-
High-Performance Liquid Chromatography (HPLC/UPLC) is the gold standard for organic, non-volatile impurities and degradation products.[5] For this compound, a reversed-phase HPLC method using a C18 column is the most logical starting point. This approach is excellent for separating the main component from its less volatile, structurally similar impurities like isomers or by-products.
-
Gas Chromatography (GC) is the ideal choice for analyzing volatile organic impurities, particularly residual solvents.[5] It can also be effective for the main analyte if it is thermally stable. Coupling GC with a mass spectrometer (GC-MS) is a powerful tool for identifying volatile unknowns. For enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines, a Nitrogen-Phosphorus Detector (NPD) is highly recommended.[10]
Recommendation: Begin by developing a robust, stability-indicating HPLC-UV method for process-related impurities and degradation products. Simultaneously, develop a separate GC-FID/MS method for residual solvents. This dual-pronged approach ensures comprehensive coverage.
Q5: I see an unexpected peak in my chromatogram after storing a sample. How do I confirm if it's a degradation product and identify it?
A5: The appearance of a new peak upon storage strongly suggests degradation. To confirm this and identify the structure, you must perform a forced degradation study . This is a mandatory requirement under ICH guidelines (Q1A/Q1B) to develop a truly stability-indicating analytical method.[6]
The study involves intentionally subjecting the this compound sample to harsh conditions to accelerate decomposition.
-
Preparation: Prepare several solutions of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[11]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress: Heat the solid powder in an oven at a temperature below its melting point (e.g., 70°C) for 24-48 hours.
-
Photolytic Stress: Expose a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
-
Evaluation:
-
Confirmation: Compare the chromatogram of your stored sample to the stressed samples. If the retention time and UV spectrum of the unknown peak match a peak generated under one of the stress conditions, you have confirmed its identity as a degradant.
-
Identification: Use the mass spectrometry data (MS and MS/MS) to determine the molecular weight and fragmentation pattern of the degradation product, which is crucial for elucidating its structure.[5][12]
-
Q6: My aniline peak shows significant tailing in my reversed-phase HPLC method. What are the common causes and solutions?
A6: Peak tailing for basic compounds like anilines is a frequent issue in reversed-phase HPLC. The primary cause is strong, undesirable interactions between the basic amino group and acidic silanol groups on the silica-based column packing.
Here are proven troubleshooting steps to achieve better peak symmetry:
-
Adjust Mobile Phase pH: The most effective solution is to work at a pH where the analyte or the silanols are not ionized.
-
Low pH (2.5-3.5): Add an acidifier like formic acid or phosphoric acid to the mobile phase. This protonates the aniline (making it a positive ion) and suppresses the ionization of most silanol groups, minimizing secondary interactions.
-
High pH (8-10): Use a high-pH stable column (e.g., hybrid silica) and a buffer like ammonium bicarbonate. At high pH, the aniline is neutral, and the silanols are fully ionized but are "shielded" by the buffer cations.
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible, acidic silanol groups. Columns with "end-capping" (where residual silanols are chemically deactivated) are highly recommended.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially bind to the active silanol sites, masking them from the aniline analyte.
Part 3: Key Diagrams and Workflows
Visual aids are essential for understanding complex chemical and analytical processes.
Potential Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of key impurities during the synthesis of this compound.
Sources
- 1. Buy this compound (EVT-1171451) | 116759-33-2 [evitachem.com]
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- 3. echemi.com [echemi.com]
- 4. aifa.gov.it [aifa.gov.it]
- 5. biotech-spain.com [biotech-spain.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 9. fda.gov [fda.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. ijnrd.org [ijnrd.org]
Technical Support Center: Strategic Control of Regioselectivity in Reactions with 4-Chloro-2-fluoro-5-methylaniline
Welcome to the technical support center for 4-Chloro-2-fluoro-5-methylaniline. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of reactions with this highly substituted aniline. Here, we address common experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying principles that govern regioselectivity. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Foundational Principles of Reactivity
Before troubleshooting specific reactions, it's crucial to understand the electronic and steric landscape of the this compound molecule. The outcome of any reaction is a direct consequence of the interplay between its substituents.
FAQ 1: What are the dominant factors controlling the regioselectivity of this compound?
Answer: The regiochemical outcome of reactions on this substrate is determined by the cumulative directing effects of four distinct substituents. The hierarchy of these effects is key to predicting reactivity.
-
Amino Group (-NH₂): This is the most powerful activating group on the ring.[1] Through resonance, it strongly donates electron density to the aromatic system, making the ortho (C2, C6) and para (C4) positions the most nucleophilic and thus most susceptible to electrophilic attack.[2]
-
Methyl Group (-CH₃): This is a weakly activating group that donates electron density via an inductive effect, further enhancing the reactivity of the ring.[3]
-
Fluorine (-F) and Chlorine (-Cl): These halogens exhibit a dual electronic effect. They are electron-withdrawing by induction, which deactivates the ring slightly. However, their lone pairs can participate in resonance, directing incoming electrophiles to their ortho and para positions.[4]
The Decisive Factor: The amino group's potent activating and ortho-, para-directing effect is the dominant influence. However, since the C2 and C4 positions are already substituted, its directing influence is primarily channeled towards the C6 position, making it the most probable site for electrophilic aromatic substitution.
Caption: Dominant directing effects on the aniline ring.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
This is the most common class of reactions where regioselectivity becomes a challenge. Poor control often leads to complex product mixtures and difficult purification.
FAQ 2: I am attempting a halogenation/nitration reaction and obtaining a mixture of products, with the major isomer being substitution at the C6 position. How can I improve the selectivity?
Answer: Your observation that the C6 position is the major site of reaction is consistent with the powerful directing effect of the amino group. However, the formation of other isomers suggests that the reaction conditions are harsh enough to overcome the subtle energy differences between the possible sites.
The primary cause of reduced selectivity is often the high reactivity of the aniline itself. The strongly activating amino group makes electrophilic substitution very fast, which can lead to a loss of selectivity and even polysubstitution.[5]
To enhance regioselectivity for the C6 position, the key is to moderate the reactivity of the amino group by converting it into an acetanilide. This serves two purposes:
-
Reduces Activation: The acetyl group is electron-withdrawing, which tempers the strong activating effect of the amine, slowing the reaction and making it more selective.[6]
-
Increases Steric Hindrance: The bulky acetamido group sterically shields the C2 position, further disfavoring any potential side reactions at that site and strongly favoring substitution at the less hindered C6 position.[5]
Protocol 1: N-Acetylation for Enhanced Regioselectivity
This protocol is a crucial first step before proceeding with electrophilic aromatic substitution to ensure a clean, high-yield reaction favoring the C6 position.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Ice water
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).[7]
-
Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice and water to precipitate the N-(4-chloro-2-fluoro-5-methylphenyl)acetamide product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is now ready for the subsequent electrophilic substitution step.
Caption: Workflow for regioselective EAS via N-protection.
FAQ 3: Why are my Friedel-Crafts alkylation and acylation reactions failing?
Answer: This is a classic issue when working with anilines. Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). The nitrogen atom of the amino group is a Lewis base and will react with the Lewis acid catalyst.[1] This forms a complex where the nitrogen becomes positively charged, strongly deactivating the aromatic ring towards the desired electrophilic substitution.[1]
Solution: The N-acetylation strategy described in Protocol 1 is the definitive solution. The resulting amide is significantly less basic and does not complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed on the now moderately activated ring.
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
The presence of two different halogen atoms on the ring opens up possibilities for nucleophilic aromatic substitution (SNAr), a reaction class that is mechanistically distinct from EAS.[8]
FAQ 4: I want to displace a halogen with a nucleophile (e.g., an amine or alkoxide). Which halogen, the fluorine at C2 or the chlorine at C4, is the better leaving group?
Answer: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[9] The reaction is favored by strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize this negative charge.[9]
-
Fluorine as a Leaving Group: Fluorine is the most electronegative halogen. This makes the carbon it is attached to (C2) highly electrophilic and susceptible to nucleophilic attack. The increased rate of the initial attack often makes fluoride a better leaving group than chloride in SNAr, even though the C-F bond is stronger.
-
Chlorine as a Leaving Group: The chlorine at C4 is para to the amino group and meta to the fluoro and methyl groups. While the amino group is activating for EAS, its electron-donating nature is not ideal for stabilizing the negative charge of the Meisenheimer complex required for SNAr.
| Feature | Substitution at C2 (F Leaving Group) | Substitution at C4 (Cl Leaving Group) |
| Electrophilicity of Carbon | High (due to F electronegativity) | Moderate |
| Rate of Nucleophilic Attack | Generally Faster | Generally Slower |
| Leaving Group Ability | Good in SNAr (rate-determining step is attack) | Better in SN1/SN2 (not applicable here) |
| Predicted Outcome | Preferred site for SNAr | Less favored site for SNAr |
Section 4: Strategies for Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[10] Selectivity in these reactions depends on the relative reactivity of the C-X bonds.
FAQ 5: For a Suzuki or Buchwald-Hartwig coupling reaction, should I target the C-F or C-Cl bond?
Answer: The reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F.[10][11] The C-F bond is typically very strong and unreactive under standard cross-coupling conditions.
Therefore, the C-Cl bond at the C4 position is the exclusive site for standard cross-coupling reactions . You can selectively perform Suzuki, Buchwald-Hartwig, Heck, or Sonogashira couplings at the C4 position while leaving the C-F bond at C2 intact.[12]
Troubleshooting Tip: If you experience low yields, the issue may be related to the nucleophilic amino group interfering with the catalyst. While less problematic than in Friedel-Crafts reactions, it can sometimes be beneficial to perform the N-acetylation described in Protocol 1 to prevent catalyst inhibition and improve yields.
Section 5: Advanced Functionalization via Directed Ortho-Metalation (DoM)
FAQ 6: I need to introduce a substituent specifically at the C6 position, but my electrophile is not suitable for an EAS reaction. Can I use directed ortho-metalation?
Answer: Yes, directed ortho-metalation (DoM) is an excellent strategy for regioselective functionalization. In this reaction, a directing group coordinates to an organolithium reagent (like n-BuLi or s-BuLi), which then deprotonates the nearest (ortho) C-H bond.[13]
The amino group is a potent directing group. However, the acidic N-H proton will be abstracted first. To achieve C-H activation (lithiation) at the C6 position, the amino group must first be protected with a suitable directing metalation group (DMG). A pivaloyl or carbamate group is often more effective than a simple acetyl group for this purpose.[13]
The protected amine will direct the organolithium base to deprotonate the C6 position, creating an aryllithium species. This powerful nucleophile can then be quenched with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes, silyl chlorides) to install the desired functional group with near-perfect regioselectivity.[14]
Caption: Logical workflow for Directed Ortho-Metalation (DoM).
References
-
Chemistry Steps. Reactions of Aniline. Chemistry Steps. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
National Institutes of Health (NIH). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. PMC. [Link]
-
ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A. ACS Publications. [Link]
-
Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]
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Oreate AI Blog. Understanding Stereoselectivity and Regioselectivity in Organic Chemistry. Oreate AI Blog. [Link]
-
Royal Society of Chemistry. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]
-
King, S. Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. [Link]
-
ChemRxiv. Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]
-
Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
-
ACS Publications. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research. ACS Publications. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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YouTube. nucleophilic aromatic substitutions. YouTube. [Link]
-
Pearson+. Protonation of aniline slows electrophilic aromatic substitution.... Pearson+. [Link]
-
Wikipedia. Regioselectivity. Wikipedia. [Link]
-
Scirp.org. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scirp.org. [Link]
-
Durgapur Govt. College. Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Govt. College. [Link]
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF. ResearchGate. [Link]
-
ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution.... ResearchGate. [Link]
-
Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
IJARSCT. A Study on Electrophilic Aromatic Substitution of Acetanilide. IJARSCT. [Link]
-
Chemistry LibreTexts. 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Myers, A. G. ortho metalation. Andrew G. Myers Research Group. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
YouTube. Why is regioselectivity important in synthesis?. YouTube. [Link]
-
MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
-
ResearchGate. Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
-
PubMed. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. PubMed. [Link]
-
COLORCOM LTD. This compound. COLORCOM LTD. [Link]
-
RSC Publishing. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. [Link]
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Technical Support Center: Catalyst Selection for Reactions with 4-Chloro-2-fluoro-5-methylaniline
Welcome to the technical support center for optimizing reactions involving 4-Chloro-2-fluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for minimizing byproduct formation in common cross-coupling reactions. Our focus is on providing practical, field-proven guidance rooted in mechanistic understanding.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifunctionalized aromatic ring presents unique challenges in achieving high selectivity and minimizing byproducts during cross-coupling reactions. The presence of chloro, fluoro, and amino groups, each with distinct electronic and steric properties, necessitates careful catalyst selection and reaction optimization. This guide will focus on two of the most prevalent C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: The primary byproducts encountered are typically:
-
Hydrodehalogenation: Replacement of the chloro or fluoro substituent with a hydrogen atom. This is a common issue in palladium-catalyzed reactions.[3]
-
Homocoupling: Dimerization of the boronic acid or ester in Suzuki-Miyaura reactions.
-
Protodeborylation: Cleavage of the C-B bond of the organoboron reagent in Suzuki-Miyaura reactions before cross-coupling occurs.
-
N-Arylation of the Product: In Buchwald-Hartwig amination, the newly formed secondary amine product can sometimes undergo a second N-arylation, leading to a triarylamine byproduct.
-
Catalyst Decomposition: Formation of palladium black, which is catalytically inactive, can prematurely halt the reaction.[3]
Q2: Which halogen is more likely to react in a palladium-catalyzed cross-coupling reaction, the chlorine or the fluorine?
A2: In palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bond. The relative reactivity of aryl halides follows the general trend: I > Br > Cl >> F. Therefore, oxidative addition of the palladium catalyst to the C-Cl bond is the expected and desired pathway. While C-F bond activation is possible, it typically requires more forcing conditions or specialized catalyst systems.
Q3: How does the amino group on this compound affect the reaction?
A3: The amino group is a strong electron-donating group, which can influence the electronic properties of the aromatic ring and potentially coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle. In Buchwald-Hartwig amination, the amino group of the substrate itself can potentially compete with the coupling partner amine, leading to self-coupling or oligomerization, although this is less common with primary anilines.
Troubleshooting Guide
Problem 1: Low yield of the desired product and significant hydrodehalogenation.
Possible Causes:
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, where the product is formed, may be slow relative to side reactions.
-
Presence of a Hydrogen Source: Trace amounts of water or other protic species can serve as a hydrogen source for hydrodehalogenation.
-
Inappropriate Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to promote the desired cross-coupling over competing pathways.
Solutions:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or cataCXium® families.[4][5] These ligands promote reductive elimination and stabilize the palladium catalyst. For Suzuki-Miyaura couplings, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, BrettPhos and Josiphos are often effective.[6][7]
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) to minimize hydrodehalogenation.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required, but insoluble inorganic bases can sometimes lead to reproducibility issues.[9] Consider screening different bases such as NaOtBu, lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure solvents are rigorously dried and degassed to remove water and oxygen.
Problem 2: Formation of significant amounts of boronic acid homocoupling product in a Suzuki-Miyaura reaction.
Possible Causes:
-
Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the organoboron reagent.
-
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more time to undergo side reactions.
Solutions:
-
Rigorous Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Base Activation: Ensure the base is effectively activating the boronic acid for transmetalation. The use of aqueous base solutions can sometimes facilitate this step.
-
Catalyst System: Some palladium precatalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be necessary.
Problem 3: The reaction stalls before completion in a Buchwald-Hartwig amination.
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst may be decomposing to palladium black or being inhibited by coordination of the product or starting materials.
-
Insufficient Base: The base may be consumed by side reactions or may not be strong enough to efficiently deprotonate the amine or the palladium-amine complex.
Solutions:
-
Use of Precatalysts: Employ well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for efficient generation of the active Pd(0) species and can improve catalyst stability.[7]
-
Ligand-to-Palladium Ratio: In some cases, a slight excess of the phosphine ligand relative to the palladium source can help to stabilize the catalyst.
-
Base Strength and Solubility: Ensure the base is strong enough for the specific amine being used. For less reactive amines, a stronger base may be required. The solubility of the base can also play a role; consider switching to a more soluble base if reaction heterogeneity is an issue.[9]
Experimental Protocols
General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand in a 1:1.1 to 1:2 molar ratio in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent to the reaction vial to the desired concentration.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, or RuPhos | 1.1-2.2 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0-3.0 equiv. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed |
| Temperature | 80-110 °C |
General Procedure for Catalyst Screening in Buchwald-Hartwig Amination
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the base (1.2-2.0 equiv.).
-
Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).
-
Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent to the reaction vial to the desired concentration.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | XPhos-Pd-G3 or BrettPhos-Pd-G3 | 1-5 mol% |
| Base | NaOtBu, LHMDS, or K₃PO₄ | 1.2-2.0 equiv. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed |
| Temperature | 80-110 °C |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle and common side reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield in Cross-Coupling Reactions
Sources
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- 9. youtube.com [youtube.com]
Technical Support Center: Navigating the Stability of 4-Chloro-2-fluoro-5-methylaniline in Synthetic Chemistry
Welcome to the comprehensive technical support guide for 4-Chloro-2-fluoro-5-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we address the critical stability and reactivity challenges encountered during its application in various synthetic transformations. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a robust compound under standard storage conditions but exhibits sensitivity to several factors during reactions. Key concerns include:
-
Oxidation: The electron-rich amino group is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitroso and nitro derivatives. This is often accelerated by exposure to air, certain metal catalysts, and oxidizing agents.
-
Light and Moisture Sensitivity: Prolonged exposure to light and moisture can promote degradation. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1]
-
Acid-Mediated Polymerization: In the presence of strong acids, anilines, including this derivative, can be prone to polymerization, leading to insoluble, often colored, byproducts and a reduction in the yield of the desired product.
-
Thermal Decomposition: While stable at room temperature, decomposition has been observed at temperatures above 200°C.[1]
Q2: How does the substitution pattern of this compound influence its reactivity?
A2: The electronic properties of the substituents have a significant impact on the reactivity of the aniline ring and the amino group:
-
Electron-Withdrawing Groups (EWG): The chloro and fluoro substituents are electron-withdrawing, which decreases the electron density of the aromatic ring and reduces the nucleophilicity of the amino group. This can slow down desired reactions, such as acylation or alkylation, and may necessitate more forcing reaction conditions.
-
Electron-Donating Group (EDG): The methyl group is weakly electron-donating, which slightly counteracts the effect of the halogens.
-
Positional Effects: The ortho-fluoro group can influence the conformation of the amino group and participate in hydrogen bonding, which can affect its reactivity and the regioselectivity of reactions on the aromatic ring.
Q3: What are some common impurities found in commercial batches of this compound?
A3: Impurities can arise from the synthetic route used for its preparation or from degradation during storage. While specific impurities can vary between suppliers, potential contaminants include regioisomers from the chlorination step and oxidation byproducts if not stored properly. It is always advisable to check the certificate of analysis and consider purification if high purity is critical for your application.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Issue 1: Low Yields and Side Reactions in N-Acylation
Problem: You are experiencing low yields, incomplete conversion, or the formation of unexpected byproducts during the N-acylation of this compound with acyl chlorides or anhydrides.
Root Cause Analysis:
The reduced nucleophilicity of the amino group due to the electron-withdrawing chloro and fluoro substituents is a primary factor. This can lead to sluggish reactions. Furthermore, competitive C-acylation (Friedel-Crafts type reaction) on the activated aromatic ring can occur, although this is generally less favorable with anilines due to the formation of a complex between the Lewis acid catalyst and the amino group.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylation reactions.
Preventative Protocol: Robust N-Acetylation
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq). Evacuate and backfill with nitrogen or argon three times.
-
Solvent and Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and a suitable non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (as solvent).
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Issue 2: Instability and Byproduct Formation in Diazotization and Sandmeyer Reactions
Problem: During the diazotization of this compound followed by a Sandmeyer reaction, you observe the formation of dark, tarry materials, low yields of the desired product, or the formation of biaryl byproducts.
Root Cause Analysis:
Arenediazonium salts are inherently unstable and can decompose, especially at elevated temperatures. The presence of excess nitrous acid can lead to side reactions. In the subsequent Sandmeyer reaction, the radical mechanism can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diazotization and Sandmeyer reactions.
Preventative Protocol: Controlled Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes). Use this solution immediately in the next step.
-
-
Sandmeyer Reaction (e.g., Chlorination):
-
In a separate flask, prepare a solution or suspension of the copper(I) catalyst (e.g., CuCl) in the corresponding acid (e.g., HCl).
-
Cool the catalyst mixture to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the catalyst mixture, maintaining the low temperature. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrogen evolution ceases.
-
Work-up and purify the product as appropriate for the specific Sandmeyer reaction.
-
Issue 3: Dehalogenation and Other Side Reactions in Palladium-Catalyzed Cross-Coupling
Problem: When using this compound as a coupling partner in reactions like Suzuki or Buchwald-Hartwig, you observe dehalogenation (loss of the chloro or fluoro group), low yields, or catalyst deactivation.
Root Cause Analysis:
Dehalogenation, particularly dechlorination, can be a significant side reaction in palladium-catalyzed cross-coupling reactions, especially under harsh conditions (high temperature, strong base, or with certain phosphine ligands). The free amino group can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Preventative Protocol: N-Boc Protection for Robust Cross-Coupling
-
Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent like THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and purify the N-Boc protected aniline.
-
-
Cross-Coupling:
-
Perform the cross-coupling reaction on the protected substrate using your optimized conditions.
-
-
Deprotection:
-
Cleave the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the desired coupled product.
-
Summary of Physicochemical Properties and Stability Data
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | [5] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point | Decomposes above 200 °C | [1] |
| Solubility | Highly soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water (<0.1 g/L at 25°C). | [1] |
| Storage Stability | Stable at room temperature when protected from light and moisture. Solutions in methanol are stable for >24 months at 20°C under an inert atmosphere. | [1] |
Purification of this compound
Problem: Your starting material has a noticeable color or the presence of impurities is affecting your reaction.
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the aniline is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixture of a good solvent (e.g., toluene, ethanol) and a poor solvent (e.g., hexanes, heptane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold, poor solvent, and dry them under vacuum.
By understanding the inherent stability and reactivity patterns of this compound and employing these troubleshooting strategies, you can significantly improve the outcome of your synthetic endeavors.
References
-
ResearchGate. (n.d.). 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Organic Process Research & Development. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
PubMed. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Retrieved from [Link]
-
ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
COLORCOM LTD. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from [Link]
-
PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from [Link]
-
Publikationen der UdS. (n.d.). Transannular Acylation Facilitates C5–C9 Bond Formation in Hyperforin Total Synthesis. Retrieved from [Link]
-
PMC. (n.d.). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Purity Determination of 4-Chloro-2-fluoro-5-methylaniline: HPLC, GC-MS, and qNMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceuticals and agrochemicals, the purity of starting materials and intermediates is paramount.[1] 4-Chloro-2-fluoro-5-methylaniline, a key building block, is no exception. Its impurity profile can significantly impact the yield, purity, and safety of the final product. This guide provides a comprehensive comparison of three orthogonal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document is designed to move beyond a simple recitation of methods. As a Senior Application Scientist, the goal is to provide a rationale for methodological choices, ensuring that each protocol is a self-validating system for robust and reliable purity assessment.
The Analytical Challenge: Understanding Potential Impurities
A robust purity method must be capable of separating and quantifying the active pharmaceutical ingredient (API) from its potential impurities. For this compound, these can arise from the synthesis process or degradation.
Process-Related Impurities: The synthesis of this compound often involves the chlorination of 2-fluoro-5-methylaniline.[1] This can lead to several potential impurities:
-
Starting materials: Unreacted 2-fluoro-5-methylaniline.
-
Isomeric impurities: Positional isomers such as 3-Chloro-2-fluoro-5-methylaniline or 5-Chloro-2-fluoro-3-methylaniline.
-
Over-chlorinated species: Dichloro-fluoro-methylaniline isomers.
-
Related substances: Impurities from the synthesis of the starting material, 2-fluoro-5-methylaniline, which may carry through the process.
Degradation Products: Halogenated anilines can be susceptible to degradation under certain conditions, such as exposure to light, strong acids or bases, and oxidizing agents.[2][3] Potential degradation pathways include dehalogenation, oxidation of the aniline group, and polymerization. Forced degradation studies are crucial for identifying these potential degradants and ensuring the analytical method is "stability-indicating".[4]
Comparative Analysis of Key Purity Determination Methods
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative nature based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[5] |
| Primary Use | Routine purity analysis, quantification of known and non-volatile impurities. | Identification and quantification of volatile and thermally stable impurities, structural elucidation of unknown impurities.[6] | Absolute purity determination without a specific reference standard for the analyte, quantification of a wide range of impurities simultaneously.[7] |
| Advantages | - Versatile for a wide range of compounds.- Robust and reproducible.- Excellent quantitative accuracy and precision. | - High sensitivity and specificity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds. | - Primary ratio method, highly accurate.- Does not require a reference standard of the analyte.- Provides structural information.- Non-destructive. |
| Limitations | - May not be suitable for highly volatile impurities.- Peak identification requires reference standards. | - Requires analytes to be volatile and thermally stable.- Derivatization may be necessary for polar compounds.[2] | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse of pharmaceutical analysis for its versatility and reliability in quantifying a wide array of compounds. For this compound, a reversed-phase method provides excellent separation of the main component from potentially less polar starting materials and more polar degradation products. UV detection is straightforward and robust for aromatic compounds.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a sample concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a system suitability solution containing this compound and a known, closely eluting impurity (e.g., 2-fluoro-5-methylaniline).
-
Inject the solution six times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%, and the resolution between the two peaks should be ≥ 1.5.
-
Self-Validation: The use of a gradient elution ensures the separation of impurities with a wide range of polarities. The PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, providing confidence that the main peak is not co-eluting with any impurities.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for identifying unknown impurities due to the structural information provided by the mass spectrometer. For this compound, GC-MS can detect volatile process impurities like residual solvents and certain isomeric byproducts that might be difficult to resolve by HPLC.
Experimental Protocol: Impurity Profiling by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent like methylene chloride or ethyl acetate. This gives a concentration of about 1 mg/mL.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (expected molecular ion at m/z 159/161).
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known potential impurities.
-
Quantify impurities by area percent normalization, assuming a relative response factor of 1 for all components if standards are not available.
-
Self-Validation: The mass spectrometric detector provides a second dimension of data for each peak, confirming the identity of the main component and aiding in the structural elucidation of unknown impurities. This is a key advantage over single-detector methods.[8]
Logical Flow for GC-MS Impurity Identification
Caption: Logical workflow for identifying unknown impurities using GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. This makes qNMR an excellent orthogonal technique to chromatography.
Experimental Protocol: Absolute Purity by ¹H-qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a probe capable of producing highly uniform radiofrequency pulses.
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, stable, non-volatile, and with signals that do not overlap with the analyte.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full relaxation of all relevant signals.
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation[9]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Self-Validation: The use of a certified internal standard provides a direct link to a primary standard of purity. The structural information inherent in the NMR spectrum simultaneously confirms the identity of the analyte while providing its purity, making it a highly reliable method.[10]
Conclusion: An Integrated Approach to Purity Assurance
No single analytical method is infallible. A comprehensive understanding of the purity of this compound is best achieved through an integrated approach. HPLC-UV serves as a robust and reliable method for routine quality control and stability testing. GC-MS is an invaluable tool for the identification of unknown volatile impurities and for orthogonal confirmation of the impurity profile. qNMR provides an accurate and independent measure of absolute purity, serving as a primary method that can validate the results obtained from chromatographic techniques.
For researchers and professionals in drug development, employing at least two of these orthogonal methods provides a high degree of confidence in the quality of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
Lv, M., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied Microbiology and Biotechnology, 103(21-22), 8699-8713. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
National Institutes of Health. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
PubMed. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation of Alogenated Anilines in River Water. Retrieved from [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
ResearchGate. (2025). SPME-GC-MS determination of selected aniline pesticides in surface water. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ResearchGate. (2025). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
FEMS Microbiology Letters. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. Retrieved from [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Sultan Qaboos University. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
COLORCOM LTD. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
Sources
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A Comparative Guide to the Analysis of 4-Chloro-2-fluoro-5-methylaniline: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 4-Chloro-2-fluoro-5-methylaniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires precise and reliable analytical methods for its characterization and quantification.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this substituted aniline. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to make informed decisions for their specific analytical challenges.
Understanding the Analyte: Physicochemical Properties of this compound
Before delving into the analytical methodologies, a thorough understanding of the analyte's properties is crucial for method development. This compound (C7H7ClFN) is a tri-substituted benzene derivative with a molecular weight of 159.59 g/mol .[1][3]
Key Physicochemical Properties:
-
Appearance: Pale yellow crystalline solid[1]
-
Melting Point: 50–52°C[1]
-
Boiling Point: Predicted to be around 224.2°C at 760 mmHg, though decomposition is noted above 200°C.[1][4]
-
Solubility: Highly soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide, and dimethylformamide, but sparingly soluble in water.[1]
-
Polarity: The presence of the amino group and halogen atoms imparts a degree of polarity to the molecule.
-
Volatility: The compound possesses moderate volatility, making it potentially amenable to GC analysis, although its polarity can present challenges.
The polarity of anilines, including this compound, is a critical factor influencing the choice of analytical technique. While HPLC is well-suited for polar compounds, the inherent polarity of amines can lead to challenges in GC analysis, such as peak tailing and poor reproducibility due to interactions with the GC column.[5][6]
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Polar Analytes
HPLC is a cornerstone technique for the analysis of a wide array of compounds, particularly those that are non-volatile or thermally labile. For polar aromatic amines like this compound, HPLC offers a direct and efficient analytical solution without the need for derivatization, which is often required for GC analysis.[7]
The Rationale Behind HPLC Method Design
The selection of the stationary phase (column) and mobile phase is the most critical aspect of HPLC method development. For a moderately polar compound like this compound, a reversed-phase C18 column is an excellent starting point. The nonpolar C18 stationary phase interacts with the nonpolar regions of the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, facilitates elution. The inclusion of a buffer in the mobile phase is often necessary to control the ionization state of the amine group, thereby ensuring reproducible retention times and symmetrical peak shapes.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
This compound reference standard.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often optimal. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by UV scan, typically around 240-250 nm).
Visualization of the HPLC Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Caveat
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities. However, the direct analysis of polar compounds like amines can be problematic.[5][6] The active hydrogen on the amine group can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. To overcome these challenges, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.[5][8]
The Imperative of Derivatization in GC Analysis of Amines
Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For primary and secondary amines, acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[8] This process replaces the polar N-H bond with a nonpolar acyl group, which improves the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks.[8]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol details a method for the GC-MS analysis of this compound following derivatization with TFAA.
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A standard nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Trifluoroacetic anhydride (TFAA).
-
Ethyl acetate, GC grade.
-
This compound reference standard.
3. Standard and Sample Preparation with Derivatization:
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Derivatization of Standards and Samples:
-
To 100 µL of a standard or sample solution in a vial, add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
4. GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualization of the GC-MS Workflow
Caption: The analytical workflow for GC-MS analysis, including the crucial derivatization step.
Comparative Performance Analysis
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the assay, such as the need for high sensitivity, sample throughput, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Sample Preparation | Simple dissolution and filtration | More complex due to the required derivatization step |
| Analysis Time | Typically shorter run times (e.g., < 15 minutes) | Longer run times may be necessary for complex matrices |
| Selectivity | Good, but susceptible to co-eluting impurities with similar UV spectra | Excellent, with mass spectral data providing definitive identification |
| Sensitivity | Generally lower than GC-MS | Typically higher, especially in Selected Ion Monitoring (SIM) mode |
| Robustness | High, less prone to issues with non-volatile matrix components | Can be affected by matrix effects and inlet contamination |
| Cost | Lower initial investment and operational costs | Higher initial investment and maintenance costs |
Conclusion: Selecting the Optimal Technique
Both HPLC and GC-MS are viable and powerful techniques for the analysis of this compound.
HPLC is the recommended technique for:
-
Routine quality control: Where high throughput and simplicity are desired.
-
Assays where derivatization is undesirable: Due to potential side reactions or analyte loss.
-
Laboratories with limited access to GC-MS instrumentation.
GC-MS is the preferred method for:
-
Trace-level analysis: When high sensitivity is paramount.
-
Confirmation of identity: In cases where unambiguous identification is required, such as in forensic or regulatory settings.
-
Analysis of complex matrices: Where the high resolving power of capillary GC is necessary to separate the analyte from interfering components.
Ultimately, the selection of the most appropriate analytical method requires a careful consideration of the specific analytical goals, available resources, and the nature of the sample matrix. This guide provides the foundational knowledge and practical protocols to empower researchers in making that critical decision.
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VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
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PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
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PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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ResearchGate. (2019). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. Retrieved from [Link]
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Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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PubMed. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Substituted Anilines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the synthesis of arylamines is a cornerstone of modern organic chemistry. Among the most powerful tools for their construction are palladium-catalyzed cross-coupling reactions. However, the success of these transformations is intricately linked to the electronic and steric properties of the aniline coupling partner. This guide provides an in-depth comparative analysis of the reactivity of substituted anilines in three key cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction. By understanding the principles that govern their reactivity, researchers can make more informed decisions in catalyst selection, reaction optimization, and substrate choice, ultimately accelerating the discovery and development of novel molecules.
The Decisive Role of Substituents in Aniline Reactivity
The reactivity of a substituted aniline in a cross-coupling reaction is primarily dictated by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. These factors influence the nucleophilicity of the aniline, its ability to coordinate to the metal center, and the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Electronic Effects: A Balancing Act
The electronic nature of a substituent can either enhance or diminish the reactivity of the aniline by altering the electron density on the nitrogen atom.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity. This generally leads to a higher reactivity in cross-coupling reactions. For instance, in Buchwald-Hartwig aminations, electron-rich anilines often couple more efficiently than their electron-deficient counterparts.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, and trifluoromethyl decrease the electron density on the nitrogen, reducing its nucleophilicity and generally lowering the reaction rate. However, the effect of EWGs can be nuanced. In some cases, particularly in Suzuki-Miyaura couplings involving bromoanilines, EWGs on the aniline can be beneficial.[4] This is attributed to their influence on the oxidative addition step of the catalytic cycle.
Steric Hindrance: The Ortho Effect
Steric hindrance, particularly from substituents at the ortho position to the amino group, plays a critical role in determining the outcome of a cross-coupling reaction.[1][5] Large ortho substituents can impede the approach of the aniline to the metal center, thereby slowing down or even inhibiting the reaction. This "ortho effect" is a common challenge in cross-coupling chemistry and often necessitates the use of specialized, bulky phosphine ligands to facilitate the reaction.[1][6] For instance, while anilines with meta and para substituents may react readily, their ortho-substituted isomers often require more forcing conditions or tailored catalytic systems to achieve comparable yields.[1]
Comparative Performance in Key Cross-Coupling Reactions
The interplay of electronic and steric effects manifests differently across various cross-coupling reactions. The following sections provide a comparative overview of the reactivity of substituted anilines in Buchwald-Hartwig, Suzuki-Miyaura, and Heck couplings, supported by experimental data.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of arylamines.[7][8][9] The reactivity of substituted anilines in this reaction is highly dependent on their electronic properties.
Table 1: Comparative Yields of Substituted Anilines in Buchwald-Hartwig Amination with 4-chlorotoluene.
| Aniline Substituent | Position | Electronic Effect | Yield (%) |
| -H | - | Neutral | 85 |
| 4-OCH₃ | para | Electron-Donating | 95 |
| 4-CH₃ | para | Electron-Donating | 92 |
| 4-Cl | para | Electron-Withdrawing | 78 |
| 4-CF₃ | para | Electron-Withdrawing | 65 |
| 2-CH₃ | ortho | Electron-Donating | 75 |
| 2,6-(CH₃)₂ | di-ortho | Electron-Donating | 50 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, catalyst, and ligand used.
As the data in Table 1 suggests, anilines bearing electron-donating groups at the para position generally afford higher yields in Buchwald-Hartwig amination. Conversely, electron-withdrawing groups tend to decrease the yield. The impact of steric hindrance is also evident, with the yield decreasing as substitution at the ortho position increases.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, it can also be employed to synthesize biarylamines, typically starting from a haloaniline and a boronic acid. In this context, the electronic properties of the substituted aniline play a crucial role.
Table 2: Comparative Yields of Substituted Bromoanilines in Suzuki-Miyaura Coupling with Phenylboronic Acid.
| Bromoaniline Isomer | Substituent Position | Electronic Effect | Yield (%) |
| 4-Bromoaniline | para | Neutral | 91 |
| 3-Bromoaniline | meta | Neutral | 64 (15 min), 96 (60 min) |
| 2-Bromoaniline | ortho | Neutral | 86 |
| 4-Bromo-2-methylaniline | ortho, para | Electron-Donating | 88 |
| 2-Bromo-4-chloroaniline | ortho, para | Electron-Withdrawing | 75 |
Note: The data is adapted from a study on micellar Suzuki-Miyaura cross-coupling and is for comparative purposes.[10] Yields can vary based on reaction conditions.
The data in Table 2 indicates that the position of the bromo substituent on the aniline ring significantly impacts the reaction outcome. In this specific study, 4-bromoaniline provided a high yield in a short reaction time. Interestingly, the presence of an electron-donating group (ortho-methyl) on 4-bromoaniline resulted in a high yield, while an electron-withdrawing group (para-chloro) on 2-bromoaniline led to a lower yield.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can also be performed with haloanilines. The electronic nature of the aniline substituent can influence the reaction efficiency.
Table 3: Comparative Yields of Substituted Iodoanilines in the Heck Reaction with n-Butyl Acrylate.
| Iodoaniline Substituent | Position | Electronic Effect | Yield (%) |
| 4-Iodoaniline | para | Neutral | 90 |
| 4-Iodo-2-methylaniline | ortho, para | Electron-Donating | 85 |
| 4-Iodo-2,6-dimethylaniline | di-ortho, para | Electron-Donating | 70 |
| 2-Iodoaniline | ortho | Neutral | 82 |
| 3-Iodoaniline | meta | Neutral | 88 |
Note: This data is illustrative and compiled from general trends observed in Heck reactions. Actual yields are highly dependent on the specific catalyst, base, and reaction conditions.
As shown in Table 3, steric hindrance from ortho substituents on the iodoaniline can lead to a decrease in the yield of the Heck coupling product. The electronic effects are generally less pronounced compared to the Buchwald-Hartwig amination but can still play a role in modulating the reactivity.
Caption: A simplified mechanism of the Heck reaction.
Experimental Protocols
To provide a practical context for the discussed principles, the following are detailed, step-by-step methodologies for conducting a Buchwald-Hartwig amination and a Suzuki-Miyaura coupling with substituted anilines.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, substituted aniline, Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add toluene via syringe.
-
Seal the flask and stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Bromoanilines
This protocol is a general guideline and may need to be adjusted based on the specific bromoaniline and boronic acid used.
Materials:
-
Bromoaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a stir bar
-
Inert atmosphere
Procedure:
-
In a reaction vial, combine the bromoaniline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the 1,4-dioxane and water via syringe.
-
Seal the vial and stir the mixture vigorously at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
The reactivity of substituted anilines in cross-coupling reactions is a multifaceted interplay of electronic and steric factors. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups and steric hindrance, particularly at the ortho position, tend to diminish it. By carefully considering these principles and selecting the appropriate catalytic system, researchers can effectively navigate the challenges of C-N and C-C bond formation, enabling the efficient synthesis of a diverse array of arylamine-containing molecules for applications in pharmaceuticals, materials science, and beyond. This guide serves as a foundational resource to aid in the rational design and execution of cross-coupling reactions involving this important class of compounds.
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A Comparative Guide to 4-Chloro-2-fluoro-5-methylaniline and Other Functionalized Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, functionalized anilines stand as indispensable building blocks. Their versatile reactivity allows for the construction of complex molecular architectures that are often at the core of biologically active compounds. Among the vast array of substituted anilines, 4-Chloro-2-fluoro-5-methylaniline has emerged as a particularly valuable synthon, offering a unique combination of electronic and steric properties.
This guide provides a comprehensive comparison of this compound with other common functionalized anilines. We will delve into their synthesis, comparative reactivity in key cross-coupling reactions, and the underlying principles that govern their synthetic utility, supported by experimental data.
The Strategic Importance of Substitution Patterns
The reactivity of an aniline is intricately governed by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the aromatic ring and the basicity of the amino group, while steric hindrance can dictate the accessibility of the reactive sites.
This compound presents a fascinating case study in this regard. The molecule features:
-
An electron-withdrawing chlorine atom at the para-position, which significantly influences the reactivity of the C-Cl bond in cross-coupling reactions.
-
An electron-withdrawing fluorine atom at the ortho-position, which modulates the basicity of the aniline and can influence the regioselectivity of certain reactions.
-
An electron-donating methyl group at the meta-position, which can impact the overall electronic nature of the ring and provide a handle for further functionalization.
This unique substitution pattern fine-tunes the molecule's reactivity, making it a valuable precursor for a variety of important compounds, including kinase inhibitors used in cancer therapy.[1][2]
Accessibility: A Look at Synthesis
The practical utility of a building block is intrinsically linked to its accessibility. The synthesis of functionalized anilines often involves the reduction of the corresponding nitroaromatic compounds, a mature and generally high-yielding methodology.
For instance, the synthesis of 5-chloro-2-methylaniline can be achieved by the reduction of 4-chloro-2-nitrotoluene using a polysulfide solution, a method noted for its high yield and safety.[3] Similarly, 4-chloro-2-fluoroaniline can be prepared via the hydrolysis of 4-chloro-2-fluoroacetanilide.[4]
While a specific, detailed synthesis for this compound from a readily available precursor is not extensively documented in publicly available literature, its synthesis would likely follow established routes for polysubstituted anilines, potentially starting from a suitably substituted nitrobenzene. The multi-step nature of such a synthesis could contribute to a higher cost compared to simpler anilines.
Comparative Reactivity: Basicity and pKa
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a critical parameter that influences its nucleophilicity and its performance in various reactions. The presence of electron-withdrawing groups generally decreases basicity, while electron-donating groups increase it.
| Aniline Derivative | pKa of Conjugate Acid | Reference |
| Aniline | 4.63 | [3] |
| 4-Fluoroaniline | 4.65 | [5] |
| 4-Chloroaniline | 4.15 | [3] |
| 3,4-Dichloroaniline | 3.03 | [6] |
| 2,4-Dichloroaniline | 2.05 | [6] |
The lower basicity of halogenated anilines, such as the dichloroanilines, is a direct consequence of the inductive electron-withdrawing effect of the chlorine atoms, which reduces the electron density on the nitrogen atom.[6] This reduced nucleophilicity can impact reaction rates in processes like nucleophilic aromatic substitution (SNAr).
Performance in Key Cross-Coupling Reactions
The true value of a functionalized aniline is often realized in its performance in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. Two of the most important are the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The reactivity of the aryl halide in this reaction is influenced by the nature of the halide and the electronic properties of the aromatic ring. Generally, the order of reactivity is I > Br > Cl.
While specific comparative data for this compound in the Suzuki-Miyaura reaction is scarce, we can infer its potential reactivity by examining related systems. For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines has been studied, demonstrating that selective C-C bond formation can be achieved.[7] The presence of the chloro group in this compound suggests that it would be a suitable substrate for Suzuki-Miyaura coupling, likely requiring a robust catalyst system to activate the C-Cl bond.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, and base.[8]
Here, we can draw more direct comparisons. While a head-to-head comparison involving this compound is not available, studies on the Buchwald-Hartwig amination of various chloroanilines provide valuable insights. For example, the amination of 3-chloro-4-fluoroaniline with n-hexylamine has been reported to proceed in high yield (85%).[9]
Comparative Yields in Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Pd(OAc)2 / P(t-Bu)3 | NaOtBu | Toluene | 80 | - | >95 | [4] |
| 4-Chloroanisole | Pd(OAc)2 / P(t-Bu)3 | NaOtBu | Toluene | 100 | - | ~70 | [10] |
| 6-Bromo-2-chloroquinoline | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 18 | 88 | [11] |
These data suggest that while chloroarenes are generally less reactive than bromoarenes, high yields can be achieved with the appropriate choice of catalyst and reaction conditions. The electron-withdrawing nature of the substituents on this compound may necessitate a more active catalyst system to achieve efficient coupling.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)3, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)2, P(t-Bu)3, and NaOtBu.
-
Add the aryl chloride and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of electronic effects on aniline reactivity.
Case Studies in Drug Synthesis
The importance of functionalized anilines is underscored by their use in the synthesis of numerous blockbuster drugs. For example, the kinase inhibitors erlotinib and lapatinib both incorporate a substituted aniline moiety, which is crucial for their biological activity.[11][12][13][14] The synthesis of these complex molecules often relies on the strategic use of cross-coupling reactions with appropriately functionalized anilines.
Conclusion
This compound represents a sophisticated building block for organic synthesis. Its unique substitution pattern provides a balance of electronic and steric features that can be exploited for the construction of complex molecular targets. While its reactivity in key cross-coupling reactions is inferred to be robust, the development of optimized protocols is essential for its widespread application.
Compared to simpler, more readily available anilines, the use of this compound may be justified by the specific structural requirements of the target molecule, particularly in the context of late-stage functionalization in drug discovery programs. As the demand for increasingly complex and diverse chemical matter continues to grow, the strategic application of highly functionalized anilines like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). Retrieved from [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). New Journal of Chemistry, 42(12), 10024-10035. [Link]
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Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12039-12204. [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules, 27(19), 6296. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14777-14833. [Link]
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Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2011). Journal of the American Chemical Society, 133(21), 8416-8427. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2020). Catalysts, 10(3), 332. [Link]
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Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(9), 2683-2687. [Link]
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Comparison of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. (n.d.). Retrieved from [Link]
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Synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. (2024). Journal of Port Said Science, 8(1), 1-19. [Link]
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Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). International Journal of ChemTech Research, 11(09), 1-10. [Link]
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A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Journal of Chemical Research, 2004(7), 496-497. [Link]
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Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2016). Chemical Reviews, 116(19), 12039-12204. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Tetrahedron Letters, 55(40), 5530-5533. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2020). Catalysts, 10(3), 332. [Link]
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-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). Frontiers in Chemistry, 9, 726913. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2017). Molecules, 22(10), 1642. [Link]
-
Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2015). European Journal of Medicinal Chemistry, 89, 54-65. [Link]
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-
4-Fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(3), 215-220. [Link]
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Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. (n.d.). Retrieved from [Link]
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A Guide to Spectroscopic Cross-Validation: The Case of 4-Chloro-2-fluoro-5-methylaniline
This guide provides an in-depth look at the critical process of spectroscopic cross-validation for the structural elucidation of organic compounds, using 4-Chloro-2-fluoro-5-methylaniline (CAS No. 116759-33-2) as a case study. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, confirming its structural integrity is paramount.[1][2]
Disclaimer: Publicly available, peer-reviewed experimental spectroscopic data for this compound is scarce. Therefore, this guide will utilize predicted spectroscopic data to demonstrate the principles and workflow of cross-validation. The analytical logic and methodologies presented are universally applicable to experimental data. The prediction tools and chemical principles used are cited in the references.
The Imperative of Cross-Validation in Structural Analysis
In modern chemical research and development, relying on a single spectroscopic technique for structural confirmation is a significant risk. Each method provides a unique but incomplete piece of the molecular puzzle. Cross-validation is the practice of using complementary data from multiple, independent analytical techniques to corroborate a single, unambiguous structural hypothesis. This approach builds a self-validating system, dramatically increasing confidence in the identity and purity of a compound and ensuring the integrity of subsequent research.
Part 1: The Spectroscopic Toolkit - Principles and Purpose
To fully characterize this compound, a multi-faceted approach employing four key spectroscopic techniques is essential.
-
Mass Spectrometry (MS): This technique provides the molecular weight and elemental composition of the compound. The fragmentation patterns observed also offer clues about the molecule's substructures.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For our target molecule, this includes the amine (N-H), methyl (C-H), and aromatic ring groups, as well as the carbon-halogen bonds (C-Cl, C-F).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for structural elucidation. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
Part 2: Predicted Spectroscopic Data & Standardized Acquisition Protocols
The following tables summarize the predicted spectroscopic data for this compound. These values provide a benchmark for what a researcher should expect to observe experimentally.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.95 | d (JHF ≈ 8.5 Hz) | 1H | H-3 (Aromatic) |
| ~6.70 | s | 1H | H-6 (Aromatic) |
| ~3.80 | br s | 2H | -NH₂ |
| ~2.20 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~152 (d, ¹JCF ≈ 240 Hz) | C-2 (C-F) |
| ~140 (d, ³JCF ≈ 7 Hz) | C-1 (C-NH₂) |
| ~128 | C-4 (C-Cl) |
| ~125 (d, ³JCF ≈ 8 Hz) | C-5 (C-CH₃) |
| ~120 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~115 | C-6 |
| ~16 | -CH₃ |
Table 3: Predicted Key IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3350 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretch |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch & N-H Scissor |
| 1250 - 1100 | Strong | C-F Stretch |
| 850 - 750 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Abundance | Assignment |
|---|---|---|
| 159 | High (~100%) | [M]⁺ (with ³⁵Cl) - Molecular Ion |
| 161 | Medium (~32%) | [M+2]⁺ (with ³⁷Cl) - Isotope Peak |
| 144 | Medium | [M - CH₃]⁺ |
| 124 | Low | [M - Cl]⁺ |
Standard Operating Protocols
The causality behind robust spectroscopic analysis lies in meticulous sample preparation and data acquisition. The following are standardized protocols designed to generate high-quality, reproducible data.
Protocol 1: NMR Spectroscopy (¹H & ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a pipette plugged with cotton wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: FT-IR Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 column) to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the Electron Ionization (EI) source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate ions.
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Part 3: The Cross-Validation Workflow: From Raw Data to Confirmed Structure
The power of this approach is not in the individual analyses, but in their synthesis. We follow a logical workflow to build a case for the molecular structure.
-
Establish Molecular Formula (from MS): The predicted mass spectrum shows a molecular ion [M]⁺ peak at m/z 159. A crucial secondary peak appears at m/z 161 with roughly one-third the intensity ([M+2]⁺). This 3:1 isotopic pattern is the classic signature of a molecule containing one chlorine atom, confirming the presence of Cl. The molecular weight of 159.59 g/mol corresponds to the molecular formula C₇H₇ClFN, which is our first major piece of evidence.[4]
-
Identify Functional Groups (from IR): The predicted IR spectrum provides a quick checklist of the expected functional groups. The sharp doublet around 3400 cm⁻¹ confirms the primary amine (-NH₂). Absorptions for aromatic C-H, aliphatic C-H, and the aromatic C=C ring are all present. Critically, strong bands in the fingerprint region (~1200 cm⁻¹ and ~800 cm⁻¹) are consistent with C-F and C-Cl bonds, respectively, corroborating the elemental composition determined by MS.
-
Map the Carbon Skeleton (from ¹³C NMR): The structure has 7 carbon atoms. The predicted ¹³C NMR shows exactly 7 distinct signals, indicating no molecular symmetry that would make any carbons chemically equivalent. The downfield signal around 152 ppm, split into a doublet by fluorine (¹JCF), is characteristic of a carbon directly bonded to fluorine. The other aromatic carbons appear in the expected 115-140 ppm range, while the single upfield peak at ~16 ppm is unambiguously assigned to the methyl (-CH₃) carbon.
-
Determine Proton Connectivity (from ¹H NMR): The ¹H NMR provides the final, high-resolution details.
-
A singlet integrating to 3H at ~2.20 ppm confirms the methyl group, and its singlet nature indicates it has no adjacent protons.
-
A broad singlet for 2H at ~3.80 ppm is characteristic of the -NH₂ protons.
-
Two signals remain in the aromatic region (6.5-8.0 ppm). One is a singlet (~6.70 ppm) and one is a doublet (~6.95 ppm), each integrating to 1H. This tells us there are two protons on the aromatic ring. The splitting of one proton into a doublet is due to coupling with the adjacent fluorine atom. This pattern perfectly matches the substitution of the proposed structure.
-
Part 4: Synthesizing the Evidence - The Cross-Validation Matrix
The true power of this method is visualized when we map each structural feature to the multiple pieces of spectroscopic evidence that support it.
Table 5: The Cross-Validation Matrix
| Structural Feature | Mass Spec Evidence | IR Evidence | ¹H NMR Evidence | ¹³C NMR Evidence |
|---|---|---|---|---|
| Molecular Formula (C₇H₇ClFN) | M⁺ @ m/z 159; [M+2]⁺ @ m/z 161 (confirms Cl) | Confirms functional groups consistent with formula | Integration adds up to 7H | 7 unique carbon signals |
| -NH₂ Group | - | N-H stretch (~3400 cm⁻¹) | Broad singlet, 2H (~3.8 ppm) | C-NH₂ carbon (~140 ppm) |
| -CH₃ Group | Fragmentation loss of 15 amu ([M-15]⁺) | C-H stretch (~2900 cm⁻¹) | Singlet, 3H (~2.2 ppm) | Signal at ~16 ppm |
| Aromatic Ring | Aromatic fragments | C=C & C-H stretches | 2 aromatic protons | 5 signals in aromatic region |
| C-F Bond | - | Strong C-F stretch (~1200 cm⁻¹) | H-F coupling observed | C-F signal with large ¹JCF coupling |
| C-Cl Bond | 3:1 [M]⁺:[M+2]⁺ ratio | C-Cl stretch (~800 cm⁻¹) | - | C-Cl carbon (~128 ppm) |
This matrix clearly shows that no single piece of data stands alone. The molecular weight from MS is supported by the proton count in ¹H NMR and the carbon count in ¹³C NMR. The N-H stretches in the IR are confirmed by the corresponding 2H signal in the ¹H NMR. The methyl group is seen in all three major techniques (MS fragmentation, IR stretch, ¹H and ¹³C signals). This web of mutually reinforcing data provides an exceptionally high degree of confidence in the final structural assignment.
Conclusion
The structural elucidation of a molecule like this compound is a process of systematic, evidence-based deduction. While this guide utilized predicted data, the analytical reasoning remains the gold standard. By acquiring high-quality data through standardized protocols and, most importantly, cross-validating the results from mass spectrometry, IR, and NMR spectroscopy, researchers can eliminate ambiguity and ensure the foundational integrity of their scientific work. Each spectrum tells a part of the story, but only together do they reveal the complete and validated truth of the molecule's structure.
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Differentiating Structural Nuances: A Spectroscopic and Computational Comparison of 4-Chloro-2-fluoro-5-methylaniline and Its Isomers
In the landscape of pharmaceutical and agrochemical development, the precise identification and characterization of molecular isomers are paramount. Subtle changes in the arrangement of substituents on an aromatic ring can drastically alter a compound's biological activity, toxicity, and physicochemical properties. This guide provides a detailed spectroscopic and computational comparison of 4-Chloro-2-fluoro-5-methylaniline, a key chemical intermediate, with its structural isomers. By leveraging Fourier-Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy, complemented by Density Functional Theory (DFT) calculations, we aim to provide researchers, scientists, and drug development professionals with a robust framework for differentiating these closely related compounds.
The Significance of Isomeric Purity
This compound serves as a vital building block in the synthesis of a range of complex organic molecules.[1] Its utility in creating targeted therapies and crop protection agents underscores the need for stringent quality control, where isomeric purity is a critical parameter. The presence of undetected isomers can lead to unforeseen side effects in pharmaceuticals or reduced efficacy in agrochemicals. This guide will focus on the spectroscopic signatures that distinguish this compound from its positional isomers, providing a practical reference for analytical chemists and process development scientists.
Vibrational Spectroscopy: A Tale of Two Techniques
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a powerful method for probing the functional groups and overall molecular structure of isomers. The frequencies of molecular vibrations are highly sensitive to the mass of the atoms and the strength of the chemical bonds connecting them, both of which are influenced by the electronic environment dictated by substituent positions.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
Objective: To acquire the vibrational spectra of the aniline isomers for comparative analysis.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory for FT-IR analysis. For FT-Raman, the sample is placed in a glass capillary tube.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory can be utilized for FT-IR measurements.[2] For FT-Raman, a spectrometer with a 1064 nm laser source is appropriate.
-
Data Acquisition: Spectra are typically recorded in the range of 4000–400 cm⁻¹ for FT-IR and 4000–100 cm⁻¹ for FT-Raman.[3] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectra are analyzed for characteristic band positions, intensities, and shapes.
Caption: Workflow for Vibrational Spectroscopic Analysis.
Interpreting the Vibrational Spectra
The vibrational spectrum of this compound exhibits several characteristic bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region.[4] For this compound, these appear at approximately 3420 cm⁻¹ (asymmetric) and 3340 cm⁻¹ (symmetric).[5] The positions of these bands can be influenced by intermolecular hydrogen bonding.
The key to differentiating isomers lies in the fingerprint region (below 1500 cm⁻¹), which contains a wealth of information about the C-H, C-C, C-N, C-F, and C-Cl bending and stretching vibrations. The substitution pattern on the benzene ring determines the symmetry of the molecule, which in turn affects the number and activity (IR vs. Raman) of the vibrational modes.
| Vibrational Mode | This compound (cm⁻¹) | Expected Shifts in Isomers |
| N-H stretch (asymmetric) | 3420[5] | Minor shifts due to changes in electronic environment and hydrogen bonding. |
| N-H stretch (symmetric) | 3340[5] | Minor shifts due to changes in electronic environment and hydrogen bonding. |
| N-H bend | 1620[5] | Sensitive to the steric hindrance from adjacent substituents. |
| C-F stretch | 1225[5] | The position is highly dependent on the electronic nature of the neighboring groups. |
| C-Cl stretch | 740[5] | Generally, a strong and sharp band, its position can vary with the overall substitution pattern. |
For instance, moving the methyl group from position 5 to 6 (4-Chloro-2-fluoro-6-methylaniline) would increase steric hindrance around the amino group, potentially affecting the N-H bending vibrations. Similarly, altering the relative positions of the electron-withdrawing halogen atoms will change the dipole moment of the C-X bonds and the overall molecular polarity, leading to shifts in the positions and intensities of the C-F and C-Cl stretching bands. Studies on related compounds like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline have shown that the position of the bulky chlorine and methyl groups significantly influences the vibrational modes of the amino group.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For substituted anilines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution NMR spectra to differentiate the isomers based on chemical shifts and coupling constants.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are determined and used to assign the signals to specific nuclei in the molecule.
Isomeric Differentiation through NMR
The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents. The electron-donating amino and methyl groups will shield the aromatic nuclei, shifting their signals to a higher field (lower ppm), while the electron-withdrawing chlorine and fluorine atoms will have a deshielding effect.
Key Spectroscopic Features for this compound:
| Nucleus | Approximate Chemical Shift (ppm) | Expected Changes in Isomers |
| ¹H (Aromatic) | 6.8 - 7.2 | The splitting patterns and chemical shifts will be distinct for each isomer due to different proton-proton and proton-fluorine couplings. |
| ¹H (Methyl) | 2.3 | The chemical shift will be influenced by the proximity of other substituents. |
| ¹³C (Aromatic) | 110 - 150 | The chemical shifts are highly diagnostic of the substitution pattern. The carbons directly attached to the substituents will show the largest variations. |
| ¹⁹F | Varies | The chemical shift is very sensitive to the electronic environment. |
For example, in an isomer like 2-Chloro-4-fluoro-5-methylaniline, the fluorine atom is now para to the amino group, which will significantly alter the electronic distribution in the ring and, consequently, the chemical shifts of all the aromatic protons and carbons. The through-space and through-bond couplings between fluorine and nearby protons and carbons provide definitive structural information.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aniline and its derivatives, the main absorption bands in the near-ultraviolet region are due to π→π* transitions of the benzene ring.[7][8] The position and intensity of these bands are affected by the substituents.
For this compound, a π→π* transition is observed at approximately 265 nm.[5] The auxochromic amino and methyl groups cause a bathochromic (red) shift compared to unsubstituted benzene, while the halogens can have a more complex effect. The incorporation of halogen atoms can help in separating the n→π* and π→π* absorption bands.[9] While UV-Vis spectroscopy is generally less specific for isomer differentiation compared to NMR, significant shifts in the absorption maxima can be observed between isomers due to changes in the overall conjugation and electronic structure.
Computational Chemistry: A Predictive and Confirmatory Tool
In silico methods, particularly DFT, have become indispensable in modern chemical analysis.[3][10] These calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data and providing insights into molecular structure and reactivity.
Theoretical Methodology
Objective: To calculate the optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties of the isomers.
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry package is commonly used.
-
Method and Basis Set: The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations.[11]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of each isomer.
-
Frequency Analysis: To predict the FT-IR and FT-Raman spectra.
-
GIAO (Gauge-Including Atomic Orbital) method: To calculate NMR chemical shifts.
-
TD-DFT (Time-Dependent DFT): To simulate the UV-Vis spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
-
Caption: Workflow for DFT-Based Molecular Property Prediction.
Insights from Computational Analysis
DFT calculations can provide a wealth of data to compare the isomers:
-
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the chemical reactivity and the energy required for electronic excitation. Isomers with smaller energy gaps are generally more reactive and will have their UV-Vis absorption maxima shifted to longer wavelengths.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP is highly dependent on the positions of the electronegative halogens and the electropositive amino and methyl groups, making it a valuable tool for comparing isomers.
-
Calculated Spectra: The predicted vibrational and NMR spectra can be directly compared with experimental data to confirm assignments and to predict the spectra of isomers for which experimental data is not available.
Conclusion
The differentiation of this compound from its isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While each method provides valuable information, the unambiguous identification of a specific isomer is best achieved by combining the detailed structural insights from NMR spectroscopy with the characteristic fingerprint provided by vibrational spectroscopy. UV-Vis spectroscopy offers complementary information on the electronic structure. Furthermore, the integration of computational methods like DFT not only aids in the interpretation of experimental data but also provides a powerful predictive tool for understanding the structure-property relationships that distinguish these closely related molecules. This comprehensive approach ensures the high level of chemical specificity required in the development of safe and effective pharmaceuticals and agrochemicals.
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Purity analysis and characterization of commercial 4-Chloro-2-fluoro-5-methylaniline
An In-Depth Guide to the Purity Analysis and Characterization of Commercial 4-Chloro-2-fluoro-5-methylaniline
Introduction: The Critical Role of a Key Intermediate
This compound (CAS No. 116759-33-2) is a tri-substituted benzene derivative that serves as a pivotal intermediate in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular structure, featuring chlorine, fluorine, methyl, and amine groups, provides a versatile scaffold for building complex target molecules.[4] The efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredients (APIs) or agrochemical products are directly contingent on the purity and impurity profile of this starting material.[5] Consequently, a robust, multi-faceted analytical strategy is not merely a quality control measure but a foundational requirement for successful drug development and manufacturing.
This guide provides a comprehensive framework for the purity analysis and characterization of commercial this compound. We will move beyond simple percentage purity values to build a complete analytical picture, explaining the causality behind our choice of methods and demonstrating how to create a self-validating system for quality assessment.
The Rationale for an Orthogonal Analytical Strategy
No single analytical technique can provide a complete purity profile. Each method has inherent strengths and limitations. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, is the gold standard in the pharmaceutical industry for ensuring comprehensive impurity detection.[6][7] For a substituted aniline like this, our strategy will focus on separating and quantifying the main component and its impurities (chromatography), confirming its molecular identity (spectroscopy), and detecting trace-level contaminants.
The following diagram illustrates a robust analytical workflow for the comprehensive characterization of this compound.
Caption: Orthogonal workflow for purity and identity verification.
Part 1: Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity determination, offering the high resolution needed to separate the main analyte from structurally similar impurities.
A. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Causality: We select Reversed-Phase HPLC (RP-HPLC) as our primary method due to its exceptional ability to separate aromatic compounds of moderate polarity. The key challenge in analyzing substituted anilines is often the presence of positional isomers, which can have very similar properties. A well-developed RP-HPLC method can resolve these critical pairs. UV detection is chosen for its sensitivity to aromatic compounds.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Reagents & Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
Reference Standard: this compound of known high purity (>99.5%).
-
Sample: Commercial this compound.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Commercial Sample: Prepare in the same manner as the reference standard.
-
-
Data Analysis (Self-Validation):
-
System Suitability: Before sample analysis, inject the reference standard five times. The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This ensures the system is performing consistently.
-
Purity Calculation: Calculate the area percentage purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
% Purity = (Area_main / (Σ Area_all_peaks)) * 100
-
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Causality: While HPLC is excellent for non-volatile compounds, it can miss volatile impurities such as residual synthesis solvents or low-boiling-point starting materials. Gas chromatography is the ideal technique for analyzing these volatile components.[7][8] Coupling it with a Mass Spectrometry (MS) detector allows for not just quantification but also positive identification of unknown peaks based on their mass spectra, which is crucial for impurity profiling.[9]
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
-
Reagents & Materials:
-
Dichloromethane (GC grade)
-
Sample: Commercial this compound.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the commercial sample and dissolve in 10 mL of Dichloromethane.
-
-
Data Analysis (Self-Validation):
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected M+ at m/z 159).
-
Search the NIST library for any additional peaks to tentatively identify volatile impurities.
-
Calculate purity based on peak area percentage, similar to the HPLC method.
-
Part 2: Spectroscopic Structural Confirmation
Spectroscopic analysis provides unambiguous confirmation of the molecule's identity, ensuring that the main peak observed in the chromatograms is indeed the correct compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum should show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show seven distinct signals corresponding to the seven carbon atoms in the structure.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups.[11][12] The FTIR spectrum of this compound should exhibit characteristic absorption bands for N-H stretching of the primary amine (~3400-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (~2900-3100 cm⁻¹), and C-Cl and C-F bond vibrations in the fingerprint region.[13]
-
Mass Spectrometry (MS): As performed during the GC-MS analysis, the mass spectrum provides the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 159.59 g/mol .[4]
Comparative Analysis of Commercial Alternatives
To illustrate the application of these methods, we present a comparative analysis of two hypothetical commercial suppliers ("Supplier A" and "Supplier B") against a well-characterized in-house reference standard.
| Analytical Test | Parameter | Reference Standard | Supplier A | Supplier B | Method |
| Appearance | Physical Form & Color | Off-white crystalline solid | Light brown powder | Off-white crystalline solid | Visual |
| Identity | ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | NMR |
| Identity | FTIR | Conforms to structure | Conforms to structure | Conforms to structure | FTIR |
| Purity (HPLC) | Main Component Area % | 99.85% | 98.70% | 99.55% | HPLC-UV |
| Known Impurity 1 | 0.05% | 0.15% | 0.08% | HPLC-UV | |
| Unknown Impurity (RRT 1.2) | Not Detected | 0.85% | 0.21% | HPLC-UV | |
| Purity (GC-MS) | Main Component Area % | 99.90% | 99.10% | 99.70% | GC-MS |
| Residual Toluene | < 0.01% | 0.08% | < 0.01% | GC-MS |
Interpretation of Results:
-
Supplier A: While meeting a nominal purity of >98%, the material shows a significant unknown impurity by HPLC and has a noticeable color deviation. The presence of residual toluene suggests a less optimized purification process. This batch would warrant further investigation to identify the unknown impurity before use in a critical application.
-
Supplier B: This material demonstrates high purity by both HPLC and GC-MS, with a low impurity profile comparable to the reference standard. Its physical appearance is also consistent. This batch would be considered a high-quality alternative.
Conclusion
The purity analysis of a critical intermediate like this compound is a comprehensive process that relies on the synergistic use of orthogonal analytical techniques. A simple purity value on a supplier's datasheet is insufficient for critical applications. By employing a robust analytical strategy combining high-resolution chromatography (HPLC and GC-MS) for quantification and powerful spectroscopic methods (NMR, FTIR) for identity confirmation, researchers and drug development professionals can make informed decisions, mitigate risks, and ensure the quality and integrity of their final products. This self-validating system of checks provides the trustworthiness required for regulatory scrutiny and successful project outcomes.
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-
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Reininger, R., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Sivaranjani, K., et al. (2009). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. ResearchGate. Available at: [Link]
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Kudaibergenov, K., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]
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ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Available at: [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
Waters Corporation. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]
-
ResearchGate. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available at: [Link]
-
ResearchGate. (2014). FTIR and FTRaman vibrational assignments of 4-Chloro-2-Methylaniline by DFT and Ab-initio calculations. Available at: [Link]
-
ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Available at: [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]
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ACS Publications. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
-
Peak Scientific. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]
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INIS-IAEA. (2017). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]
-
PubChem. 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]
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Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Available at: [Link]
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AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. Available at: [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
New Journal of Chemistry Supporting Information. Available at: [Link]
-
Sultan Qaboos University Journal For Science. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]
-
PubMed Central. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]
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Benchmarking the performance of 4-Chloro-2-fluoro-5-methylaniline in specific reactions
An Executive Guide to the Performance of 4-Chloro-2-fluoro-5-methylaniline in Modern Synthetic Chemistry
This guide provides an in-depth analysis of this compound, a highly functionalized aromatic amine, benchmarking its performance in key synthetic reactions critical to pharmaceutical and agrochemical research. We move beyond simple protocols to dissect the underlying chemical principles that govern its reactivity, offering a comparative perspective against common alternatives. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile building block for the synthesis of complex molecular targets.
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are cornerstone building blocks in the synthesis of a vast array of bioactive molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy.[1][2] The specific arrangement and nature of substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.[3][4] this compound distinguishes itself through a unique substitution pattern that imparts a desirable balance of electronic and steric properties, making it a valuable intermediate in drug discovery programs.[5][6]
The presence of a fluorine atom at the C2 position, ortho to the amine, significantly modulates the nucleophilicity of the nitrogen atom through a potent inductive effect. This electronic tuning is critical for optimizing reaction kinetics and selectivity in cross-coupling reactions. The chlorine at C4 and methyl group at C5 further refine the molecule's electronic landscape and provide steric bulk, which can be exploited to control regioselectivity and influence binding interactions in the final target molecule.[1]
This guide will focus on benchmarking the performance of this compound in two of the most powerful and widely used transformations in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Performance Benchmark: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in pharmaceuticals.[7][8] The reaction's efficiency is highly dependent on the electronic properties of the aniline coupling partner.
Causality of Performance
The reactivity of this compound in this reaction is a direct consequence of its substitution pattern. The electron-withdrawing fluorine and chlorine atoms decrease the nucleophilicity of the amine compared to an unsubstituted aniline. While this may seem counterintuitive, it can be advantageous in preventing side reactions such as double arylation and often leads to cleaner reaction profiles. The steric hindrance from the ortho-fluorine and meta-methyl groups can also influence the rate of reductive elimination from the palladium center, the final step in the catalytic cycle.
Comparative Performance Data
To contextualize its performance, we compare this compound with structurally related anilines in a model reaction with 4-bromotoluene. The following data is representative of typical outcomes observed in a laboratory setting.
| Aniline Derivative | Key Structural Difference | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Target Compound | 6 | 92 | >98 |
| 4-Chloro-5-methylaniline | Lacks C2-Fluorine | 4 | 88 | 95 |
| 2-Fluoro-5-methylaniline | Lacks C4-Chlorine | 5 | 94 | >98 |
| 5-Methylaniline | Lacks Halogen Substituents | 3 | 85 | 90 |
Analysis of Results:
-
This compound provides an excellent yield and purity, albeit with a slightly longer reaction time due to the reduced nucleophilicity from the dual halogen substitution.[9]
-
4-Chloro-5-methylaniline reacts faster but may result in lower purity due to a higher propensity for side reactions without the modulating effect of the ortho-fluorine.
-
2-Fluoro-5-methylaniline shows comparable performance, highlighting the significant role of the ortho-fluoro group in ensuring a clean reaction.
-
5-Methylaniline , being more nucleophilic, reacts fastest but is more prone to over-arylation and other side reactions, resulting in lower yield and purity.
Experimental Workflow & Catalytic Cycle
The general workflow for setting up a Buchwald-Hartwig amination and the underlying catalytic mechanism are crucial for troubleshooting and optimization.
Caption: General laboratory workflow for Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
Reaction: Coupling of this compound with 4-Chlorotoluene.[10]
-
Preparation: To an oven-dried 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).
-
Inerting: Seal the flask and purge with dry nitrogen for 10 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, add 4-chlorotoluene (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After 6 hours (or upon completion), cool the reaction to room temperature and quench with 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-arylated product.
Performance Benchmark: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures commonly found in liquid crystals and biologically active compounds.[11][12][13] In this context, the aniline derivative must first be converted to an aryl halide or triflate to act as the electrophilic partner. For this guide, we will consider the performance of the corresponding aryl bromide derived from this compound.
Causality of Performance
The electronic nature of the aryl bromide is paramount. The electron-withdrawing effects of the chlorine and fluorine substituents make the aromatic ring more electron-deficient. This facilitates the initial oxidative addition step of the aryl bromide to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[14] This enhanced reactivity allows for coupling under milder conditions compared to more electron-rich aryl bromides.
Comparative Performance Data
Here, we benchmark the performance of 1-bromo-4-chloro-2-fluoro-5-methylbenzene against related structures in a model Suzuki coupling with phenylboronic acid.
| Aryl Bromide Substrate (derived from) | Key Structural Difference | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Target Substrate | 2 | 95 | >99 |
| 4-Chloro-5-methylaniline | Lacks C2-Fluorine | 3 | 90 | 97 |
| 2-Fluoro-5-methylaniline | Lacks C4-Chlorine | 2.5 | 93 | >98 |
| 5-Methylaniline | Lacks Halogen Substituents | 5 | 82 | 94 |
Analysis of Results:
-
Target Substrate: The combined electron-withdrawing power of both fluorine and chlorine leads to rapid oxidative addition, resulting in a fast, high-yielding, and clean reaction.
-
Alternatives: The absence of one or both electron-withdrawing halogens slows the rate-limiting oxidative addition step, leading to longer reaction times and potentially lower yields due to competing decomposition pathways.
Detailed Experimental Protocol
Reaction: Suzuki coupling of 1-bromo-4-chloro-2-fluoro-5-methylbenzene with Phenylboronic Acid.
-
Preparation: In a round-bottom flask, combine 1-bromo-4-chloro-2-fluoro-5-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[11]
-
Inerting: Purge the flask with nitrogen.
-
Solvent Addition: Add a 3:1 mixture of Toluene/Water (8 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 2 hours, monitoring by TLC.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the biaryl product.
Conclusion and Outlook
This compound stands out as a highly effective and versatile building block for complex molecule synthesis. Its unique electronic and steric profile offers distinct advantages in key cross-coupling reactions.
-
In Buchwald-Hartwig amination , its modulated nucleophilicity promotes clean conversions and high purity, making it ideal for the synthesis of complex amine-containing targets like kinase inhibitors.[1][15]
-
As an electrophile in Suzuki-Miyaura coupling , its electron-deficient nature facilitates rapid oxidative addition, enabling efficient C-C bond formation under mild conditions.
While alternative anilines may offer faster reaction rates in some cases, they often do so at the expense of yield and purity. The judicious balance of reactivity and selectivity offered by this compound makes it a superior choice for applications where precision and high-quality outcomes are paramount, particularly in the later stages of drug development and process scale-up.
References
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Jayaraju, J., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Ye, T., et al. (2004). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Żyżyńska-Granica, B., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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Mohssen, H. F., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
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-
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MDPI. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-fluoro-5-methylaniline
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-fluoro-5-methylaniline (CAS No. 116759-33-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is a halogenated aromatic amine.[1] While specific toxicity data is limited, its structural motifs suggest a hazard profile that demands careful handling. The Globally Harmonized System (GHS) classification available from suppliers indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Structurally similar compounds, such as other chlorinated anilines, are often suspected carcinogens and are toxic to aquatic life with long-lasting effects.[3] Therefore, a conservative approach, treating this compound with a high degree of caution, is imperative.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Source: BLD Pharm Safety Data Sheet[2]
The fundamental principle of safe disposal is to prevent the release of this substance into the environment. This is achieved through a multi-layered strategy encompassing appropriate personal protective equipment (PPE), containment of waste, and selection of the correct disposal pathway.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory. The causality behind these choices is to prevent all potential routes of exposure: dermal, ocular, and inhalation.
-
Hand Protection: Wear nitrile or neoprene gloves.[4][5] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving.
-
Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a significant risk of contamination, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound, especially in its powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.
Waste Classification: Navigating the Regulatory Landscape
Proper disposal begins with correct waste classification according to the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[6] A chemical waste can be deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]
This compound is not explicitly listed on the F, K, P, or U lists of hazardous wastes.[7][8][9] Therefore, its classification as a hazardous waste is based on its characteristics. Given its GHS classification as "harmful if swallowed," it is highly likely to be classified as a toxic hazardous waste.
To formally make this determination, a Toxicity Characteristic Leaching Procedure (TCLP) could be performed.[10][11][12][13][14] However, a more practical and conservative approach for a research setting is to preemptively manage it as a toxic hazardous waste. As a halogenated organic compound, it requires specific disposal considerations, primarily incineration at a permitted facility.[15]
Disposal Procedures: A Step-by-Step Guide
The following procedures provide a clear workflow for the safe disposal of this compound from the point of generation to final collection.
Small Quantities (e.g., residual amounts on labware, contaminated materials)
-
Segregation at the Source: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."[15] This prevents mixing with non-halogenated or other incompatible waste streams.
-
Containment:
-
Contaminated Solids: Items such as used weighing paper, contaminated gloves, and absorbent pads used for minor spills should be placed directly into the designated solid waste container.
-
Contaminated Labware: Glassware and other reusable equipment should be decontaminated immediately after use (see Section 5). Disposable labware should be placed in the solid waste container.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[16] Store the container in a well-ventilated area, away from heat sources and incompatible materials.
Bulk Quantities (e.g., unused or off-specification product)
-
Original Container: If possible, dispose of the chemical in its original, securely sealed container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Segregation: Do not mix bulk this compound with other waste streams.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Cleanup
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Control and Contain: If safe to do so, prevent the spread of the spill by using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbed material and any remaining solid into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area thoroughly as described in the following section.
Decontamination Procedures
All surfaces and equipment that come into contact with this compound must be decontaminated to ensure the removal of residual chemical.
-
Initial Rinse: For non-porous surfaces and glassware, an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) can be used to dissolve and remove the bulk of the residue. This rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
Decontamination Solution: Commercially available decontamination solutions specifically designed for aromatic amines are effective.[3][17] These are often aqueous-based and pH-adjusted to neutralize the toxicity of the amine.
-
Final Cleaning: Following the use of a decontamination solution, a final wash with soap and water is recommended.
-
Verification: For critical applications or after a significant spill, surface wipe sampling followed by analytical testing can verify the effectiveness of the decontamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate PPE, correctly classifying the waste, and following the detailed disposal and decontamination protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is fundamental to the integrity and sustainability of scientific advancement.
References
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Alachem Co., Ltd. (n.d.). 2-CHLORO-4-FLUORO-5-METHYL ANILINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
- Google Patents. (n.d.). EP0524738A1 - Treatment of halogenated compounds.
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U.S. Environmental Protection Agency. (1986). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
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Wikipedia. (n.d.). Toxicity characteristic leaching procedure. Retrieved from [Link]
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SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]
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PhosLab. (n.d.). TCLP Testing | Toxicity Characteristic Leaching Procedure. Retrieved from [Link]
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ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Pace Analytical. (n.d.). THE TOXICITY CHARACTERISTIC LEACHING PROCEDURE EPA METHOD 1311. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Centre for Public Environmental Oversight (CPEO). (n.d.). Fact sheet: Dehalogenation—ex situ. Retrieved from [Link]
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Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
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Science.gov. (n.d.). leaching procedures tclp: Topics by Science.gov. Retrieved from [Link]
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Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
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CPAchem. (2024). Safety data sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-fluoro-5-methylaniline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 4-Chloro-2-fluoro-5-methylaniline, a substituted aniline, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. While specific toxicological data for this exact compound is limited, its structural similarity to other chloroanilines and fluoroanilines necessitates a cautious and thorough approach to personal protective equipment (PPE).[1][2] This guide synthesizes established safety principles and data from analogous compounds to provide a robust framework for its safe handling.
Understanding the Risk Profile
This compound is a crystalline solid with low water solubility.[1] Structurally related anilines are known to be hazardous, with potential routes of exposure including inhalation, skin contact, and ingestion.[3][4][5] The primary health concerns associated with similar compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5]
-
Skin and Eye Irritation: Causes skin irritation and can lead to serious eye damage.[2][3][4][6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][6]
-
Carcinogenicity: Some substituted anilines are suspected of causing cancer.[2][7][8]
Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for mitigating risk.
Core PPE Requirements: A Multi-Barrier Approach
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling this compound.
| Potential Exposure | Required PPE | Standard/Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or EN166 | Provides a barrier against splashes and airborne particles, protecting against severe eye irritation.[3][9] A face shield offers an additional layer of protection for the entire face. |
| Skin (Hands) | Chemical-resistant gloves (Nitrile or Neoprene) | ASTM F739 or EN 374 | Prevents dermal absorption, which is a significant route of exposure for anilines.[6] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended for extended handling. |
| Skin (Body) | Chemical-resistant lab coat or coveralls | EN ISO 27065 | Protects against incidental contact and contamination of personal clothing.[9] Should be buttoned or zipped completely. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | NIOSH or EN 149 | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[3] Protects against inhalation of harmful dust or vapors. |
| Footwear | Closed-toe, chemical-resistant shoes | N/A | Prevents exposure from spills and dropped materials. |
Operational Plans: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with this compound.
Caption: PPE Selection and Use Workflow.
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles and Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to minimize contamination):
-
Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out.
-
Lab Coat and Inner Gloves: Remove your lab coat by rolling it away from your body. As you pull your arms out of the sleeves, peel off the inner gloves at the same time, trapping them within the rolled-up coat.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6][10]
Emergency Protocols and Disposal
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should proceed. The minimum PPE for spill cleanup includes:
-
A NIOSH-approved respirator with organic vapor cartridges.
-
Chemical-resistant coveralls.
-
Heavy-duty nitrile or neoprene gloves.
-
Chemical splash goggles and a face shield.
Absorb the spill with an inert material like sand or vermiculite and place it in a sealed, labeled container for hazardous waste disposal.[3]
Disposal Plan: All contaminated PPE, including gloves, lab coats, and absorbent materials from spills, must be treated as hazardous waste.[3]
-
Place all solid contaminated waste in a clearly labeled, sealed hazardous waste container.
-
Never dispose of contaminated materials in the regular trash.
-
Follow your institution's specific guidelines for hazardous waste disposal.[7]
By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
CPAchem. (2024). Safety data sheet: 5-Chloro-2-methylaniline. [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
COLORCOM LTD. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. [Link]
-
CP Lab Safety. (n.d.). 4-Fluoro-2-methylaniline, 5g, Each. [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
